Cilobradine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
147541-45-5 |
|---|---|
Molecular Formula |
C28H38N2O5 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C28H38N2O5/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3/t21-/m0/s1 |
InChI Key |
OBUFMJDDZTXJPY-NRFANRHFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |
Synonyms |
cilobradine |
Origin of Product |
United States |
Foundational & Exploratory
Cilobradine's Mechanism of Action on HCN Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilobradine (also known as DK-AH269) is a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are critical in regulating pacemaker activity in both cardiac and neuronal tissues. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound exerts its inhibitory effects on HCN channels. The document synthesizes key findings from electrophysiological and computational studies, presenting quantitative data, detailed experimental protocols, and visual representations of the drug-channel interaction. Understanding this mechanism is crucial for the development of next-generation, isoform-specific HCN channel modulators for various therapeutic applications, including cardiovascular disorders and neurological conditions.
Core Mechanism of Action: State-Dependent Pore Blockade
This compound is a member of the "bradine" family of compounds, which also includes ivabradine and zatebradine.[1] Its primary mechanism of action is the blockade of the ion-conducting pore of HCN channels. This blockade is not static; rather, it is highly dependent on the conformational state of the channel, a characteristic known as use-dependency or state-dependency.[2]
This compound preferentially binds to the open state of the HCN channel.[2] This means that the drug has a higher affinity for the channel when it is activated by hyperpolarizing membrane potentials. The binding of this compound within the pore physically obstructs the flow of ions, thereby reducing the hyperpolarization-activated current (Ih or If).[2] Computational docking studies suggest that the binding site for this compound and similar blockers is located within the inner vestibule of the channel pore.[3]
The state-dependent nature of the block implies that the inhibitory effect of this compound is more pronounced under conditions of high channel activity (i.e., frequent or sustained hyperpolarization). This property is particularly relevant in rapidly firing cells like those in the sinoatrial node.
Quantitative Analysis of this compound's Potency
The inhibitory potency of this compound has been quantified in various cell types, revealing some variability depending on the specific HCN isoforms expressed and the experimental conditions.
| Parameter | Value | Cell Type/Preparation | HCN Isoform(s) | Reference |
| IC50 | 0.62 µM | Mouse sinoatrial node cells | Native (likely HCN4-dominant) | |
| IC50 | 3.38 µM | Pituitary tumor (GH3) cells | Native (HCN2 and/or HCN3) | |
| ED50 (heart rate decrease) | 1.2 mg/kg | In vivo (mice) | N/A |
Effects on HCN Channel Gating Properties
Beyond simple pore block, this compound also modulates the gating behavior of HCN channels. Electrophysiological studies have demonstrated that this compound:
-
Shifts the voltage dependence of activation: In pituitary tumor (GH3) cells, 3 µM this compound was shown to shift the steady-state activation curve of the Ih current to a more hyperpolarized potential by approximately 10 mV. This means that a stronger hyperpolarization is required to open the channel in the presence of the drug.
-
Increases the activation time constant: this compound slows down the activation kinetics of the HCN channel, as evidenced by an increase in the activation time constant of Ih during long-lasting hyperpolarization.
These effects on gating contribute to the overall reduction in HCN channel activity and are a key aspect of its mechanism of action.
Off-Target Effects
It is important to note that while this compound is a potent HCN channel blocker, it is not entirely selective. Studies have shown that this compound can also inhibit other ion channels, particularly at higher concentrations. For instance, in GH3 cells, this compound was found to suppress the delayed-rectifier K+ current (IK(DR)) with an IC50 of 3.54 µM and a KD of 3.77 µM. This is in contrast to ivabradine and zatebradine, which have a lesser effect on IK(DR). These off-target activities may contribute to the overall pharmacological profile of the drug, including potential pro-arrhythmic properties.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
The primary technique used to characterize the mechanism of action of this compound on HCN channels is the whole-cell voltage-clamp technique.
Objective: To measure the effect of this compound on the hyperpolarization-activated current (Ih) in isolated cells.
Cell Preparation:
-
Pituitary tumor (GH3) cells or heart-derived H9c2 cells are commonly used.
-
Cells are harvested and transferred to a recording chamber on the stage of an inverted microscope.
Solutions:
-
Bath Solution (extracellular): Typically contains (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Pipette Solution (intracellular): Typically contains (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and 3 Na2ATP, with the pH adjusted to 7.2.
Voltage-Clamp Protocol for Ih:
-
Hold the cell at a membrane potential of -40 mV.
-
Apply a series of 2-second hyperpolarizing voltage steps ranging from -120 mV to -30 mV in 10 mV increments.
-
A tail current can be elicited by a subsequent depolarizing step to -30 mV.
-
This compound is applied to the bath solution at desired concentrations, and the protocol is repeated to measure the drug-induced changes in current amplitude and kinetics.
Data Analysis:
-
The current amplitude is measured at the end of the hyperpolarizing step.
-
The steady-state activation curve is generated by normalizing the tail current amplitude and plotting it against the prepulse potential. The data is then fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.
-
The activation time constant (τ) is determined by fitting the rising phase of the Ih current with a single-exponential function.
Visualizing the Mechanism of Action
State-Dependent Blockade of HCN Channels
Caption: State-dependent blockade of HCN channels by this compound.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for whole-cell voltage-clamp experiments.
Conclusion
This compound is a potent, use-dependent blocker of HCN channels that acts by occluding the channel pore, primarily in the open state. Its mechanism also involves the modulation of channel gating, leading to a shift in the voltage-dependence of activation and a slowing of activation kinetics. While effective at inhibiting HCN channels, its off-target effects on other ion channels, such as delayed-rectifier potassium channels, should be considered in its pharmacological evaluation and in the development of more selective analogs. The detailed understanding of its mechanism of action provides a solid foundation for the rational design of novel HCN channel inhibitors with improved isoform selectivity and therapeutic profiles.
References
An In-depth Technical Guide to Cilobradine as a Selective If Current Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilobradine is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) or pacemaker current (Ih).[1][][3] This current plays a pivotal role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial node, thereby controlling heart rate.[4][5] this compound's selective inhibition of the If current leads to a dose-dependent reduction in heart rate without significantly affecting other cardiovascular parameters such as myocardial contractility or blood pressure. Its unique pharmacological profile, characterized by use-dependent blockade, distinguishes it from other bradycardic agents and highlights its therapeutic potential in cardiovascular and neurological disorders. This document provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.
Introduction to the If Current and HCN Channels
The "funny" current (If) is a mixed sodium-potassium inward current activated by hyperpolarization and modulated by the autonomic nervous system. It is a key determinant of cardiac automaticity. The molecular basis for the If current is the family of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. There are four known isoforms of HCN channels (HCN1-4), which are expressed in the heart and nervous system. These channels are tetramers, and each subunit contains a binding site for cyclic adenosine monophosphate (cAMP). The binding of cAMP enhances channel activation. Due to their critical role in pacemaking, HCN channels have emerged as important therapeutic targets for conditions such as stable angina, heart failure, and certain arrhythmias.
This compound: A Selective If Inhibitor
Chemical Properties
This compound, also known as DK-AH269, is a synthetic organic compound with the molecular formula C₂₈H₃₈N₂O₅ and a molecular weight of 482.6 g/mol .
Mechanism of Action
This compound exerts its pharmacological effect by selectively blocking HCN channels. It is believed to access its binding site from the intracellular side of the channel pore when the channel is in the open state. The blockade is use-dependent, meaning its efficacy increases with the frequency of channel opening. This characteristic is particularly relevant in conditions with elevated heart rates. This compound exhibits both open-channel and closed-channel blocking properties, which contributes to its distinct pharmacodynamic profile compared to other If inhibitors like ivabradine.
Below is a diagram illustrating the signaling pathway of the If current and the mechanism of action of this compound.
Figure 1: Mechanism of If Current and this compound Action
Pharmacological Profile
Pharmacodynamics
This compound's primary pharmacodynamic effect is a reduction in heart rate. This is achieved by slowing the rate of diastolic depolarization in sinoatrial node cells. Unlike many other heart rate-lowering agents, such as beta-blockers or calcium channel blockers, this compound's action is specific to the If current and does not significantly impact myocardial contractility, atrioventricular conduction, or ventricular repolarization. However, at higher concentrations, off-target effects on other ion channels, such as the delayed-rectifier potassium current (IK(DR)), have been observed.
Pharmacokinetics
Population pharmacokinetic studies have shown that this compound is well-described by a linear three-compartment model. It has a large volume of distribution (approximately 100 L) and a clearance rate of 21.5 L/h. Inter-individual variability in its pharmacokinetics is moderate.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant If inhibitors.
Table 1: In Vitro Potency of If Current Inhibitors
| Compound | Preparation | IC₅₀ (µM) | Reference(s) |
| This compound | Mouse sinoatrial node cells | 0.62 | |
| Pituitary tumor (GH₃) cells (Ih) | 3.38 | ||
| Pituitary tumor (GH₃) cells (IK(DR)) | 3.54 | ||
| Ivabradine | - | - | |
| Zatebradine | Human HCN1 channels | 1.83 | |
| Human HCN2 channels | 2.21 | ||
| Human HCN3 channels | 1.90 | ||
| Human HCN4 channels | 1.88 |
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | ED₅₀ | Reference(s) |
| Heart Rate Reduction | Mice | 1.2 mg/kg |
Key Experimental Protocols
Electrophysiological Measurement of If Current
This protocol describes the whole-cell patch-clamp technique to measure the If current in isolated sinoatrial node cells.
Objective: To determine the effect of this compound on the amplitude and kinetics of the If current.
Materials:
-
Isolated sinoatrial node cells
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulators
-
Pipette puller
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5.5 Glucose, 5 HEPES; pH 7.4 with NaOH
-
Internal (pipette) solution (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl₂, 5 EGTA, 2 MgATP, 0.1 GTP, 10 HEPES; pH 7.2 with KOH
-
This compound stock solution
Procedure:
-
Isolate sinoatrial node cells from the desired animal model (e.g., rabbit, mouse).
-
Transfer the isolated cells to a recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -40 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments for 2-3 seconds) to elicit the If current.
-
Record the resulting currents.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Repeat the voltage-clamp protocol at each concentration to determine the dose-dependent inhibition of the If current.
-
Analyze the data to determine the IC₅₀ value and to assess any changes in the voltage-dependence or kinetics of channel activation.
The following diagram illustrates the experimental workflow for the electrophysiological measurement of the If current.
Figure 2: Electrophysiological Measurement Workflow
Conclusion
This compound is a highly selective If current inhibitor with a well-defined mechanism of action and a favorable pharmacological profile for heart rate reduction. Its use-dependent blockade of HCN channels makes it a promising candidate for therapeutic applications where heart rate control is crucial. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other If inhibitors. Further research into its long-term efficacy and safety, as well as its potential in neurological disorders, is warranted.
References
- 1. This compound (147541-45-5) for sale [vulcanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How Do I(f) Current Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Cilobradine (DK-AH269): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilobradine (DK-AH269) is a potent, selective blocker of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are the molecular determinants of the pacemaker "funny" current (If) in the heart and the analogous Ih current in the nervous system. By inhibiting these channels, this compound effectively reduces the spontaneous firing rate of sinoatrial node cells, leading to a dose-dependent reduction in heart rate. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for professionals in the field of drug development and cardiovascular research.
Discovery and Rationale
The discovery of this compound is rooted in the broader effort to develop specific heart rate-lowering agents by targeting the cardiac pacemaker current, If. This current, predominantly carried by HCN4 channels in the sinoatrial node, is crucial for initiating the diastolic depolarization phase of the cardiac action potential and thus, for setting the heart's rhythm.[1] The rationale was that a selective blocker of this current could reduce heart rate without the negative inotropic effects associated with other bradycardic drugs like beta-blockers and calcium channel blockers.
The development of HCN channel blockers has been an active area of medicinal chemistry.[1][] Compounds like zatebradine and ivabradine paved the way, demonstrating the therapeutic potential of this target. This compound emerged from structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity for HCN channels. Like its predecessors, this compound is a benzazepinone derivative, a chemical scaffold found to be effective for HCN channel inhibition.[3][4]
Synthesis of this compound
A likely multi-step synthesis would involve the preparation of the key benzazepinone and piperidine intermediates followed by their coupling. A representative, though not definitive, synthetic approach is outlined below, based on the synthesis of related compounds:
Step 1: Synthesis of the Benzazepinone Intermediate The synthesis would likely start from a substituted dimethoxyphenylpropanenitrile derivative. Through a series of reactions including cyclization, the tetrahydro-dimethoxy-benzazepinone core is constructed.
Step 2: Synthesis of the Piperidine Intermediate The chiral piperidine moiety is a critical component. Its synthesis would likely involve the resolution of a racemic mixture or an asymmetric synthesis to obtain the desired (S)-enantiomer. This intermediate would be functionalized with a reactive group to allow for coupling to the benzazepinone core.
Step 3: Coupling and Final Modification The benzazepinone intermediate would be reacted with the functionalized piperidine derivative, likely via nucleophilic substitution, to form the core structure of this compound. Subsequent chemical modifications, if necessary, would be performed to yield the final compound.
Pharmacological Profile
This compound is a potent blocker of HCN channels. Its primary mechanism of action is the use-dependent blockade of the channel pore from the intracellular side. This means that the blocking effect is more pronounced at higher frequencies of channel opening, a desirable characteristic for a heart rate-lowering agent.
Quantitative Data
The following tables summarize the key quantitative data for this compound's pharmacological activity.
| Parameter | Value | Cell Type | Reference |
| IC50 for Ih suppression | 3.38 µM | Pituitary tumor (GH3) cells | |
| IC50 for Ih suppression | 0.62 µM | Mouse sinoatrial node cells | |
| IC50 for delayed-rectifier K+ current (IK(DR)) suppression | 3.54 µM | Pituitary tumor (GH3) cells | |
| KD for delayed-rectifier K+ current (IK(DR)) suppression | 3.77 µM | Pituitary tumor (GH3) cells | |
| ED50 for heart rate decrease | 1.2 mg/kg | Mice |
Table 1: In vitro and in vivo potency of this compound.
| Parameter | Condition | Effect | Cell Type | Reference |
| Steady-state activation of Ih | 3 µM this compound | Shifted to a hyperpolarizing direction by 10 mV | Pituitary tumor (GH3) cells | |
| Inactivation curve of IK(DR) | 1 to 3 µM this compound | Shifted to a hyperpolarizing potential by ~10 mV | Pituitary tumor (GH3) cells | |
| Recovery of IK(DR) inactivation | Presence of this compound | Prolonged | Pituitary tumor (GH3) cells | |
| Peak Na+ current (INa) | Presence of this compound | No significant effect | Pituitary tumor (GH3) cells |
Table 2: Electrophysiological effects of this compound on various ion currents.
Experimental Protocols
The pharmacological characterization of this compound relies heavily on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Whole-Cell Voltage-Clamp Recording of Ih and IK(DR)
Objective: To measure the effect of this compound on hyperpolarization-activated cation current (Ih) and delayed-rectifier K+ current (IK(DR)) in isolated cells (e.g., GH3 or H9c2 cells).
Materials:
-
Cells: Pituitary tumor (GH3) cells or heart-derived H9c2 cells.
-
External Solution (Normal Tyrode's solution): Containing (in mM): 136.5 NaCl, 5.4 KCl, 1.8 CaCl2, 0.53 MgCl2, 5.5 glucose, and 5.5 HEPES-NaOH buffer, pH 7.4. For recording IK(DR), cells are often bathed in Ca2+-free Tyrode's solution containing 1 µM tetrodotoxin to block Na+ currents.
-
Internal Pipette Solution (for Ih): Containing (in mM): 140 K-aspartate, 5 KCl, 1 MgCl2, 10 EGTA, and 5 HEPES-KOH buffer, pH 7.2.
-
Internal Pipette Solution (for IK(DR)): Containing (in mM): 130 K-aspartate, 20 KCl, 1 KH2PO4, 1 MgCl2, 0.1 EGTA, 3 Na2ATP, 0.1 Na2GTP, and 5 HEPES-KOH buffer, pH 7.2.
-
Patch-clamp setup: Inverted microscope, micromanipulator, patch-clamp amplifier, and data acquisition system.
Procedure:
-
Cell Preparation: Cells are harvested and transferred to a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-ohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of suction, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol for Ih:
-
The cell is held at a depolarized potential (e.g., -40 mV) where Ih is deactivated.
-
A series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments for 2 seconds) are applied to elicit Ih.
-
The current is recorded before and after the application of varying concentrations of this compound.
-
-
Voltage-Clamp Protocol for IK(DR):
-
The cell is held at a hyperpolarized potential (e.g., -50 mV).
-
Depolarizing voltage steps (e.g., to +50 mV for 300 ms) are applied to elicit IK(DR).
-
The current is recorded in the absence and presence of this compound to determine its effect on amplitude and inactivation kinetics.
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as current density, voltage-dependence of activation/inactivation, and the concentration-response relationship for this compound block (to calculate IC50).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound on HCN channels.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for electrophysiological characterization of this compound.
Conclusion
This compound (DK-AH269) is a significant molecule in the study of HCN channels and the development of heart rate-lowering agents. Its potent and use-dependent blockade of the pacemaker current provides a valuable tool for both basic research and as a lead compound for further drug development. The detailed understanding of its synthesis and pharmacological profile, as outlined in this guide, is essential for researchers and scientists working to advance the field of cardiovascular therapeutics.
References
- 1. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use-dependent blockade of cardiac pacemaker current (If) by this compound and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzazepinone calcium channel blockers. 3. Synthesis and structure-activity studies of 3-alkylbenzazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilobradine's Impact on Sinoatrial Node Pacemaker Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophysiological effects of cilobradine on the sinoatrial (SA) node, the heart's natural pacemaker. This compound, a bradycardic agent, primarily exerts its action by modulating the "funny" current (If), which is crucial for the initiation of the cardiac action potential and the regulation of heart rate.
Core Mechanism of Action: Inhibition of the Funny Current (If)
This compound's principal mechanism of action is the dose-dependent and use-dependent blockade of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are the molecular basis of the pacemaker current If[1]. This current is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the cell membrane at the end of an action potential. The influx of positive ions through HCN channels leads to a slow diastolic depolarization, which, upon reaching the threshold, triggers the next action potential. By blocking these channels, this compound effectively reduces the slope of diastolic depolarization, thereby prolonging the time it takes for the pacemaker cells to reach the firing threshold and consequently slowing the heart rate[1][2]. The HCN4 isoform is the predominant type in the sinoatrial node, making it the primary target for this compound[3][4].
Quantitative Analysis of this compound's Effects
The inhibitory effects of this compound on HCN channels and the resulting physiological responses have been quantified in various experimental models. The following tables summarize the key quantitative data from published studies.
| Parameter | Species/Cell Type | Value | Reference |
| IC50 for If/HCN Channel Inhibition | Mouse Sinoatrial Node Cells | 0.62 µM | |
| Cardiac Purkinje Fibers | Not specified, but effective | ||
| GH3 Cells (for Ih) | 3.38 µM | ||
| ED50 for Heart Rate Reduction | Mice (in vivo) | 1.2 mg/kg | |
| Effect on Firing Frequency | Rabbit Sinoatrial Node Cells | Significant reduction |
Table 1: Potency of this compound in Inhibiting If/HCN Channels and Reducing Heart Rate.
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| If Amplitude | Sheep Purkinje Fibers | Dose-dependent | Reduction | |
| Rabbit Sinoatrial Node Cells | Dose-dependent | Reduction | ||
| Diastolic Depolarization Rate | Not specified | Not specified | Strong reduction | |
| Ih Current Density | GH3 Cells | 3 µM | Significant decrease | |
| Delayed-Rectifier K+ Current (IK(DR)) | GH3 and H9c2 Cells | 0.3 - 1 µM | Concentration-dependent increase in inactivation rate | |
| Voltage-Gated Na+ Current (INa) | GH3 Cells | 3 µM | No alteration in peak density |
Table 2: Electrophysiological Effects of this compound on Various Ionic Currents.
Experimental Protocols
The investigation of this compound's effects on sinoatrial node pacemaker activity relies on precise electrophysiological techniques. Below are detailed methodologies for key experiments cited in the literature.
Isolation of Sinoatrial Node Myocytes
Single pacemaker cells are enzymatically isolated from the sinoatrial node tissue of animal models, typically rabbits or mice. The heart is excised and perfused with a Ca2+-free Tyrode's solution to stop contractions. The sinoatrial node region is then dissected and subjected to enzymatic digestion using a combination of collagenase and protease. The tissue is gently agitated to release single, viable pacemaker cells, which are then collected and stored in a high-K+ solution.
Electrophysiological Recordings
Whole-Cell Patch-Clamp Technique: This is the primary method used to record ionic currents and action potentials from single pacemaker cells.
-
Current-Clamp Mode: Used to record spontaneous action potentials and assess changes in firing frequency, action potential duration, and the slope of diastolic depolarization in response to this compound application.
-
Voltage-Clamp Mode: Employed to isolate and measure specific ionic currents, most importantly the If current. Cells are held at a specific membrane potential, and voltage steps are applied to elicit the current of interest. The effect of this compound is quantified by comparing the current amplitude before and after drug perfusion.
Two-Microelectrode Voltage-Clamp Technique: This technique is often used for multicellular preparations like Purkinje fibers. Two microelectrodes are inserted into a single fiber, one for monitoring the membrane potential and the other for injecting current to clamp the voltage at a desired level. This allows for the measurement of ionic currents in a more intact tissue preparation.
Drug Application
This compound is typically dissolved in an appropriate solvent to create a stock solution, which is then diluted to the desired final concentrations in the extracellular recording solution. The drug is applied to the cells or tissue preparation via a perfusion system, allowing for a rapid and controlled exchange of the bathing solution. The effects are typically measured once a steady-state response to the drug is achieved.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Use-dependent blockade of cardiac pacemaker current (If) by this compound and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCN Channels and Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
Cilobradine's Molecular Interactions Beyond HCN Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilobradine, a potent bradycardic agent, is well-characterized as a blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the molecular correlate of the "funny" current (If/Ih) that plays a crucial role in cardiac pacemaking and neuronal excitability. However, a comprehensive understanding of its pharmacological profile necessitates an exploration of its molecular targets beyond HCN channels. This technical guide provides an in-depth analysis of the off-target effects of this compound, with a primary focus on its inhibitory action on the delayed-rectifier potassium current (IK(DR)). This guide summarizes the available quantitative data, details the experimental methodologies used for these findings, and illustrates the pertinent signaling pathways and experimental workflows.
Introduction
While the therapeutic effects of this compound are largely attributed to its potent inhibition of HCN channels, understanding its interactions with other molecular targets is critical for a complete safety and efficacy profile. Emerging evidence indicates that this compound also modulates other ion channels, which may contribute to both its therapeutic window and potential side effects. This document serves as a technical resource for researchers investigating the expanded pharmacological footprint of this compound.
Off-Target Profile of this compound: Inhibition of the Delayed-Rectifier K+ Current (IK(DR))
Recent studies have identified the delayed-rectifier potassium current (IK(DR)) as a significant off-target of this compound. This current is vital for the repolarization phase of the action potential in various excitable cells, including neurons and cardiomyocytes. Inhibition of IK(DR) can lead to action potential prolongation, which may have both therapeutic and pro-arrhythmic implications.
Quantitative Data
The inhibitory effects of this compound on both HCN channels and the delayed-rectifier K+ current (IK(DR)) have been quantified in pituitary tumor (GH3) cells and heart-derived H9c2 cells.[1][2] The following tables summarize the key quantitative parameters of these interactions.
Table 1: Inhibitory Potency of this compound on Hyperpolarization-Activated Cation Current (Ih) in GH3 Cells [1][2]
| Parameter | Value | Cell Type |
| IC50 | 3.38 µM | GH3 |
Table 2: Inhibitory Potency of this compound on Delayed-Rectifier K+ Current (IK(DR)) in GH3 Cells [1]
| Parameter | Value | Measurement Condition | Cell Type |
| IC50 | 3.54 µM | Measured at the end of the depolarizing pulse | GH3 |
| KD | 3.77 µM | Calculated from blocking/unblocking rate constants | GH3 |
Experimental Protocols
The identification and characterization of this compound's effect on IK(DR) were primarily achieved through electrophysiological studies, specifically using the whole-cell voltage-clamp technique.
Cell Culture
-
Cell Line: GH3 pituitary tumor cells.
-
Culture Medium: Ham's F-12K (Kaighn's) medium supplemented with 15% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Whole-Cell Voltage-Clamp Recordings for IK(DR)
This protocol is a representative method for recording IK(DR) in GH3 cells to assess the effects of this compound.
-
Cell Preparation: GH3 cells are dissociated and plated on glass coverslips. Recordings are performed on single, healthy cells.
-
External (Bath) Solution: Ca2+-free Tyrode's solution containing (in mM): 150 NaCl, 5 KCl, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. To isolate K+ currents, 1 µM tetrodotoxin (TTX) is added to block voltage-gated Na+ channels.
-
Internal (Pipette) Solution: K+-containing solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2 with KOH.
-
Electrode Fabrication: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Recordings are performed at room temperature using a patch-clamp amplifier.
-
Voltage-Clamp Protocol for IK(DR):
-
Establish a whole-cell configuration.
-
Hold the membrane potential at -50 mV.
-
Apply a series of 1-second depolarizing voltage steps from -50 mV to +60 mV in 10 mV increments to elicit IK(DR).
-
Record the resulting outward K+ currents.
-
After obtaining a stable baseline recording, perfuse the bath with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-clamp protocol to measure the effect of this compound on IK(DR).
-
-
Data Analysis: The peak and steady-state amplitudes of the outward currents are measured and analyzed to determine the concentration-dependent inhibition by this compound and to calculate the IC50 value.
Experimental workflow for determining the effect of this compound on IK(DR).
Signaling Pathways and Functional Consequences
The delayed-rectifier potassium current is crucial for shaping the action potential in excitable cells. Its inhibition by this compound has significant functional implications.
Inferred Signaling Pathway of IK(DR) Inhibition by this compound
While the direct intracellular signaling cascade modulated by this compound's interaction with IK(DR) channels is not fully elucidated, the primary consequence is the alteration of membrane potential dynamics. The following diagram illustrates the inferred pathway.
Inferred signaling pathway of this compound-mediated IK(DR) inhibition.
Functional Consequences
-
Action Potential Prolongation: By inhibiting the repolarizing K+ current, this compound can prolong the duration of the action potential.
-
Altered Neuronal and Cardiac Excitability: Prolongation of the action potential can lead to changes in the firing frequency of neurons and the electrical activity of cardiomyocytes.
-
Pro-arrhythmic Potential: In cardiac tissue, significant prolongation of the action potential can increase the risk of early afterdepolarizations and arrhythmias. This off-target effect may contribute to the pro-arrhythmic properties of this compound observed at higher concentrations.
Conclusion
This technical guide highlights that the pharmacological profile of this compound extends beyond its primary target, the HCN channels. Its inhibitory effect on the delayed-rectifier potassium current (IK(DR)) is a key off-target interaction that warrants consideration in both preclinical and clinical research. The quantitative data and experimental methodologies presented here provide a foundation for further investigation into the multifaceted actions of this compound. A thorough understanding of these off-target effects is essential for optimizing its therapeutic use and mitigating potential risks. Future research should aim to further delineate the signaling pathways affected by IK(DR) inhibition and to explore the potential for other, as yet unidentified, molecular targets of this compound.
References
Unveiling the Pharmacological Profile of Cilobradine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilobradine hydrochloride is a potent and selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are the molecular basis of the "funny" current (If) in the heart and the Ih current in the nervous system.[1][2] This unique mechanism of action confers upon this compound a distinct pharmacological profile, positioning it as a valuable tool for research and a potential therapeutic agent for a range of cardiovascular and neurological disorders. This in-depth technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by detailed experimental protocols and quantitative data.
Mechanism of Action: Selective Inhibition of HCN Channels
This compound exerts its pharmacological effects through the direct blockade of HCN channels.[1][2] These channels are crucial for the generation of rhythmic activity in pacemaker cells of the sinoatrial node, thereby controlling heart rate.[3] In the central nervous system, HCN channels contribute to neuronal excitability and synaptic transmission.
The inhibition of HCN channels by this compound is characterized by a "use-dependent" or "open-channel" blockade. This means that the blocking effect is more pronounced when the channels are in their open state, which occurs during membrane hyperpolarization. This property is therapeutically advantageous as it allows for a greater effect at higher heart rates.
Signaling Pathway of Funny Current (If) Inhibition
The "funny" current (If) is a mixed sodium-potassium current that is activated upon hyperpolarization of the cell membrane. The influx of positive ions through HCN channels leads to a slow diastolic depolarization in pacemaker cells, which ultimately triggers an action potential. This compound, by blocking these channels, reduces the slope of diastolic depolarization, thereby slowing the heart rate.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is a dose-dependent reduction in heart rate. Preclinical studies have demonstrated its efficacy in various animal models. Beyond its cardiac effects, this compound has also shown potential as an antidepressant.
Quantitative Pharmacodynamic Data
| Parameter | Species | Model | Value | Reference |
| IC50 (HCN Channels) | Mouse | Sinoatrial node cells | 0.62 µM | |
| Pituitary GH3 cells | 3.38 µM | |||
| ED50 (Heart Rate Reduction) | Mouse | Telemetric ECG recordings | 1.2 mg/kg |
Pharmacokinetics
Pharmacokinetic studies of this compound hydrochloride have been conducted in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Pharmacokinetic Data
Comprehensive pharmacokinetic data for this compound hydrochloride is not extensively available in the public domain. The following represents typical parameters assessed in preclinical studies.
| Parameter | Species | Route of Administration | Value |
| Tmax | Rat | Oral | Data not available |
| Cmax | Rat | Oral | Data not available |
| Half-life (t1/2) | Rat | Oral | Data not available |
| Bioavailability | Rat | Oral | Data not available |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To characterize the inhibitory effect of this compound hydrochloride on HCN channels.
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human HCN1, HCN2, HCN3, or HCN4 channels, or primary cardiomyocytes (e.g., rabbit sinoatrial node cells).
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.3 Na-GTP, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).
Voltage-Clamp Protocol:
-
Hold the cell at a potential of -40 mV.
-
Apply hyperpolarizing voltage steps from -50 mV to -140 mV in 10 mV increments for 2-5 seconds to elicit HCN currents.
-
To assess use-dependency, apply a train of short hyperpolarizing pulses (e.g., to -100 mV for 500 ms) at a frequency of 1-2 Hz.
-
Record currents before and after the application of varying concentrations of this compound hydrochloride.
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct concentration-response curves to determine the IC50 value.
-
Analyze the reduction in current amplitude with successive pulses in the train to quantify use-dependent block.
In Vivo Assessment of Antidepressant-Like Effects
Animal Model: Male C57BL/6J mice.
Experimental Paradigms:
-
Chronic Social Defeat Stress (CSDS) Model:
-
Habituation: Individually house aggressive CD1 mice for 3 days.
-
Defeat Sessions: Introduce a C57BL/6J mouse into the home cage of a CD1 mouse for 10 minutes daily for 10 consecutive days. Ensure physical interaction and defeat.
-
Sensory Contact: After each defeat session, house the C57BL/6J mouse in the same cage separated by a perforated divider to allow for sensory but not physical contact for the remainder of the 24 hours.
-
Drug Administration: Administer this compound hydrochloride or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired dose and schedule.
-
Behavioral Testing: 24 hours after the last defeat session, perform behavioral tests.
-
-
Forced Swim Test (FST):
-
Place mice individually in a cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Tail Suspension Test (TST):
-
Suspend mice by their tail using adhesive tape to a horizontal bar, 50 cm above the floor, for a 6-minute session.
-
Record the total duration of immobility. A reduction in immobility suggests an antidepressant effect.
-
Pharmacokinetic Analysis: LC-MS/MS
Objective: To quantify the concentration of this compound hydrochloride in plasma samples.
Sample Preparation:
-
Collect blood samples from animals at various time points after drug administration into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., acetonitrile and water with a modifier like formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Select specific precursor-to-product ion transitions for this compound and an internal standard for selective and sensitive quantification.
Experimental and Screening Workflows
Experimental Workflow for Screening HCN Channel Inhibitors
Preclinical Safety Assessment Workflow
Conclusion
This compound hydrochloride is a selective HCN channel blocker with a well-defined mechanism of action and demonstrated pharmacodynamic effects on heart rate and neuronal function. Its unique properties make it a subject of ongoing research for its therapeutic potential in cardiovascular and neurological indications. This technical guide provides a foundational understanding of its pharmacological profile, supported by detailed experimental methodologies, to aid researchers and drug development professionals in their scientific endeavors. Further investigation into its clinical efficacy and safety is warranted to fully elucidate its therapeutic utility.
References
Cilobradine's Role in Cardiac Electrophysiology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilobradine, a potent and selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, plays a critical role in the field of cardiac electrophysiology research. These channels are the primary conductors of the "funny" current (If), a key determinant of cardiac pacemaker activity. By modulating this current, this compound provides a valuable pharmacological tool to investigate the mechanisms of heart rate regulation, arrhythmogenesis, and the potential for novel therapeutic interventions. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental models, and detailed protocols for its use in cardiac electrophysiology studies.
Mechanism of Action: Targeting the Funny Current
This compound exerts its primary effect by blocking HCN channels, which are responsible for the If current in the sinoatrial node (SAN), the heart's natural pacemaker.[1][2] The If current is an inward sodium-potassium current that is activated upon hyperpolarization of the cell membrane at the end of an action potential. This inward current initiates the slow diastolic depolarization phase of the pacemaker potential, ultimately triggering the next heartbeat.
By blocking HCN channels, this compound reduces the magnitude of the If current, which in turn slows the rate of diastolic depolarization.[3] This leads to a prolongation of the cardiac cycle and a subsequent reduction in heart rate.[1] This specific and targeted action on the SAN makes this compound a valuable tool for studying the fundamental mechanisms of cardiac pacemaking.
Signaling Pathway of this compound Action
Caption: this compound blocks HCN channels, inhibiting the funny current (If) and slowing diastolic depolarization, which in turn reduces heart rate.
Quantitative Data on this compound's Electrophysiological Effects
The following tables summarize key quantitative data on the effects of this compound from various in vitro and in vivo studies.
Table 1: Inhibitory Concentration (IC50) of this compound on Ionic Currents
| Current/Channel | Cell Type/Preparation | IC50 (µM) | Reference |
| Ih (HCN channels) | Mouse Sinoatrial Node Cells | 0.62 | [1] |
| Ih | Pituitary Tumor (GH3) Cells | 3.38 | |
| Delayed-Rectifier K+ Current (IK(DR)) | Pituitary Tumor (GH3) Cells | 3.54 |
Table 2: Effects of this compound on Cardiac Action Potential and ECG Parameters
| Parameter | Species/Preparation | This compound Concentration/Dose | Effect | Reference |
| Heart Rate | Mice (in vivo, telemetric ECG) | ED50: 1.2 mg/kg | Dose-dependent reduction | |
| Diastolic Depolarization Rate | Rabbit Sinoatrial Node Cells | Not specified | Strong reduction | |
| Firing Frequency | Rabbit Sinoatrial Node Cells | Not specified | Strong reduction |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for investigating the effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of this compound on ionic currents in isolated cardiac myocytes or heterologous expression systems.
Objective: To measure the effect of this compound on the amplitude and kinetics of the If current.
Materials:
-
Isolated sinoatrial node cells or cells expressing specific HCN channel isoforms (e.g., HEK293 cells).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for micropipette fabrication.
-
Perfusion system.
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 Glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
This compound stock solution.
Methodology:
-
Prepare isolated cells or cultured cells expressing HCN channels.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Switch to voltage-clamp mode and hold the membrane potential at a level where If is deactivated (e.g., -35 mV).
-
Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments) to elicit the If current.
-
Record the baseline If current.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-clamp protocol to record the If current in the presence of this compound.
-
Analyze the data to determine the percentage of current block and any changes in channel kinetics.
Caption: A typical experimental workflow for investigating this compound's effects using whole-cell patch-clamp.
In Vivo Electrocardiogram (ECG) Recording in Conscious Mice
This method allows for the assessment of this compound's effects on heart rate and other ECG parameters in a whole-animal model.
Objective: To determine the dose-dependent effect of this compound on heart rate and ECG intervals in conscious, freely moving mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain).
-
Non-invasive ECG recording system with a platform containing conductive electrodes.
-
Data acquisition and analysis software.
-
This compound solution for intraperitoneal (i.p.) injection.
-
Saline solution (vehicle control).
Methodology:
-
Acclimatize the mice to the ECG recording platform to minimize stress-induced heart rate changes.
-
Record baseline ECG for a stable period (e.g., 10-15 minutes).
-
Administer a single i.p. injection of either this compound at the desired dose or saline (vehicle).
-
Continuously record the ECG for a defined period post-injection (e.g., 60 minutes) to capture the peak effect and duration of action.
-
Analyze the recorded ECG data to determine heart rate, RR interval, PR interval, QRS duration, and QT interval.
-
Compare the changes in these parameters between the this compound-treated and vehicle-treated groups.
Langendorff-Perfused Isolated Heart Preparation
This ex vivo model allows for the study of this compound's direct effects on the heart, independent of systemic neural and hormonal influences.
Objective: To investigate the direct effects of this compound on heart rate, contractility, and coronary flow in an isolated heart.
Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2).
-
Surgical instruments for heart excision.
-
Pressure transducer and data acquisition system.
-
This compound stock solution.
Methodology:
-
Anesthetize the animal (e.g., rat or guinea pig) and perform a thoracotomy.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Allow the heart to stabilize and record baseline parameters (heart rate, left ventricular developed pressure, coronary flow).
-
Introduce this compound into the perfusate at various concentrations.
-
Record the changes in cardiac parameters at each concentration.
-
Analyze the data to construct concentration-response curves for the effects of this compound.
Caption: Logical relationship of this compound's effects from the cellular to the systemic level.
Conclusion
This compound is an indispensable tool for cardiac electrophysiology research. Its specific mechanism of action on HCN channels provides a precise means to investigate the fundamental principles of cardiac pacemaking and heart rate control. The experimental protocols detailed in this guide offer a framework for researchers to effectively utilize this compound in their studies, from the single-cell to the whole-organism level. The quantitative data presented herein serves as a valuable reference for experimental design and data interpretation. As research in cardiac electrophysiology continues to evolve, this compound will undoubtedly remain a key pharmacological agent for unraveling the complexities of cardiac function and dysfunction.
References
- 1. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use-dependent blockade of cardiac pacemaker current (If) by this compound and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Cilobradine's Bradycardic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Cilobradine's bradycardic effects, focusing on its mechanism of action, experimental protocols, and quantitative data. This compound is a potent bradycardic agent that achieves its heart rate-lowering effects through the specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.
Core Mechanism of Action
This compound's primary mechanism of action is the direct blockade of HCN channels, which are responsible for the pacemaker current (If in the heart and Ih in the nervous system). This current plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial node, thereby controlling the heart rate. By inhibiting HCN channels, this compound reduces the slope of diastolic depolarization, leading to a decrease in heart rate.[1] this compound, like other "bradines," is known to exhibit use-dependent blockade of the If current.[1][2]
Quantitative Data: this compound's Potency on HCN Channels
The inhibitory potency of this compound has been quantified in various in vitro systems, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for this compound against HCN channels.
| Cell Type / HCN Isoform | IC50 (µM) | Reference |
| Mouse Sinoatrial Node Cells | 0.62 | [3] |
| Pituitary GH3 Cells (Ih current) | 3.38 | [4] |
| Not specified, but blocks all four isoforms with similar potency | Not specified |
Key Experimental Protocols
The primary technique for the in vitro characterization of this compound's effects on HCN channels is the whole-cell patch-clamp electrophysiology. This method allows for the direct measurement of the ionic currents flowing through the HCN channels in response to controlled changes in membrane voltage.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is a synthesis of standard procedures used for recording HCN channel currents and the specific conditions reported in studies investigating this compound.
1. Cell Preparation:
-
Cells expressing the target HCN channels (e.g., HEK293 cells transfected with specific HCN isoforms, or primary cells like sinoatrial node myocytes or GH3 cells) are cultured on glass coverslips.
2. Solutions:
-
External (Bath) Solution: The composition is designed to isolate the Ih/If current. A typical solution contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgCl2, and 10 glucose. To block other currents, Tetrodotoxin (TTX, ~1 µM) to block voltage-gated sodium channels, and other blockers like BaCl2 and TEA to block potassium channels may be added. The solution is continuously bubbled with 95% O2 / 5% CO2 to maintain a physiological pH (~7.4).
-
Internal (Pipette) Solution: This solution mimics the intracellular environment. A typical composition includes (in mM): 120 K-gluconate or KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, and 0.3 TrisGTP. The pH is adjusted to ~7.3 with KOH.
3. Electrophysiological Recording:
-
Glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution are used.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The membrane potential is held at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV or more negative in 10 mV increments for 2-3 seconds) are applied to activate the HCN channels and record the inward Ih/If current.
-
Tail currents are often recorded by stepping the voltage back to a less negative potential (e.g., -60 mV) after the hyperpolarizing pulse.
4. Data Acquisition and Analysis:
-
Currents are recorded using an patch-clamp amplifier and digitized.
-
The current amplitude at the end of the hyperpolarizing pulse is measured to determine the extent of inhibition by this compound.
-
Concentration-response curves are generated by applying increasing concentrations of this compound to the bath solution, and the IC50 value is calculated by fitting the data to the Hill equation.
-
The voltage-dependence of channel activation is assessed by plotting the normalized tail current amplitude against the prepulse potential and fitting the data with a Boltzmann function.
Visualizations
Mechanism of Action of this compound
Caption: this compound directly blocks HCN channels, inhibiting the funny current and slowing heart rate.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of this compound using patch-clamp electrophysiology.
References
Use-Dependent Block of HCN Channels by Cilobradine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are critical contributors to spontaneous rhythmic activity in both cardiac pacemaker cells and neurons.[1][][3] These channels, responsible for the "funny" current (If) in the heart and the h-current (Ih) in the nervous system, are voltage-gated ion channels that uniquely open upon membrane hyperpolarization.[1][] The four known isoforms (HCN1-4) are encoded by separate genes and are expressed throughout the heart and central nervous system. Cilobradine is a potent blocker of HCN channels, exhibiting a characteristic use-dependent mechanism of action, making it a valuable pharmacological tool and a potential therapeutic agent. This guide provides an in-depth technical overview of the use-dependent block of HCN channels by this compound, including quantitative data, experimental protocols, and mechanistic diagrams.
Quantitative Data: this compound and Related HCN Channel Blockers
The inhibitory potency of this compound and other notable HCN channel blockers is summarized below. These values, primarily determined through electrophysiological studies, are crucial for understanding the pharmacological profile of these compounds.
| Compound | Channel/Preparation | IC50 | Species | Reference |
| This compound (DK-AH269) | HCN Channels (Ih) in GH3 cells | 3.38 µM | Pituitary Tumor Cells | |
| HCN Channels in mouse sinoatrial node cells | 0.62 µM | Mouse | ||
| Ivabradine | mHCN1 | 0.94 µM | Mouse | |
| hHCN4 | 2.0 µM | Human | ||
| hHCN4 | 0.54 µM | Human | ||
| Zatebradine (UL-FS-49) | HCN Channels | 1.96 µM | Not specified | |
| hHCN1 | 1.83 µM | Human | ||
| hHCN2 | 2.21 µM | Human | ||
| hHCN3 | 1.90 µM | Human | ||
| hHCN4 | 1.88 µM | Human | ||
| ZD7288 | HCN Channels | Not specified | Not specified |
Mechanism of Action: Use-Dependent Blockade
This compound's blockade of HCN channels is "use-dependent," meaning the degree of inhibition increases with the frequency of channel activation. This phenomenon arises because this compound preferentially binds to the open state of the HCN channel. The drug is thought to access its binding site from the intracellular side of the channel pore.
The proposed mechanism suggests that upon hyperpolarization, the HCN channel opens, allowing this compound to enter and block the pore. When the membrane is depolarized, the channel closes, trapping the drug molecule inside. With repetitive cycles of hyperpolarization and depolarization, there is a cumulative increase in the number of blocked channels, leading to a progressive reduction in the If/Ih current. This is in contrast to a non-use-dependent blocker, which would inhibit the channel regardless of its activation state.
Signaling Pathway and Mechanism of Block
The following diagram illustrates the proposed mechanism for the use-dependent block of HCN channels by this compound.
Caption: Mechanism of use-dependent block of HCN channels by this compound.
Experimental Protocols
The investigation of use-dependent block of HCN channels by this compound primarily relies on electrophysiological techniques, particularly the voltage-clamp method.
Whole-Cell Voltage-Clamp Recordings
This is the standard technique used to measure ionic currents across the membrane of a single cell.
1. Cell Preparation:
-
Cells expressing HCN channels (e.g., isolated sinoatrial node cells, cultured cell lines like HEK293 or CHO transfected with specific HCN isoforms) are used.
2. Solutions:
-
External (Bath) Solution: Typically contains (in mM): 110 NaCl, 30 KCl, 1.8 CaCl2, 0.5 MgCl2, and 5 HEPES (pH adjusted to 7.4 with NaOH). Tetrodotoxin (TTX) may be included to block voltage-gated sodium channels.
-
Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 10 NaCl, 0.5 MgCl2, 1 EGTA, 5 HEPES, 3 MgATP, and 0.5 NaGTP (pH adjusted to 7.4 with KOH). This compound is added to this solution for intracellular application.
3. Voltage-Clamp Protocol:
-
A holding potential of around -30 mV to -40 mV is applied to ensure most HCN channels are in the closed state.
-
To elicit the If/Ih current, hyperpolarizing voltage steps are applied (e.g., to -120 mV).
-
To study use-dependence, a train of repetitive hyperpolarizing pulses is applied. The progressive decrease in the current amplitude with each pulse demonstrates the use-dependent block.
Experimental Workflow for Assessing Use-Dependent Block
The following diagram outlines the typical workflow for an experiment designed to characterize the use-dependent block of HCN channels.
Caption: Experimental workflow for characterizing use-dependent HCN channel block.
Off-Target Effects and Isoform Selectivity
While this compound is a potent HCN channel blocker, it is important to consider its potential off-target effects and isoform selectivity. Some studies have shown that at higher concentrations, this compound can also affect other ion channels, such as delayed-rectifier K+ currents (IK(DR)). Additionally, like its analogue Ivabradine, this compound is not highly selective among the different HCN channel isoforms. This lack of isoform selectivity can lead to effects in different tissues, such as the visual disturbances (phosphenes) observed with Ivabradine, which are attributed to the blockade of HCN1 channels in the retina.
Conclusion
This compound is a valuable pharmacological agent for studying the physiological roles of HCN channels due to its potent, use-dependent blocking action. Understanding the intricacies of its mechanism, including its state-dependent binding and interaction with the channel pore, is crucial for both basic research and the development of more selective and effective HCN channel modulators for therapeutic applications. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other HCN channel blockers.
References
An In-depth Technical Guide to the Interaction of Cilobradine with HCN4 Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the bradycardic agent cilobradine and the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel isoform 4 (HCN4). This compound is a potent blocker of HCN channels, which are the molecular determinants of the pacemaker current (If or Ih) crucial for regulating heart rate and neuronal excitability. This document details the quantitative aspects of this interaction, outlines the experimental protocols for its study, and visualizes the underlying molecular mechanisms and experimental workflows. A thorough understanding of the this compound-HCN4 interaction is pivotal for the development of next-generation heart rate-lowering drugs and for exploring the therapeutic potential of HCN channel modulators in other neurological and cardiovascular disorders.
Introduction to this compound and HCN4
This compound (DK-AH269) is a pharmacological agent known for its heart rate-lowering effects. It belongs to a class of compounds often referred to as "bradycardic agents" or "If inhibitors." The primary molecular target of this compound is the family of HCN channels.[1][2]
HCN channels are a unique family of voltage-gated ion channels that are activated by membrane hyperpolarization rather than depolarization.[3] There are four known isoforms (HCN1-4), each with distinct expression patterns and biophysical properties.[4] The HCN4 isoform is predominantly expressed in the sinoatrial (SA) node of the heart, where it plays a critical role in generating the diastolic depolarization phase of the cardiac action potential, thereby setting the heart's rhythm.[3] The current generated by HCN channels is a mixed Na+/K+ inward current, termed If (funny current) in the heart and Ih in neurons.
The interaction of this compound with HCN4 channels leads to a reduction in the pacemaker current, a slowing of the diastolic depolarization rate, and consequently, a decrease in heart rate. This specific mechanism of action makes this compound and related compounds attractive therapeutic agents for conditions such as stable angina and heart failure, as they can reduce myocardial oxygen demand without significant negative inotropic effects.
Quantitative Analysis of this compound-HCN Isoform Interaction
This compound and its structural analogs, such as ivabradine and zatebradine, are generally considered non-selective blockers of HCN channel isoforms, exhibiting similar potency across all four subtypes. The following tables summarize the available quantitative data on the interaction of this compound and related compounds with HCN channels.
Table 1: Inhibitory Potency (IC50) of this compound and Analogs on HCN Isoforms
| Compound | HCN1 (μM) | HCN2 (μM) | HCN3 (μM) | HCN4 (μM) | Cell Type / Preparation | Reference |
| This compound | - | - | - | - | Mouse Sinoatrial Node Cells | |
| This compound | - | - | - | 3.38 | Pituitary GH3 Cells (mixed HCN isoforms) | |
| Ivabradine | 0.94 | - | - | 2.0 | HEK293 Cells | |
| Ivabradine | 2.04 | - | - | 2.14 | - | |
| Zatebradine | 1.83 | 2.21 | 1.90 | 1.88 | - | MedchemExpress |
Table 2: Electrophysiological Effects of this compound on HCN Channels
| Parameter | Value | Conditions | Cell Type | Reference |
| Voltage of Half-Maximal Activation (V1/2) Shift | ~10 mV hyperpolarizing shift | 3 μM this compound | Pituitary GH3 Cells | |
| Mechanism of Block | Use-dependent, open-channel block | Voltage-clamp pulse trains | Rabbit Sinoatrial Cells, Sheep Purkinje Fibers |
Mechanism of Action of this compound on HCN4
This compound exerts its inhibitory effect on HCN4 channels through a mechanism known as use-dependent or open-channel block . This means that the drug can only access its binding site and block the channel when the channel is in the open conformation. The binding site for this compound is located within the intracellular pore of the channel.
The process can be summarized as follows:
-
Channel Opening: Membrane hyperpolarization triggers the opening of the HCN4 channel's activation gate.
-
Drug Entry: this compound, from the intracellular side, enters the open channel pore.
-
Blockade: The drug molecule binds to its receptor site within the pore, physically obstructing the flow of ions.
-
Use-Dependence: The degree of block increases with repetitive channel opening (i.e., with higher heart rates), as there are more opportunities for the drug to bind.
-
Unbinding: Strong hyperpolarization can facilitate the unbinding of the drug, allowing ion conduction to resume.
Signaling Pathway
HCN4 channel activity is modulated by the intracellular second messenger cyclic adenosine monophosphate (cAMP). Sympathetic nervous system stimulation leads to an increase in intracellular cAMP, which binds directly to the C-terminal cyclic nucleotide-binding domain (CNBD) of the HCN4 channel. This binding facilitates channel opening by shifting the voltage-dependence of activation to more positive potentials, thus increasing the pacemaker current and heart rate.
This compound's mechanism of action is independent of this cAMP-mediated regulation; it directly blocks the channel pore. However, by reducing the current flow through HCN4, this compound effectively counteracts the effects of sympathetic stimulation on heart rate.
Experimental Protocols
The study of this compound's interaction with HCN4 channels primarily relies on electrophysiological techniques, particularly the patch-clamp method, in combination with molecular biology for heterologous expression of the channel isoforms.
Heterologous Expression of HCN Isoforms
To study the effects of this compound on specific HCN isoforms in a controlled environment, they are often expressed in cell lines that do not endogenously express these channels, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.
Protocol for Transient Transfection of HEK293 Cells:
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Plasmid DNA: Use expression plasmids containing the full-length cDNA for the desired human or mouse HCN isoform (e.g., pcDNA3.1-hHCN4).
-
Transfection:
-
Plate HEK293 cells in 35 mm dishes to reach 70-80% confluency on the day of transfection.
-
Prepare a transfection mixture using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Typically, a mixture of plasmid DNA (for the HCN isoform and a marker like GFP) and the transfection reagent in serum-free medium is used.
-
Incubate the cells with the transfection mixture for 4-6 hours.
-
Replace the medium with complete growth medium.
-
-
Post-Transfection: Allow 24-48 hours for channel expression before performing electrophysiological recordings. Successful transfection can be verified by observing GFP fluorescence.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane.
Protocol for Recording HCN4 Currents:
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate Ih, other channel blockers (e.g., BaCl2 for Kir, CdCl2 for Ca2+ channels) can be added.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 Mg-ATP, 0.3 Na-GTP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a single, fluorescent cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the cell at a holding potential where HCN channels are closed (e.g., -40 mV).
-
-
Voltage Protocol and Data Acquisition:
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds) to activate the HCN4 channels.
-
Record the resulting inward currents using a patch-clamp amplifier and digitizer.
-
Apply this compound at various concentrations to the bath solution to determine its effect on the HCN4 currents.
-
To assess use-dependence, apply repetitive hyperpolarizing pulses.
-
Experimental Workflow for Screening HCN4 Blockers
The following diagram illustrates a typical workflow for identifying and characterizing novel HCN4 channel blockers.
References
- 1. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells [bio-protocol.org]
- 2. Use-dependent blockade of cardiac pacemaker current (If) by this compound and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCN channel - Wikipedia [en.wikipedia.org]
- 4. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Electrophysiological Effects of Cilobradine Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilobradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, has been investigated for its heart rate-lowering properties. Understanding the long-term electrophysiological consequences of its exposure is critical for its potential therapeutic application and safety assessment. This technical guide provides an in-depth overview of the known electrophysiological effects of this compound, drawing from available preclinical data. Due to a scarcity of specific long-term studies on this compound, this document also extrapolates potential chronic effects based on data from the structurally and functionally similar HCN channel blocker, Ivabradine, to provide a comprehensive perspective. This guide summarizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a valuable resource for the scientific community.
Introduction
This compound (DK-AH269) is a bradycardic agent that exerts its primary pharmacological effect through the blockade of HCN channels, which are the molecular basis of the pacemaker "funny" current (I_f_ or I_h_).[][2] This current is a key determinant of the spontaneous diastolic depolarization in the sinoatrial node (SAN), and therefore, its inhibition leads to a reduction in heart rate.[2] While the acute electrophysiological effects are relatively well-characterized, the consequences of long-term exposure are less understood but crucial for evaluating its safety and efficacy in chronic therapeutic settings. This whitepaper aims to consolidate the existing knowledge and provide a forward-looking perspective on the long-term electrophysiological impact of this compound.
Mechanism of Action
This compound's primary mechanism of action is the selective, use-dependent blockade of HCN channels.[2] These channels are crucial for the generation of spontaneous activity in pacemaker cells.[3] The inhibition of the I_f_ current by this compound slows the rate of diastolic depolarization, thereby reducing the firing frequency of the sinoatrial node and consequently lowering the heart rate.
Signaling Pathway of HCN Channel Modulation
The following diagram illustrates the signaling pathway involved in the modulation of HCN channels and the point of intervention for this compound.
Quantitative Electrophysiological Data
The following tables summarize the key quantitative findings from preclinical studies on this compound and related HCN channel blockers.
Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels
| Parameter | Value | Cell Type | Species | Reference |
| I_h_ (HCN Current) | ||||
| IC50 | 3.38 µM | Pituitary Tumor (GH3) Cells | Rat | |
| IC50 | 0.62 µM | Sinoatrial Node Cells | Mouse | |
| I_K(DR)_ (Delayed-Rectifier K+ Current) | ||||
| IC50 | 3.54 µM | Pituitary Tumor (GH3) Cells | Rat | |
| K_D_ | 3.77 µM | Pituitary Tumor (GH3) Cells | Rat |
Table 2: Effects of this compound on Channel Gating Properties (in GH3 Cells)
| Parameter | Condition | Value | Reference |
| I_h_ Activation Curve | 3 µM this compound | ~10 mV hyperpolarizing shift | |
| I_K(DR)_ Inactivation Curve (1-s pulse) | 1 µM this compound | No significant shift | |
| 3 µM this compound | ~7 mV hyperpolarizing shift | ||
| I_K(DR)_ Inactivation Curve (10-s pulse) | 3 µM this compound | ~10 mV hyperpolarizing shift |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in the cited studies.
Whole-Cell Voltage-Clamp Technique
This technique is employed to measure ion currents across the membrane of single cells.
Protocol:
-
Cell Preparation: Pituitary tumor (GH3) cells or isolated cardiomyocytes are harvested and transferred to a recording chamber on an inverted microscope.
-
External Solution: Cells are bathed in a normal Tyrode's solution containing (in mM): 136.5 NaCl, 5.4 KCl, 1.8 CaCl2, 0.53 MgCl2, 5.5 glucose, and 5.5 HEPES-NaOH buffer, pH 7.4.
-
Internal Solution: The recording pipette is filled with a solution containing (in mM): 130 K-aspartate, 20 KCl, 1 KH2PO4, 1 MgCl2, 0.1 EGTA, 3 Na2ATP, 0.1 Na2GTP, and 5 HEPES-KOH buffer, pH 7.2.
-
Recording: Gigaseals are formed between the pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration. Membrane currents are recorded using an amplifier in response to specific voltage protocols.
In Vivo Electrophysiological Studies (Extrapolated from Ivabradine Studies)
Long-term in vivo studies are essential to understand the systemic electrophysiological effects.
Protocol (based on a 90-day Ivabradine study in rats):
-
Animal Model: Post-myocardial infarction rat models are often used to simulate a pathological state.
-
Drug Administration: this compound would be administered orally, mixed with food, for an extended period (e.g., 90 days).
-
Electrophysiological Assessment:
-
ECG Monitoring: Continuous or periodic ECG recordings are taken to assess heart rate, and various interval durations (PR, QRS, QT).
-
Patch-Clamp of Isolated Myocytes: At the end of the treatment period, animals are euthanized, and individual atrial and ventricular myocytes are isolated for patch-clamp analysis of I_f_ and other key cardiac currents.
-
Molecular Analysis: Expression levels of HCN channel isoforms (e.g., HCN2, HCN4) and potentially regulatory microRNAs (e.g., miR-1, miR-133) are quantified using RT-qPCR.
-
Long-Term Electrophysiological Effects and Potential for Cardiac Remodeling
While specific long-term data for this compound is limited, studies on Ivabradine provide valuable insights into the potential chronic effects of sustained HCN channel blockade.
Effects on Sinoatrial Node Function
Chronic this compound exposure is expected to maintain a reduced heart rate. Long-term studies with Ivabradine have shown that this sustained heart rate reduction can lead to a reversal of electrophysiological remodeling in pathological conditions. For instance, in post-myocardial infarction models, long-term Ivabradine treatment has been shown to counteract the overexpression of HCN channels, suggesting a potential for normalization of sinoatrial node function in diseased hearts.
Effects on Atrial and Ventricular Myocytes
This compound has been shown to also block the delayed-rectifier potassium current (I_K(DR)). This off-target effect could have implications for cardiac repolarization. Prolonged blockade of I_K(DR) might lead to a lengthening of the action potential duration (APD) and the QT interval, which would require careful monitoring in long-term studies.
Potential for Cardiac Remodeling
Sustained heart rate reduction with Ivabradine has been associated with beneficial effects on cardiac remodeling in heart failure models. These effects include improved left ventricular function and preserved cardiac output. It is plausible that long-term this compound administration could exert similar effects, primarily through the indirect consequence of heart rate reduction, which improves cardiac efficiency and reduces myocardial stress.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for investigating the electrophysiological effects of a compound like this compound.
Experimental Workflow for In Vitro Electrophysiology
Logical Relationship for Assessing Long-Term Effects
Conclusion and Future Directions
This compound is a potent inhibitor of HCN channels with clear acute effects on cardiac electrophysiology, primarily a reduction in heart rate. The available data suggests that it also modulates other ion channels, such as I_K(DR)_, which warrants further investigation in the context of long-term exposure.
The significant gap in the literature is the lack of dedicated long-term in vivo studies on this compound. Future research should focus on:
-
Chronic in vivo studies: To assess the long-term effects on cardiac electrophysiology, including potential for proarrhythmic events and changes in cardiac structure and function.
-
Head-to-head comparisons: To directly compare the long-term effects of this compound with other HCN channel blockers like Ivabradine.
-
Investigation of off-target effects: To fully characterize the long-term consequences of this compound's interaction with other ion channels.
By addressing these research gaps, a more complete understanding of the long-term electrophysiological profile of this compound can be achieved, which is essential for its potential future development and clinical application.
References
A Technical Guide to Cilobradine's Impact on Neuronal Hyperpolarization-Activated Currents
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilobradine (DK-AH269) is a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the molecular basis for the hyperpolarization-activated inward current (Ih or If). This current is a critical determinant of rhythmic activity and cellular excitability in both cardiac and neuronal tissues.[1] this compound exerts its influence by reducing the amplitude of Ih, slowing its activation kinetics, and shifting its voltage dependence to more hyperpolarized potentials.[1][2] While effective in modulating Ih, this compound is not selective among the four HCN channel isoforms.[3][4] Furthermore, it exhibits notable off-target effects, particularly on delayed-rectifier potassium currents (IK(DR)), distinguishing its pharmacological profile from related compounds like ivabradine. This guide provides a detailed examination of this compound's mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Core Mechanism of Action: HCN Channel Blockade
The primary action of this compound is the inhibition of HCN channels. These channels are unique voltage-gated ion channels that open upon membrane hyperpolarization, conducting a mixed inward cation (Na+/K+) current that depolarizes the cell. This "pacemaker" current is crucial for initiating spontaneous activity in sinoatrial node cells and for regulating firing patterns and synaptic integration in neurons.
This compound's blockade is use-dependent, indicating that it preferentially binds to the HCN channel when it is in the open state. Structural and computational studies suggest that the binding site for this compound and similar "bradine" compounds is located within the inner vestibule of the channel's pore. The drug is thought to access this site from the intracellular side, physically occluding the ion conduction pathway. This interaction effectively reduces the number of conducting channels, thereby suppressing the overall Ih current amplitude.
Quantitative Impact on Ih Current Properties
This compound modifies several key biophysical properties of the Ih current. Its effects are concentration-dependent and have been quantified in various cell types.
Inhibition of Ih Amplitude
This compound reduces the maximal conductance of the Ih current in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) varies depending on the cellular context and the specific HCN isoforms expressed.
| Parameter | Value | Cell Type / Condition | Citation |
| IC50 for Ih Blockade | 0.62 µM | Mouse sinoatrial node cells | |
| 3.38 µM | Pituitary GH3 cells | ||
| Isoform Selectivity | Non-selective | Blocks HCN1, HCN2, HCN3, and HCN4 with similar potency |
Alteration of Gating Kinetics
Beyond reducing current amplitude, this compound significantly alters the gating behavior of HCN channels.
| Parameter | Effect of this compound | Details | Citation |
| Activation Kinetics | Slows activation | Increases the time constant of current activation during hyperpolarization. | |
| Voltage Dependence | Negative shift in activation | Shifts the steady-state activation curve to more hyperpolarized potentials. | |
| Magnitude of Shift | ~10 mV shift | Observed with 3 µM this compound in pituitary GH3 cells. |
This shift in the activation curve means that a stronger hyperpolarizing stimulus is required to open the same proportion of HCN channels, contributing to the overall inhibitory effect.
Off-Target Effects
A critical aspect of this compound's pharmacological profile is its interaction with other ion channels, most notably the delayed-rectifier potassium channel (IK(DR)). This distinguishes it from its structural analogs, ivabradine and zatebradine.
| Channel / Current | Effect of this compound | IC50 / KD | Comparison with Analogs | Citation |
| Delayed-Rectifier K+ (IK(DR)) | Suppression & Accelerated Inactivation | IC50: 3.54 µM | Ivabradine & zatebradine cause only mild suppression with no change in inactivation. | |
| Peak Na+ Current (INa) | No significant effect | Not sensitive to this compound application. | N/A |
The potent modulation of IK(DR) suggests that the physiological effects of this compound cannot be attributed solely to HCN channel blockade and may involve a more complex interplay of actions on multiple ion channels. This could contribute to pro-arrhythmic properties observed at higher concentrations.
Experimental Protocols
The characterization of this compound's effects relies primarily on electrophysiological techniques, particularly the patch-clamp method in the whole-cell configuration.
Whole-Cell Voltage-Clamp Electrophysiology
This is the gold standard for studying ion channel pharmacology.
-
Objective: To measure ionic currents across the cell membrane while controlling the membrane potential.
-
Cell Preparation: Cultured cells (e.g., pituitary GH3, H9c2, or HEK293 cells expressing specific HCN isoforms) are grown on coverslips for easy access.
-
Recording Setup:
-
Pipettes: Glass micropipettes are fabricated and filled with an intracellular solution (e.g., K+-containing solution).
-
Seal Formation: The pipette is pressed against a cell to form a high-resistance "giga-ohm" seal.
-
Whole-Cell Access: The membrane patch under the pipette is ruptured to allow electrical and diffusional access to the cell interior.
-
Amplifier & Digitizer: A patch-clamp amplifier controls the membrane voltage and measures the resulting current, which is then digitized for computer analysis.
-
-
Solutions:
-
Bath Solution: An extracellular solution (e.g., Ca2+-free Tyrode's solution) is used to bathe the cells. It often contains other channel blockers (like tetrodotoxin to block Na+ channels) to isolate the current of interest (Ih).
-
Drug Application: this compound is added to the bath solution at known concentrations to observe its effect on the measured currents.
-
-
Voltage Protocols:
-
To Elicit Ih: Cells are held at a depolarized potential (e.g., -40 mV) where HCN channels are closed, and then stepped to a series of hyperpolarizing potentials (e.g., -100 to -140 mV) to activate the channels and record the inward Ih current.
-
To Assess Voltage-Dependence: A two-pulse protocol is used. A long conditioning pulse to various voltages is followed by a test pulse to a fixed hyperpolarizing potential to determine the fraction of available channels. The resulting data are fit with a Boltzmann function to derive the voltage of half-maximal activation (V1/2).
-
Conclusion and Future Directions
This compound is a well-characterized inhibitor of neuronal and cardiac hyperpolarization-activated currents. It acts as a use-dependent, open-channel blocker of HCN channels, effectively suppressing Ih amplitude and slowing its activation. Its lack of isoform selectivity and significant off-target action on potassium channels are key features of its pharmacological profile that must be considered in its application as a research tool or therapeutic candidate. Future research should aim to leverage the structural understanding of the this compound binding site to develop more isoform-selective HCN blockers. Such compounds would be invaluable tools for dissecting the specific physiological roles of HCN1-4 isoforms and could offer more targeted therapeutic strategies for neurological and cardiac disorders with fewer side effects.
References
- 1. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue - PMC [pmc.ncbi.nlm.nih.gov]
Cilobradine as a Tool Compound in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilobradine (DK-AH269) is a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are crucial regulators of neuronal excitability and rhythmicity. This technical guide provides an in-depth overview of this compound's pharmacological profile, its mechanism of action, and its application as a tool compound in neuroscience research. Detailed experimental protocols for its use in electrophysiological studies are presented, along with a summary of its quantitative effects on ion channels. Furthermore, this guide illustrates the key signaling pathways influenced by HCN channel modulation and outlines experimental workflows for investigating the effects of this compound.
Introduction
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a family of voltage-gated cation channels that play a pivotal role in controlling neuronal resting membrane potential, dendritic integration, and rhythmic firing.[1] Comprising four isoforms (HCN1-4), these channels are activated by membrane hyperpolarization and are modulated by cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP).[2][] Their unique biophysical properties make them critical components in a variety of physiological processes and potential targets for therapeutic intervention in neurological and psychiatric disorders.[]
This compound has emerged as a valuable pharmacological tool for the study of HCN channel function. As a member of the "bradine" family of HCN channel inhibitors, which also includes ivabradine and zatebradine, this compound exhibits a potent blocking action on the Ih current (the current mediated by HCN channels).[4] Its ability to modulate neuronal excitability makes it a powerful compound for dissecting the role of HCN channels in complex neuronal circuits and behaviors.
Pharmacological Profile and Mechanism of Action
This compound's primary mechanism of action is the blockade of HCN channels. It is considered a use-dependent blocker, meaning its efficacy increases with the frequency of channel opening. The binding site for this compound and other related blockers is thought to be located within the inner vestibule of the HCN channel pore, accessible when the channel is in the open state.
While this compound is a potent HCN channel inhibitor, it is important to note that it is not selective for any specific HCN isoform. Studies have shown that this compound and its analogs block all four HCN isoforms with similar potency.
In addition to its effects on HCN channels, this compound has been shown to inhibit delayed-rectifier potassium currents (IK(DR)). This off-target effect should be considered when interpreting experimental results, as the inhibition of potassium channels can also significantly impact neuronal excitability.
Quantitative Data
The following tables summarize the quantitative data available for this compound's effects on ion channels.
| Target | Cell Type | IC50 / KD | Reference |
| HCN Channels (Ih) | Mouse Sinoatrial Node Cells | 0.62 µM (IC50) | |
| HCN Channels (Ih) | Pituitary Tumor (GH3) Cells | 3.38 µM (IC50) | |
| Delayed-Rectifier K+ Current (IK(DR)) | Pituitary Tumor (GH3) Cells | 3.54 µM (IC50) | |
| Delayed-Rectifier K+ Current (IK(DR)) | Pituitary Tumor (GH3) Cells | 3.77 µM (KD) |
Table 1: Inhibitory Concentrations of this compound on Ion Channels
Signaling Pathways
The primary signaling pathway modulated by this compound in neurons is the direct inhibition of HCN channels, which in turn affects downstream cellular processes regulated by membrane potential and neuronal firing. HCN channels are themselves modulated by the intracellular second messenger cAMP.
Caption: this compound's impact on the HCN channel signaling pathway.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on HCN channel currents (Ih) in cultured neurons or acute brain slices.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Cell culture medium or artificial cerebrospinal fluid (aCSF)
-
Internal (pipette) solution
-
External (bath) solution
-
This compound stock solution
Solutions:
-
Internal Solution (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.3 with KOH.
-
External Solution (aCSF, in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, 25 D-glucose. Bubbled with 95% O2 / 5% CO2.
Procedure:
-
Prepare cultured neurons or acute brain slices for recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the patch pipette with the internal solution and mount it on the headstage.
-
Establish a giga-ohm seal with a target neuron under visual guidance.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the cell at -60 mV.
-
To elicit Ih, apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments for 1-2 seconds).
-
Record baseline Ih currents.
-
Perfuse the bath with aCSF containing the desired concentration of this compound.
-
After a stable effect is reached, repeat the voltage-step protocol to record Ih in the presence of this compound.
-
Wash out the drug by perfusing with aCSF to observe recovery.
Data Analysis:
-
Measure the steady-state current amplitude at the end of each hyperpolarizing step.
-
Plot the current-voltage (I-V) relationship before, during, and after this compound application.
-
To determine the IC50, apply a range of this compound concentrations and fit the concentration-response data to the Hill equation.
Experimental Workflows
The following diagram illustrates a typical workflow for characterizing the effects of this compound on neuronal activity.
Caption: Workflow for characterizing this compound's effects on HCN channels.
Conclusion
This compound is a potent, non-isoform-selective HCN channel blocker that serves as an invaluable tool for neuroscientists. Its ability to modulate neuronal excitability allows for the investigation of the physiological and pathophysiological roles of HCN channels. When using this compound, it is crucial to be aware of its off-target effects on potassium channels and to design experiments that can differentiate between the contributions of these different targets. This guide provides a foundational framework for the effective use of this compound in neuroscience research, from understanding its basic pharmacology to implementing detailed experimental protocols.
References
Methodological & Application
Cilobradine in Preclinical Research: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cilobradine dosage and administration for in vivo animal studies, designed to guide researchers in pharmacology and drug development.
Introduction to this compound
This compound is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for the generation of the pacemaker current (If or Ih) in the sinoatrial node of the heart. By blocking these channels, this compound effectively reduces heart rate. This mechanism of action makes it a valuable tool for cardiovascular research, particularly in studies involving heart rate modulation, heart failure, and cardiac electrophysiology.
Mechanism of Action: HCN Channel Inhibition
This compound exerts its pharmacological effect by directly blocking HCN channels. These channels are responsible for the spontaneous diastolic depolarization in pacemaker cells, which sets the rhythm of the heart. The inhibition of the "funny" current (If) by this compound leads to a slowing of the heart rate.
This compound's mechanism of action in the sinoatrial node.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages of this compound in animal models. It is important to note that optimal dosage can vary depending on the animal species, strain, age, and the specific experimental goals.
Table 1: this compound Dosage in Mice
| Application | Strain | Route of Administration | Dosage Range | Key Findings |
| Heart Rate Reduction | Not Specified | Not Specified | ED50: 1.2 mg/kg | Dose-dependent reduction in heart rate.[1] |
| Arrhythmia Studies | Not Specified | Not Specified | > 5 mg/kg | Potential for pro-arrhythmic properties.[1] |
ED50: Half-maximal effective dose.
Note: Currently, there is a lack of publicly available, detailed dosage information for this compound in other animal species such as rats and dogs in peer-reviewed literature. Researchers are encouraged to perform dose-escalation studies to determine the optimal dose for their specific model and experimental endpoint. The data for the related HCN channel blocker, ivabradine, may serve as a preliminary reference, but direct extrapolation is not recommended.
Experimental Protocols
The following are generalized protocols for the administration of this compound in animal studies. These should be adapted based on institutional guidelines (IACUC) and specific experimental requirements.
Oral Administration Protocol (Rodents)
This protocol is suitable for delivering this compound orally to mice and can be adapted for rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or as determined by solubility testing)
-
Oral gavage needles (20-22 gauge for mice, 18-20 gauge for rats)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend this compound in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Preparation:
-
Weigh the animal to calculate the precise volume of the dosing solution to be administered.
-
Gently restrain the animal.
-
-
Administration:
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Workflow for oral administration of this compound.
Intravenous Administration Protocol (General)
This is a general guideline for intravenous administration. Specific procedures will vary based on the animal model and institutional protocols.
Materials:
-
This compound (sterile formulation)
-
Sterile vehicle (e.g., saline)
-
Catheters or needles appropriate for the chosen vein (e.g., tail vein in mice/rats, cephalic or saphenous vein in larger animals)
-
Syringes
-
Animal restrainer or anesthesia as required
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in the appropriate vehicle at the desired concentration.
-
-
Animal Preparation:
-
Anesthetize or restrain the animal according to approved protocols.
-
Position the animal to provide clear access to the target vein.
-
-
Administration:
-
Insert the catheter or needle into the vein.
-
Administer the this compound solution at a controlled rate.
-
Monitor the animal for any immediate adverse reactions.
-
-
Post-Administration Care:
-
Withdraw the needle/catheter and apply gentle pressure to the injection site.
-
Monitor the animal's recovery from anesthesia and for any post-procedural complications.
-
Considerations for In Vivo Studies
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Preliminary solubility tests are recommended. Common vehicles for oral administration include water, saline, and methylcellulose solutions. For intravenous administration, sterile saline is typically used.
-
Dose-Response Studies: It is highly recommended to conduct a pilot dose-response study to determine the optimal dose of this compound for the desired pharmacological effect (e.g., heart rate reduction) in the specific animal model being used.
-
Pharmacokinetics: The pharmacokinetic profile of this compound may vary between species. Consider conducting pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound in your model.
-
Monitoring: Continuous monitoring of physiological parameters, particularly heart rate and electrocardiogram (ECG), is essential to assess the efficacy and safety of this compound administration.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of HCN channels and the effects of heart rate reduction in various physiological and pathological conditions. The provided protocols and data serve as a starting point for researchers. Careful planning of dose-finding studies and adherence to ethical guidelines for animal research are paramount for successful and reproducible in vivo experiments.
References
Application Notes and Protocols for Cilobradine in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cilobradine in patch-clamp electrophysiology experiments, with a primary focus on its effects on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.
This compound is a potent blocker of HCN channels, which are integral to the generation of pacemaker currents (Ih or If) in cardiac and neuronal tissues.[1][][3][4] Understanding its interaction with these channels is crucial for research into cardiac pacemaking, neuronal excitability, and the development of novel therapeutics.
Mechanism of Action
This compound primarily exerts its effects by directly blocking the pore of HCN channels.[5] This inhibition is use-dependent, meaning the degree of block increases with repeated channel activation. The blockade of HCN channels by this compound leads to a reduction in the inward pacemaker current, which in turn slows the spontaneous firing rate of sinoatrial node cells and reduces heart rate. In addition to its primary target, this compound has been observed to affect other ion channels, such as the delayed-rectifier potassium current (IK(DR)), at higher concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effects on HCN and other ion channels as determined by patch-clamp experiments.
Table 1: Inhibitory Potency of this compound on Hyperpolarization-Activated Cation Current (Ih)
| Cell Type | IC50 (µM) | Reference |
| Mouse Sinoatrial Node Cells | 0.62 | |
| GH3 Pituitary Tumor Cells | 3.38 |
Table 2: Effects of this compound on Ih Channel Gating in GH3 Cells
| Parameter | Concentration (µM) | Effect | Reference |
| Steady-State Activation | 3 | Shifts activation curve by -10 mV | |
| Activation Time Constant | 3 | Increased |
Table 3: Effects of this compound on Delayed-Rectifier K+ Current (IK(DR)) in GH3 Cells
| Parameter | Value (µM) | Reference |
| IC50 (late IK(DR)) | 3.54 | |
| Dissociation Constant (KD) | 3.77 |
Experimental Protocols
This section details the recommended protocols for investigating the effects of this compound using the whole-cell patch-clamp technique.
Cell Preparation
Cells expressing HCN channels (e.g., primary cardiomyocytes, sinoatrial node cells, neurons, or cell lines like HEK293 transfected with specific HCN isoforms) should be cultured on glass coverslips suitable for microscopy and patch-clamp recording.
Solutions and Reagents
External (Extracellular) Solution (in mM):
| Component | Concentration |
| NaCl | 125-140 |
| KCl | 2.5-5.4 |
| CaCl2 | 1.8-2 |
| MgCl2 | 1-2 |
| HEPES | 5-10 |
| Glucose | 5.5-10 |
Adjust pH to 7.4 with NaOH. The osmolarity should be adjusted to ~320 mOsm.
To isolate Ih, other interfering currents may need to be blocked. Consider adding the following to the external solution:
-
Tetrodotoxin (TTX): 1 µM to block voltage-gated Na+ channels.
-
BaCl2: 1 mM to block inward rectifier K+ channels.
-
CdCl2: 0.1 mM to block Ca2+ channels.
-
4-Aminopyridine (4-AP): 1 mM to block transient A-type K+ channels.
-
Tetraethylammonium (TEA): 10 mM to block other K+ channels.
Internal (Pipette) Solution (in mM):
| Component | Concentration |
| K-Gluconate or KMeSO4 | 115-120 |
| KCl | 4-20 |
| MgCl2 | 1-2 |
| HEPES | 10 |
| EGTA | 0.2-1 |
| Mg-ATP | 2-4 |
| Na2-GTP | 0.3 |
Adjust pH to 7.2-7.3 with KOH. The osmolarity should be adjusted to ~300 mOsm.
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Dilute the stock solution to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
Whole-Cell Voltage-Clamp Protocol
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Position the pipette over a target cell and apply positive pressure.
-
Advance the pipette to form a dimple on the cell membrane.
-
Release the positive pressure to form a giga-ohm seal (≥ 1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to record membrane currents.
-
Correct for liquid junction potential.
-
Compensate for pipette and whole-cell capacitance.
-
Monitor series resistance throughout the experiment and discard recordings with significant changes.
-
-
Voltage Protocol to Elicit Ih:
-
Hold the cell at a depolarized potential where HCN channels are closed (e.g., -35 mV to -40 mV).
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) for a duration sufficient to allow for full channel activation (e.g., 2-3 seconds).
-
Return to a depolarized potential (e.g., +5 mV) to record tail currents, which can be used to determine the voltage-dependence of activation.
-
-
Application of this compound:
-
Record baseline Ih currents in the control external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Continuously apply the voltage protocol to monitor the onset of the block until a steady-state effect is reached.
-
To assess recovery, wash out the drug by perfusing with the control external solution.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating this compound's blockade of HCN channels and its downstream physiological effects.
Experimental Workflow for Patch-Clamp Analysis
Caption: Experimental workflow for assessing this compound's effects on HCN channels using patch-clamp electrophysiology.
References
- 1. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Use-dependent blockade of cardiac pacemaker current (If) by this compound and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cilobradine in In Vitro Cardiac Myocyte Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of cilobradine in in vitro studies of cardiac myocytes. This compound is a potent blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) that plays a crucial role in cardiac pacemaking. Understanding its effects is vital for research into cardiac electrophysiology and the development of novel therapeutics for cardiac arrhythmias.
Summary of Quantitative Data
The following table summarizes the effective concentrations of this compound for the inhibition of the funny current (If) in various cardiac myocyte preparations as determined by electrophysiological studies.
| Cell Type | Species | Method | Key Parameter | This compound Concentration | Reference |
| Sinoatrial Node Cells | Mouse | Not Specified | IC50 | 0.62 µM | [1] |
| Pituitary Tumor (GH3) Cells | Rat | Whole-cell voltage-clamp | IC50 | 3.38 µM | [1] |
| Cloned HCN Channels | Human | Not Specified | Mean IC50 (HCN1, HCN2, HCN3, HCN4) | 0.99 µM | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including the expression levels of different HCN channel isoforms and the electrophysiological protocol used.
Signaling Pathway of this compound in Cardiac Myocytes
This compound exerts its primary effect by blocking HCN channels, which are key components of the cardiac pacemaker system. The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound in cardiac myocytes.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established electrophysiological techniques.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Funny Current (If)
This protocol is designed to measure the inhibitory effect of this compound on the If in isolated cardiac myocytes.
Materials:
-
Isolated cardiac myocytes (e.g., from sinoatrial node)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for patch pipettes
-
Microforge
-
Perfusion system
-
This compound stock solution (e.g., in DMSO)
-
Extracellular (Tyrode's) solution
-
Intracellular (pipette) solution
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 5 EGTA, 5 Mg-ATP, 5 creatine phosphate, 5 HEPES. Adjust pH to 7.2 with KOH.
Procedure:
-
Cell Preparation: Isolate cardiac myocytes using standard enzymatic digestion protocols. Plate the cells on laminin-coated coverslips and allow them to adhere.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a single, healthy myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -40 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments) for a duration of 1-2 seconds to activate the If.
-
Return to a depolarized potential (e.g., +20 mV) to record tail currents.
-
-
This compound Application:
-
Prepare working concentrations of this compound by diluting the stock solution in the extracellular solution.
-
After recording baseline If, perfuse the cell with the this compound-containing solution for a sufficient time to reach steady-state block (typically 2-5 minutes).
-
Repeat the voltage-clamp protocol to measure the inhibited If.
-
-
Data Analysis: Measure the peak inward current at each voltage step before and after this compound application. Construct a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro cardiac myocyte study using this compound.
Caption: Experimental workflow for in vitro this compound studies.
Concluding Remarks
These application notes provide a foundational framework for investigating the effects of this compound on cardiac myocytes. Researchers should adapt these protocols to their specific experimental needs and cell types. Careful attention to cell health, solution quality, and precise electrophysiological recordings are critical for obtaining reliable and reproducible data. The provided information will aid in the design and execution of experiments aimed at elucidating the role of HCN channels in cardiac function and pharmacology.
References
Application Notes and Protocols: Utilizing Cilobradine for the Investigation of HCN Channel Gating Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are critical contributors to rhythmic activity in both the heart and the central nervous system.[][2][3] Their unique gating mechanism, activation upon membrane hyperpolarization, makes them key regulators of cellular excitability.[][4] Cilobradine (DK-AH269) is a potent blocker of HCN channels and serves as a valuable pharmacological tool for elucidating the intricate gating kinetics of these channels. This document provides detailed application notes and experimental protocols for utilizing this compound to study HCN channel properties.
This compound's primary mechanism of action involves the inhibition of the hyperpolarization-activated current (Ih), also known as the "funny" current (If) in cardiac pacemaker cells, which is carried by HCN channels. Studies have demonstrated that this compound exhibits use-dependent blockade, suggesting it preferentially binds to the open state of the channel. This characteristic makes it particularly useful for probing the conformational changes associated with channel gating.
Data Presentation: Quantitative Effects of this compound on HCN and Other Ion Channels
The following tables summarize the quantitative data on the effects of this compound on various ion channels, providing a clear comparison for experimental design and data interpretation.
Table 1: Inhibitory Effects of this compound on HCN Channel Current (Ih)
| Cell Type | IC50 | V1/2 Shift (at 3 µM this compound) | Gating Charge (q) Change | Reference |
| Pituitary tumor (GH3) cells | 3.38 µM | -10 mV (hyperpolarizing shift) | No significant difference | |
| Mouse sinoatrial node cells | 0.62 µM | Not Reported | Not Reported |
Table 2: Effects of this compound on Delayed-Rectifier K+ Current (IK(DR))
| Cell Type | Effective IC50 / KD | V1/2 of Inactivation Shift (at 3 µM) | Effect on Inactivation Time Course | Reference |
| Pituitary tumor (GH3) cells | 3.54 µM / 3.77 µM | -10 mV (hyperpolarizing shift) | Accelerated inactivation | |
| Cardiac H9c2 cells | Not explicitly reported, but suppression observed | Not Reported | Accelerated inactivation |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology for Measuring Ih
This protocol is designed to measure the hyperpolarization-activated current (Ih) in isolated cells (e.g., GH3 cells, cardiac myocytes, or transfected cell lines) and to assess the effects of this compound on its gating kinetics.
Materials:
-
Cells: GH3 cells, H9c2 cells, or other cells endogenously or exogenously expressing HCN channels.
-
External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 3 Mg-ATP, 0.1 Na2-GTP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
-
Patch-clamp setup: Amplifier, digitizer, micromanipulator, and recording chamber.
-
Borosilicate glass capillaries: For pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -40 mV.
-
-
Voltage Protocol for Ih Activation:
-
To elicit Ih, apply hyperpolarizing voltage steps from the holding potential of -40 mV to potentials ranging from -120 mV to -30 mV in 10 mV increments for a duration of 2 seconds.
-
Follow each hyperpolarizing step with a depolarizing step to -120 mV to measure tail currents.
-
-
Data Acquisition: Record the resulting currents using appropriate software.
-
This compound Application:
-
After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1, 3, 10 µM).
-
Allow 3-5 minutes for the drug to equilibrate before repeating the voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward current at each hyperpolarizing step.
-
Construct current-voltage (I-V) relationships.
-
Fit the normalized tail current amplitudes to a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).
-
Fit the activation phase of the current traces to an exponential function to determine the activation time constant (τ).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying HCN channel gating with this compound.
Caption: Proposed mechanism of this compound interaction with the HCN channel.
References
Application Notes and Protocols: Investigating the Effects of Cilobradine on Heart Rate Variability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting experiments to elucidate the effects of Cilobradine on heart rate variability (HRV). The protocols outlined below are intended to guide researchers in academic and industrial settings through preclinical and clinical evaluation of this potent HCN channel inhibitor.
Introduction
This compound is a pharmacological agent that selectively blocks the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are fundamental to the cardiac pacemaker "funny" current (I_f_).[][2][3] This current plays a crucial role in the spontaneous diastolic depolarization of sinoatrial node cells, thereby regulating heart rate.[3][4] By inhibiting HCN channels, this compound effectively reduces the heart rate. Understanding the nuanced effects of this compound on heart rate variability (HRV), a key indicator of autonomic nervous system function and cardiovascular health, is critical for its therapeutic development and safety assessment. Reduced HRV is an independent predictor of adverse cardiovascular events, and pharmacological interventions can modulate HRV.
Mechanism of Action
This compound's primary mechanism of action is the blockade of HCN channels, which are responsible for the I_f_ current in pacemaker cells of the heart. This inhibition slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate. Notably, this compound may also affect other ion channels, such as the delayed-rectifier potassium current (I_K(DR)_), which could contribute to its overall electrophysiological profile and potential pro-arrhythmic effects.
Signaling Pathway of Cardiac Pacemaking and this compound's Action
Caption: this compound inhibits HCN channels in pacemaker cells.
Preclinical Experimental Design
Objective: To characterize the dose-dependent effects of this compound on HRV and cardiac electrophysiology in a relevant animal model.
In Vitro Electrophysiology
Protocol:
-
Cell Preparation: Isolate sinoatrial node (SAN) myocytes from a suitable animal model (e.g., rabbit, guinea pig).
-
Patch-Clamp Recordings: Perform whole-cell patch-clamp recordings to measure the I_f_ current.
-
Drug Application: Perfuse the cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM).
-
Data Acquisition: Record changes in I_f_ current amplitude, activation kinetics, and voltage dependence.
-
Comparative Analysis: As a positive control and for comparative purposes, perform similar experiments with other known HCN channel blockers like Ivabradine or Zatebradine.
Data Presentation:
| This compound (µM) | I_f_ Amplitude (% of Control) | IC50 (µM) |
| 0.1 | ||
| 0.3 | ||
| 1.0 | ||
| 3.0 | ||
| 10.0 |
Ex Vivo Langendorff Heart Preparation
Protocol:
-
Heart Isolation: Isolate the heart from an anesthetized animal (e.g., rabbit, rat) and mount it on a Langendorff apparatus.
-
Perfusion: Perfuse the heart with Krebs-Henseleit solution.
-
ECG Recording: Record a baseline electrocardiogram (ECG).
-
Drug Administration: Administer escalating doses of this compound into the perfusion solution.
-
HRV Analysis: Continuously record the ECG and analyze HRV parameters before and after drug administration.
Data Presentation:
| This compound Dose | Heart Rate (bpm) | SDNN (ms) | RMSSD (ms) | pNN50 (%) |
| Vehicle | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
In Vivo Telemetry Studies
Protocol:
-
Animal Model: Utilize conscious, freely moving rodents (e.g., rats, mice) or larger animal models (e.g., dogs, non-human primates) implanted with telemetry devices for continuous ECG and blood pressure monitoring.
-
Acclimatization: Allow animals to acclimatize to their housing conditions to ensure stable baseline recordings.
-
Baseline Recording: Record baseline ECG and blood pressure for a sufficient duration (e.g., 24 hours) to establish diurnal variations in HRV.
-
Drug Administration: Administer single or multiple doses of this compound via an appropriate route (e.g., oral gavage, intravenous).
-
Continuous Monitoring: Continuously monitor ECG and blood pressure for at least 24 hours post-dosing.
-
HRV Analysis: Analyze HRV in both time and frequency domains. Recommended time-domain parameters include SDNN and RMSSD. Frequency-domain analysis should include low-frequency (LF) and high-frequency (HF) power.
Data Presentation:
| Treatment Group | N | Baseline HR (bpm) | Post-Dose HR (bpm) | ΔHR (bpm) | Baseline SDNN (ms) | Post-Dose SDNN (ms) | ΔSDNN (ms) | Baseline RMSSD (ms) | Post-Dose RMSSD (ms) | ΔRMSSD (ms) |
| Vehicle | ||||||||||
| This compound (Low Dose) | ||||||||||
| This compound (Mid Dose) | ||||||||||
| This compound (High Dose) |
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for this compound evaluation.
Clinical Trial Design
Objective: To assess the safety, tolerability, and efficacy of this compound on heart rate and HRV in human subjects.
Phase I: First-in-Human Study
Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy volunteers.
Protocol:
-
Subject Screening: Recruit healthy male and female subjects with no history of cardiovascular disease.
-
Baseline Assessment: Conduct a thorough physical examination, including a 12-lead ECG and 24-hour Holter monitoring to establish baseline HRV.
-
Randomization: Randomize subjects to receive a single oral dose of this compound or placebo.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring: Collect serial blood samples to determine the pharmacokinetic profile of this compound. Continuously monitor ECG for 24-48 hours post-dose to assess its pharmacodynamic effects on heart rate and HRV.
-
Dose Escalation: In the SAD phase, subsequent cohorts will receive escalating doses of this compound after safety data from the previous cohort has been reviewed.
-
Multiple Dosing: In the MAD phase, subjects will receive multiple doses of this compound or placebo over a specified period (e.g., 7-14 days).
-
Safety Monitoring: Monitor for adverse events, including vital signs, ECG abnormalities, and clinical laboratory tests.
Data Presentation:
Single Ascending Dose (SAD) - HRV Time-Domain Analysis
| Dose Group | N | Baseline SDNN (ms) | Peak Change in SDNN (ms) | T_max_ of Change (h) |
| Placebo | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Multiple Ascending Dose (MAD) - 24-hour Mean HRV Parameters
| Dose Group | N | Day 1 SDNN (ms) | Day 7 SDNN (ms) | Change from Baseline (%) | Day 1 RMSSD (ms) | Day 7 RMSSD (ms) | Change from Baseline (%) |
| Placebo | |||||||
| Dose 1 | |||||||
| Dose 2 | |||||||
| Dose 3 |
Phase II: Proof-of-Concept Study
Design: A randomized, double-blind, placebo-controlled study in patients with a condition where heart rate reduction is beneficial (e.g., stable angina, chronic heart failure).
Protocol:
-
Patient Population: Recruit patients with a documented history of the target disease and a resting heart rate above a specified threshold (e.g., 70 bpm).
-
Baseline Evaluation: Perform comprehensive baseline assessments, including clinical evaluation, exercise tolerance testing (if applicable), and 24-hour Holter monitoring.
-
Treatment: Randomize patients to receive this compound or placebo for a defined treatment period (e.g., 12 weeks).
-
Efficacy Endpoints: The primary efficacy endpoint would be the change in resting heart rate. Secondary endpoints would include changes in HRV parameters (SDNN, RMSSD, LF/HF ratio), exercise duration, and symptom frequency.
-
Safety Monitoring: Closely monitor for any cardiovascular adverse events.
Data Presentation:
| Parameter | Placebo (N=X) | This compound (N=Y) | p-value |
| Change in Resting Heart Rate (bpm) | |||
| Baseline | |||
| Week 12 | |||
| Change in 24h SDNN (ms) | |||
| Baseline | |||
| Week 12 | |||
| Change in 24h RMSSD (ms) | |||
| Baseline | |||
| Week 12 |
Logical Flow of Clinical Development
Caption: Clinical development pathway for this compound.
Data Analysis and Interpretation
A critical aspect of these studies is the robust analysis and interpretation of HRV data. It is recommended to adhere to the standards set by the European Society of Cardiology and the North American Society of Pacing and Electrophysiology.
-
Time-Domain Analysis: Measures like SDNN provide an overall assessment of HRV, while RMSSD reflects short-term, vagally-mediated changes.
-
Frequency-Domain Analysis: Spectral analysis partitions the total variance in heart rate into its frequency components. The high-frequency (HF) component (0.15-0.4 Hz) is considered a marker of vagal modulation, while the low-frequency (LF) component (0.04-0.15 Hz) is influenced by both sympathetic and parasympathetic activity. The LF/HF ratio is often used as an index of sympathovagal balance.
-
Statistical Analysis: Appropriate statistical methods should be employed to compare changes in HRV parameters between treatment groups and across different doses, accounting for baseline values.
Conclusion
The experimental designs and protocols detailed in these application notes provide a rigorous framework for the comprehensive evaluation of this compound's effects on heart rate variability. By systematically investigating its actions from the molecular to the clinical level, researchers and drug developers can gain a thorough understanding of its therapeutic potential and safety profile. This structured approach will facilitate informed decision-making throughout the drug development process.
References
Application Notes and Protocols for Cilobradine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and application of Cilobradine, a potent hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, for in vitro cell culture experiments.
Introduction
This compound hydrochloride (also known as DK-AH 269) is a selective blocker of HCN channels, which are crucial in regulating pacemaker activity in cardiac and neuronal cells.[1][2] Its ability to modulate these channels makes it a valuable tool for research in cardiology, neuroscience, and other fields where HCN channel activity is pertinent. Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
This compound hydrochloride is soluble in both aqueous and organic solvents commonly used in cell culture laboratories. The choice of solvent will depend on the desired stock concentration and the experimental design. It is important to note that the final concentration of any organic solvent in the cell culture medium should be kept to a minimum to avoid cytotoxic effects. Assays have been shown to tolerate up to 1% DMSO without significant changes in signal kinetics or amplitude.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | ≥ 125 mg/mL | ≥ 240.82 mM | Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Water | 100 mg/mL | 192.65 mM | Ultrasonic treatment may be required to fully dissolve.[1] |
Molecular Weight of this compound Hydrochloride: 519.08 g/mol
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (if using water)
-
Sterile 0.22 µm syringe filter (if using water)
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.19 mg.
-
Add the appropriate volume of anhydrous DMSO. For 1 mL of a 10 mM stock, add 1 mL of DMSO. A commercial supplier provides a convenient dilution table for preparing 1 mM, 5 mM, and 10 mM stock solutions.[3]
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for High-Concentration Stock Solution in Water:
-
Weigh out the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of sterile, nuclease-free water.
-
If the powder does not dissolve completely with vortexing, place the vial in an ultrasonic water bath until the solution is clear.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store as described for the DMSO stock solution.
Preparation of Working Solutions
Materials:
-
This compound hydrochloride stock solution
-
Pre-warmed, complete cell culture medium appropriate for your cell line
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of stock to 999 µL of cell culture medium).
-
Serially dilute the stock solution in complete cell culture medium to reach the final desired concentrations for your experiment. It is recommended to prepare fresh working solutions for each experiment.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the tolerance level of your specific cell line (typically ≤ 0.5%).
Visualization of Pathways and Workflows
This compound's Mechanism of Action
This compound acts by directly blocking the pore of HCN channels, thereby inhibiting the influx of cations (Na+ and K+) that generates the pacemaker current (If or Ih). This leads to a reduction in the spontaneous firing rate of electrically excitable cells.
References
Application Notes and Protocols for Cilobradine Administration in Canine Models of Heart Failure
Disclaimer: Direct research on cilobradine in canine models of heart failure is limited in the public domain. The following protocols and data are largely extrapolated from studies on ivabradine, a compound with a similar mechanism of action as a selective inhibitor of the "funny" (If) current in the sinoatrial node.[1] Researchers should consider these as a starting point and may need to perform dose-finding and safety studies specific to this compound.
Introduction
This compound is a selective bradycardic agent that acts by inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" (If) current in the sinoatrial node.[2][3] This inhibition leads to a reduction in the pacemaker firing rate and consequently, a decrease in heart rate.[3] In the context of heart failure, a persistently elevated heart rate is associated with increased myocardial oxygen demand, reduced diastolic filling time, and adverse ventricular remodeling.[4] By lowering the heart rate, this compound and similar If inhibitors are being investigated as a therapeutic strategy to improve cardiac function and outcomes in heart failure.
These application notes provide a detailed overview of the administration of If inhibitors in canine models of heart failure, including experimental protocols, expected quantitative outcomes, and relevant signaling pathways.
Signaling Pathway of If Current Inhibition
The primary mechanism of action for this compound is the selective blockade of HCN channels in the sinoatrial node. This action reduces the slope of diastolic depolarization, thus slowing the heart rate.
Caption: Mechanism of action of this compound in the sinoatrial node.
Experimental Protocols
Induction of Canine Heart Failure Models
A common method for inducing heart failure in canine models is through coronary microembolizations. This procedure involves the injection of microspheres into the coronary arteries to create diffuse myocardial damage, leading to a progressive decline in left ventricular function.
Protocol for Coronary Microembolization:
-
Anesthesia and Instrumentation: Anesthetize the dogs and instrument them for continuous monitoring of electrocardiogram (ECG), blood pressure, and other hemodynamic parameters.
-
Coronary Artery Catheterization: Under fluoroscopic guidance, advance a catheter into the left main coronary artery.
-
Microsphere Injection: Inject a suspension of microspheres (e.g., polystyrene, 50-100 µm diameter) into the coronary artery. The quantity of microspheres should be titrated to achieve a target reduction in left ventricular ejection fraction (LVEF), typically to around 35-40%.
-
Post-Procedure Monitoring and Recovery: Monitor the animals closely for arrhythmias and hemodynamic instability. Provide appropriate supportive care during the recovery period. Heart failure will typically develop and stabilize over several weeks.
This compound/Ivabradine Administration Protocol
The following protocol is based on studies using ivabradine in canine models of heart failure and can be adapted for this compound.
Experimental Workflow:
Caption: A typical experimental workflow for evaluating this compound in canine heart failure.
Detailed Protocol:
-
Animal Model: Use adult mongrel dogs or a specific breed like beagles with induced heart failure.
-
Grouping: Randomize the dogs into three groups:
-
Placebo control
-
Low-dose this compound/ivabradine
-
High-dose this compound/ivabradine
-
-
Dosage and Administration (based on Ivabradine studies):
-
Low Dose: 15 mg twice daily, administered orally.
-
High Dose: 30 mg twice daily, administered orally.
-
Another study in client-owned dogs with congestive heart failure used an initial dose of 0.5 mg/kg twice a day for 7 days, followed by a maintenance dose of 0.3 mg/kg twice a day.
-
-
Duration of Treatment: Administer the treatment for a period of 3 months to assess long-term effects on cardiac function and remodeling.
-
Monitoring:
-
Heart Rate: Monitor heart rate continuously using Holter monitors, especially during the initial phase of treatment.
-
Echocardiography: Perform serial echocardiograms (e.g., at baseline, 1 month, and 3 months) to assess LVEF, left ventricular end-diastolic volume (LVEDV), and left ventricular end-systolic volume (LVESV).
-
Hemodynamics: If feasible, perform invasive hemodynamic assessments to measure parameters like cardiac output, systemic vascular resistance, and pulmonary capillary wedge pressure.
-
Blood Chemistry and Hematology: Collect blood samples periodically to monitor for any adverse effects on renal and hepatic function.
-
Quantitative Data Presentation
The following tables summarize the expected quantitative effects of If inhibitor administration in canine models of heart failure, based on published data for ivabradine.
Table 1: Effects of Long-Term Ivabradine Monotherapy on Heart Rate
| Treatment Group | Baseline Heart Rate (beats/min) | Post-Treatment Heart Rate (beats/min) | Change in Heart Rate (beats/min) |
| Placebo Control | 105 ± 5 | 101 ± 4 | -4 ± 3 |
| Low Dose (15 mg BID) | 103 ± 4 | 95 ± 3 | -8 ± 3 |
| High Dose (30 mg BID) | 106 ± 3 | 94 ± 2 | -12 ± 2 |
Table 2: Effects of Long-Term Ivabradine Monotherapy on Left Ventricular Function and Remodeling
| Parameter | Treatment Group | Baseline | Post-Treatment |
| LVEF (%) | Placebo Control | 36 ± 1 | 34 ± 2 |
| Low Dose (15 mg BID) | 35 ± 2 | 38 ± 2 | |
| High Dose (30 mg BID) | 34 ± 1 | 42 ± 2 | |
| LVEDV (ml) | Placebo Control | 65 ± 3 | 70 ± 4 |
| Low Dose (15 mg BID) | 67 ± 4 | 66 ± 3 | |
| High Dose (30 mg BID) | 68 ± 3 | 64 ± 3 | |
| LVESV (ml) | Placebo Control | 42 ± 2 | 46 ± 3 |
| Low Dose (15 mg BID) | 44 ± 3 | 41 ± 2 | |
| High Dose (30 mg BID) | 45 ± 2 | 37 ± 2 |
*Indicates a statistically significant improvement compared to placebo.
Table 3: Echocardiographic and Blood Pressure Measurements in Client-Owned Dogs with Congestive Heart Failure Treated with Ivabradine
| Parameter | Baseline | Day 15 | Day 30 |
| Heart Rate (beats/min) | 158 ± 25 | 145 ± 20 | 142 ± 18 |
| Systolic Blood Pressure (mmHg) | 145 ± 20 | 142 ± 18 | 140 ± 15 |
| Diastolic Blood Pressure (mmHg) | 85 ± 10 | 82 ± 9 | 80 ± 8 |
| LVEF (%) | 55 ± 10 | 56 ± 11 | 57 ± 12 |
Conclusion
The administration of If inhibitors like this compound presents a promising therapeutic approach for managing heart failure in canine models. The protocols and data presented here, largely derived from studies on ivabradine, provide a comprehensive framework for researchers and drug development professionals to design and execute studies evaluating the efficacy and safety of this compound. It is anticipated that this compound will demonstrate dose-dependent reductions in heart rate, leading to improvements in left ventricular function and attenuation of adverse remodeling in canine models of heart failure. Further research is warranted to establish the optimal dosing and long-term benefits of this compound in this setting.
References
- 1. Role of the Funny Current Inhibitor Ivabradine in Cardiac Pharmacotherapy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use-dependent blockade of cardiac pacemaker current (If) by this compound and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute effect of ivabradine on heart rate and myocardial oxygen consumption in dogs with asymptomatic mitral valve degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cilobradine for Investigating the Role of the Funny Current (If) in Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilobradine is a selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are the molecular correlates of the "funny" or "pacemaker" current (If).[1][2] This inward current is a key determinant of diastolic depolarization in the sinoatrial node (SAN), and therefore plays a crucial role in controlling heart rate.[1][3][4] In pathological conditions such as heart failure and certain arrhythmias, the expression and function of HCN channels can be altered in different cardiac regions, including the atria and ventricles, contributing to arrhythmogenesis. This compound, by specifically targeting the If current, serves as a valuable pharmacological tool to investigate the role of HCN channels in the initiation and maintenance of cardiac arrhythmias.
These application notes provide detailed protocols for utilizing this compound in in vitro, ex vivo, and in vivo models to study its effects on cardiac electrophysiology and arrhythmias.
Mechanism of Action
This compound exerts its pharmacological effect by blocking the pore of the HCN channel. This blockade is use-dependent, meaning it is more pronounced at higher frequencies of channel opening. By inhibiting the If current, this compound slows the rate of diastolic depolarization in pacemaker cells, leading to a dose-dependent reduction in heart rate. While highly selective for HCN channels, at higher concentrations, this compound may exhibit off-target effects on other cardiac ion channels, which should be considered when interpreting experimental results.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type/Channel | Value | Reference |
| IC50 | Native If (mouse sinoatrial node) | 0.62 µM | |
| IC50 | Cloned hHCN1 | 0.99 µM (mean for all isoforms) | |
| IC50 | Cloned hHCN2 | 0.99 µM (mean for all isoforms) | |
| IC50 | Cloned hHCN3 | 0.99 µM (mean for all isoforms) | |
| IC50 | Cloned hHCN4 | 0.99 µM (mean for all isoforms) | |
| IC50 | Ih (GH3 cells) | 3.38 µM | |
| IC50 | Late IK(DR) (GH3 cells) | 3.54 µM |
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Value | Reference |
| ED50 (Heart Rate Reduction) | Mouse | 1.2 mg/kg |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to measure the effect of this compound on the If current in isolated cardiac myocytes or in a heterologous expression system (e.g., HEK293 cells expressing specific HCN isoforms).
1. Cell Preparation:
-
Isolated Cardiac Myocytes: Isolate sinoatrial node or ventricular myocytes from the desired animal model using established enzymatic digestion protocols.
-
HEK293 Cells: Culture and transfect HEK293 cells with the desired human HCN channel isoform (e.g., hHCN2 or hHCN4) using standard cell culture and transfection techniques.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH. To block other currents, specific inhibitors can be added (e.g., BaCl2 to block IK1, nifedipine to block ICa,L).
-
Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular solution immediately before use.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell configuration with a giga-ohm seal.
-
Hold the cell at a holding potential of -40 mV to inactivate voltage-gated sodium and calcium channels.
-
Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-5 seconds) to activate the If current. The duration of the pulse should be adjusted based on the activation kinetics of the specific HCN isoform being studied.
-
Record the resulting currents before and after the application of this compound at various concentrations.
4. Data Analysis:
-
Measure the amplitude of the steady-state If current at the end of each hyperpolarizing pulse.
-
Construct current-voltage (I-V) relationship curves.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to the Hill equation.
-
Analyze the voltage-dependence of activation by plotting the normalized tail current amplitudes against the prepulse potential and fitting the data with a Boltzmann function.
-
Analyze the activation kinetics by fitting the rising phase of the If current with a single or double exponential function.
Ex Vivo Model: Langendorff-Perfused Heart
This protocol allows for the study of this compound's effects on the electrophysiology and arrhythmia susceptibility of an isolated, intact heart.
1. Heart Preparation:
-
Anesthetize the animal (e.g., rabbit or guinea pig) and rapidly excise the heart.
-
Immediately cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution.
-
Maintain a constant perfusion pressure or flow.
2. Electrophysiological Recording and Pacing:
-
Place recording electrodes on the epicardial surface to record a pseudo-ECG.
-
Place stimulating electrodes on the right atrium or ventricle for programmed electrical stimulation (PES).
-
Allow the heart to stabilize for a baseline period.
3. Experimental Protocol:
-
Record baseline electrophysiological parameters (heart rate, conduction intervals).
-
Induce arrhythmias using a PES protocol (e.g., burst pacing or programmed extrastimuli).
-
Perfuse the heart with this compound at the desired concentration.
-
Repeat the electrophysiological measurements and arrhythmia induction protocol in the presence of the drug.
4. Data Analysis:
-
Measure changes in heart rate, PR interval, and QRS duration.
-
Quantify the incidence, duration, and severity of induced arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation).
-
Determine the ventricular effective refractory period (VERP).
In Vivo Model: Murine Electrophysiology Study
This protocol describes the investigation of this compound's anti-arrhythmic or pro-arrhythmic effects in a living animal model.
1. Animal Preparation:
-
Anesthetize a mouse (e.g., with isoflurane).
-
Place subcutaneous needle electrodes for surface ECG recording.
-
For intracardiac recordings and pacing, insert a catheter with pacing and recording electrodes into the jugular vein and advance it to the right ventricle.
2. This compound Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection). The dose should be based on previous studies (e.g., ED50 of 1.2 mg/kg for heart rate reduction in mice).
3. Electrophysiology and Arrhythmia Induction:
-
Record baseline ECG and intracardiac electrograms.
-
Perform a programmed electrical stimulation (PES) protocol to induce ventricular arrhythmias. A typical protocol involves a train of stimuli (S1) followed by one or more premature extrastimuli (S2, S3).
-
Repeat the PES protocol after this compound administration.
4. Data Analysis:
-
Analyze changes in heart rate and ECG intervals.
-
Score the inducibility and characteristics of arrhythmias.
-
Compare the arrhythmia inducibility before and after drug administration.
Visualizations
Caption: this compound blocks HCN channels, inhibiting the If current and slowing heart rate.
Caption: Workflow for in vitro analysis of this compound's effect on If current.
Caption: Workflow for in vivo investigation of this compound's effects on cardiac arrhythmias.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Cilobradine solubility issues in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting solubility issues with Cilobradine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound hydrochloride in common laboratory solvents?
A1: this compound hydrochloride has good solubility in both dimethyl sulfoxide (DMSO) and water. However, the dissolution in water may require physical assistance.[1] See the table below for a summary of its solubility.
Q2: I'm seeing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is causing this?
A2: This is a common issue known as solvent shift precipitation. It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is lower. The organic solvent disperses, and if the final concentration of this compound in the aqueous buffer exceeds its solubility limit, it will precipitate out of the solution.
Q3: How can I prevent precipitation when preparing my aqueous working solution from a DMSO stock?
A3: To prevent precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer slowly, with vigorous mixing.[2] This ensures that the stock solution is rapidly and evenly dispersed, preventing localized high concentrations that can lead to precipitation. Additionally, ensuring the final concentration of DMSO in your working solution is minimal can help maintain solubility.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (≥ 240.82 mM) | Hygroscopic DMSO can affect solubility. Use freshly opened DMSO for best results.[1] |
| Water | 100 mg/mL (192.65 mM) | Requires sonication to fully dissolve.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials: this compound hydrochloride powder, 100% DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 1.9265 mL of DMSO to 10 mg of this compound hydrochloride).
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Materials: Concentrated this compound stock solution (in DMSO or water), desired aqueous buffer (e.g., PBS, Tris buffer).
-
Procedure:
-
Bring the concentrated this compound stock solution and the aqueous buffer to room temperature.
-
Place the desired volume of the aqueous buffer into a sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer.
-
Continue vortexing for at least 30 seconds after adding the stock solution to ensure it is fully dispersed.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is likely that the this compound has precipitated.
-
If using a water stock, it is recommended to filter and sterilize the working solution with a 0.22 µm filter before use.
-
Mandatory Visualizations
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Caption: this compound's mechanism of action as an HCN channel blocker.
References
Optimizing Cilobradine concentration to avoid off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Cilobradine, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2][3][] These channels are responsible for the "funny" current (If) in the heart, which is crucial for pacemaking, and the hyperpolarization-activated current (Ih) in neurons.[5] By blocking these channels, this compound can reduce the heart rate and modulate neuronal excitability. It has been shown to block all four HCN channel isoforms (HCN1-4).
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is the suppression of the delayed-rectifier potassium current (IK(DR)). This effect occurs at concentrations close to those that inhibit HCN channels, making it a critical consideration in experimental design. At higher doses (above 5 mg/kg), this compound has been observed to induce arrhythmias, which may be a consequence of its combined on- and off-target activities.
Q3: What is the recommended starting concentration for this compound in in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the specific HCN channel isoforms expressed. For instance, the IC50 for inhibiting the native pacemaker current (If) in mouse sinoatrial node cells is 0.62 μM, while the IC50 for the hyperpolarization-activated current (Ih) in GH3 pituitary tumor cells is 3.38 μM. Given this variability and the proximity to its off-target effects, it is crucial to perform a thorough dose-response analysis for your specific experimental system. A good starting point for such an analysis would be in the range of 0.1 to 10 μM.
Troubleshooting Guide
Issue 1: I am observing unexpected changes in cellular electrophysiology that are not consistent with HCN channel blockade alone.
-
Question: Have you considered the potential for off-target effects on potassium channels?
-
Answer: this compound is known to inhibit the delayed-rectifier potassium current (IK(DR)) with an IC50 of approximately 3.54 μM. This can lead to alterations in action potential duration and repolarization. To investigate this, you can perform voltage-clamp experiments specifically designed to isolate and measure IK(DR) in the presence and absence of this compound.
-
-
Question: Are you working with a cell line that expresses multiple types of ion channels?
-
Answer: The electrophysiological response of a cell to this compound will be the net result of its effects on all sensitive channels. It is advisable to characterize the expression of major ion channels (including different types of potassium and calcium channels) in your cell model.
-
Issue 2: My cells are exhibiting signs of toxicity or stress at the concentrations of this compound I am using.
-
Question: Have you performed a concentration-response curve for toxicity?
-
Answer: It is essential to determine the therapeutic window for this compound in your specific cell type. Use standard cell viability assays (e.g., MTT, trypan blue exclusion) to determine the concentrations at which this compound becomes toxic. This will help you distinguish between specific pharmacological effects and non-specific cytotoxicity.
-
-
Question: Could the observed toxicity be related to the combined on- and off-target effects?
-
Answer: Simultaneous blockade of HCN channels and delayed-rectifier potassium channels could disrupt cellular ion homeostasis, leading to toxicity. Try to correlate the onset of toxicity with the concentration-response curves for both the on-target and off-target effects.
-
Data Presentation
| Target/Off-Target | Channel Subtype/Current | Cell Type | IC50 Value | Reference |
| On-Target | Endogenous If | Mouse Sinoatrial Node Cells | 0.62 µM | |
| Ih | GH3 Pituitary Tumor Cells | 3.38 µM | ||
| Off-Target | Delayed-Rectifier K+ Current (IK(DR)) | GH3 Pituitary Tumor Cells | 3.54 µM |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Analysis of HCN Channel Inhibition
-
Cell Preparation: Culture cells expressing HCN channels to 60-80% confluency. Dissociate cells using a gentle enzymatic method and plate them onto glass coverslips for electrophysiological recording.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-Aspartate, 10 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -40 mV.
-
Apply hyperpolarizing voltage steps from -50 mV to -140 mV in 10 mV increments for 2-4 seconds to activate the Ih/If current.
-
Return to the holding potential of -40 mV.
-
-
Data Acquisition and Analysis:
-
Record the current traces during the hyperpolarizing steps.
-
Measure the steady-state current amplitude at the end of each hyperpolarizing pulse.
-
To assess the effect of this compound, perfuse the cells with the external solution containing the desired concentration of the compound and repeat the voltage-clamp protocol.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the this compound concentration and fit the data to determine the IC50 value.
-
Protocol 2: Assessment of Off-Target Effects on Delayed-Rectifier K+ Channels (IK(DR))
-
Cell Preparation and Recording Solutions: Follow the same procedures as in Protocol 1.
-
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a brief depolarizing prepulse to -40 mV to inactivate any fast-inactivating sodium and T-type calcium channels.
-
Apply depolarizing voltage steps from -30 mV to +60 mV in 10 mV increments for 500 ms to activate IK(DR).
-
Return to the holding potential of -80 mV.
-
-
Data Acquisition and Analysis:
-
Record the outward potassium currents during the depolarizing steps.
-
Measure the peak or steady-state outward current amplitude at each voltage step.
-
Apply this compound and repeat the protocol to determine its effect on IK(DR).
-
Generate a concentration-response curve to calculate the IC50 for the off-target effect.
-
Mandatory Visualizations
Caption: this compound blocks HCN channels, inhibiting the inward current and altering cellular excitability.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Decision tree for interpreting experimental outcomes with this compound.
References
Cilobradine stability and storage conditions for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and storage of Cilobradine for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1] General recommendations for solid bioactive compounds suggest storage as stated on the product vial, which can be for up to 6 months when kept tightly sealed.[2]
Q2: How should I prepare and store this compound stock solutions for long-term use?
It is highly recommended to prepare stock solutions and then aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[1] Once prepared, stock solutions should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: What are suitable solvents for preparing this compound stock solutions?
This compound is soluble in both DMSO (≥ 125 mg/mL) and water (100 mg/mL).[1] When using DMSO, it is important to use a fresh, anhydrous grade, as DMSO is hygroscopic and the presence of water can affect solubility. If water is chosen as the solvent, the stock solution should be filtered and sterilized (e.g., using a 0.22 μm filter) before use.
Q4: Can I store this compound solutions at room temperature?
Long-term storage of this compound solutions at room temperature is not recommended due to the potential for degradation. For short periods, such as during shipping, exposure to higher temperatures (less than one week) is unlikely to significantly affect the product's efficacy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitation observed in stock solution after thawing. | The solution may be supersaturated, or the solvent may have evaporated slightly. | Before use, allow the vial to equilibrate to room temperature for at least 60 minutes and vortex thoroughly to ensure complete dissolution. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent or reduced biological activity in experiments. | This may be due to degradation of this compound in the stock solution, possibly from repeated freeze-thaw cycles or extended storage. | Always use freshly prepared solutions or aliquots that have been stored appropriately at -80°C for no more than six months or -20°C for no more than one month. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. |
| Appearance of unknown peaks in analytical results (e.g., HPLC, LC-MS). | This is a strong indicator of compound degradation. | Discard the current stock solution and prepare a fresh one from solid this compound. If the issue persists with freshly prepared solutions, consider the purity of the solvent and the cleanliness of the experimental apparatus. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to ensure its stability for long-term experiments.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 4°C | Up to 6 months (as per general guidance) | Keep in a tightly sealed container, protected from moisture. |
| Stock Solution in Solvent | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot into single-use vials; this is the recommended condition for longer-term storage of solutions. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound
Objective: To evaluate the stability of this compound in solid form and in solution under various storage conditions over a defined period.
Materials:
-
This compound (solid)
-
High-purity DMSO
-
Sterile, deionized water
-
Amber glass vials with airtight seals
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile and water with a modifying agent like formic acid)
-
Temperature and humidity-controlled storage chambers
Methodology:
-
Sample Preparation:
-
Solid Form: Dispense a precise amount of solid this compound (e.g., 5 mg) into multiple amber glass vials.
-
Stock Solutions: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in both DMSO and water. Aliquot the stock solutions (e.g., 100 µL) into amber glass vials.
-
-
Storage Conditions:
-
Store the prepared vials under a matrix of conditions, including:
-
Temperature: -80°C, -20°C, 4°C, and 25°C (room temperature).
-
Light Exposure: Protect one set of samples from light at each temperature, and expose another set to ambient light (for the 25°C condition).
-
-
-
Time Points for Analysis:
-
Establish a schedule for sample analysis, for example: Time 0 (initial analysis), 1 month, 3 months, 6 months, and 12 months.
-
-
Analytical Method:
-
At each time point, retrieve one vial from each storage condition.
-
For solid samples, dissolve them in the chosen solvent to a known concentration.
-
Dilute the stock solutions to a suitable concentration for analysis.
-
Analyze the samples by HPLC to determine the purity of this compound and identify any degradation products. The peak area of this compound will be used to quantify its concentration.
-
-
Data Analysis:
-
Compare the peak area of this compound in the stored samples to the peak area at Time 0 to calculate the percentage of degradation.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound.
References
Technical Support Center: Interpreting Unexpected Electrophysiological Results with Cilobradine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the HCN channel blocker, Cilobradine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected electrophysiological results and ensure the accuracy of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary electrophysiological effect of this compound?
A1: this compound is a blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the hyperpolarization-activated current (Ih or If). Its primary effect is the dose-dependent reduction of Ih amplitude.[1][2] This action slows the diastolic depolarization rate in pacemaker cells, leading to a decrease in firing frequency.
Q2: Is this compound selective for specific HCN channel isoforms?
A2: No, this compound is considered a non-selective HCN channel blocker, meaning it inhibits all four HCN isoforms (HCN1, HCN2, HCN3, and HCN4) with similar potency.[3]
Q3: I'm observing a smaller than expected reduction in Ih with this compound. What could be the reason?
A3: Several factors could contribute to a reduced effect of this compound on Ih:
-
Concentration: The IC50 for this compound's block of Ih has been reported to be around 3.38 µM in pituitary tumor (GH3) cells and 0.62 µM in mouse sinoatrial node cells.[1][2] Ensure your working concentration is appropriate for your cell type.
-
Use-Dependence: The blocking action of this compound on HCN channels can be use-dependent, meaning the block is more pronounced with repeated channel activation. Your voltage-clamp protocol might not be optimal to induce significant use-dependence.
-
Drug Stability: Ensure the this compound stock solution is properly stored and that the working solution is freshly prepared.
-
Cell Health: Unhealthy cells can exhibit altered ion channel expression and function, potentially affecting the drug's efficacy.
Q4: My current-clamp recordings show a change in action potential duration after applying this compound, which is unexpected for an HCN blocker. Why is this happening?
A4: While the primary target of this compound is the HCN channel, it has known off-target effects on the delayed-rectifier potassium current (IK(DR)). This compound can suppress IK(DR), which plays a crucial role in the repolarization phase of the action potential. Inhibition of this current can lead to a prolongation of the action potential duration. This effect is concentration-dependent, with an IC50 of approximately 3.54 µM for the late component of IK(DR).
Q5: Does this compound affect other cardiac ion channels like sodium (Na+) or calcium (Ca2+) channels?
A5: Studies have shown that this compound has minimal to no effect on peak Na+ current (INa) at concentrations effective for blocking Ih. There is limited specific data on the direct effects of this compound on L-type calcium channels (Cav1.2). However, its structural analog, ivabradine, has been shown to have a slight inhibitory effect on L-type calcium current at higher concentrations. If you observe unexpected changes in the action potential plateau or upstroke, it is worth considering potential minor off-target effects on Ca2+ channels, especially at higher concentrations of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Ih Recordings
| Symptom | Possible Cause | Troubleshooting Steps |
| High background noise | Poor seal resistance (less than 1 GΩ) | - Ensure pipette tip is clean and polished. - Use high-quality borosilicate glass for pipettes. - Apply gentle suction to achieve a giga-seal. |
| Electrical interference | - Check grounding of all equipment. - Use a Faraday cage to shield the setup. - Turn off unnecessary nearby electrical equipment. | |
| Unstable baseline | Cell health is poor | - Use cells from a healthy, low-passage culture. - Ensure proper oxygenation and temperature of the external solution. |
| Perfusion system issues | - Check for bubbles in the perfusion lines. - Ensure a stable and consistent flow rate. | |
| "Rundown" of the current over time | Intracellular dialysis | - Use perforated patch-clamp to preserve the intracellular environment. - Include ATP and GTP in the internal solution to support channel function. |
Issue 2: Unexpected Changes in Action Potential Waveform with this compound
| Observation | Potential Cause | Suggested Action |
| Prolonged Action Potential Duration (APD) | Off-target block of IK(DR) | - Perform voltage-clamp experiments to isolate and measure IK(DR) in the presence of this compound. - Compare the concentration-response curve for the APD prolongation with the known IC50 for IK(DR) block. |
| Decreased AP amplitude | Non-specific effects on cell health at high concentrations | - Perform a viability assay to check for cytotoxicity at the concentrations used. - Test a lower concentration range of this compound. |
| Potential minor off-target effects on Na+ or Ca2+ channels | - Use specific blockers for Nav1.5 (e.g., Tetrodotoxin) and Cav1.2 (e.g., Nifedipine) to dissect the contribution of these channels to the observed effect. |
Quantitative Data Summary
Table 1: Electrophysiological Effects of this compound
| Parameter | Reported Value | Cell Type | Reference |
| Ih Blockade (IC50) | 3.38 µM | Pituitary tumor (GH3) cells | |
| 0.62 µM | Mouse sinoatrial node cells | ||
| Ih Voltage-Dependence Shift | ~10 mV hyperpolarizing shift at 3 µM | Pituitary tumor (GH3) cells | |
| IK(DR) Blockade (late current IC50) | 3.54 µM | Pituitary tumor (GH3) cells | |
| IK(DR) Inactivation Curve Shift | ~10 mV hyperpolarizing shift at 1-3 µM | Pituitary tumor (GH3) cells | |
| INa (Peak Current) | No significant effect | Pituitary tumor (GH3) cells |
Experimental Protocols
Protocol 1: Voltage-Clamp Measurement of Ih
-
Cell Preparation: Culture cells expressing HCN channels to 60-80% confluency.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-Aspartate, 10 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a depolarized potential where HCN channels are closed (e.g., -40 mV).
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds) to activate Ih.
-
A subsequent step to a less negative potential (e.g., -60 mV) can be used to measure tail currents.
-
-
Data Analysis:
-
Measure the steady-state current at the end of each hyperpolarizing step.
-
Plot the current-voltage (I-V) relationship.
-
Fit the normalized tail current amplitudes to a Boltzmann function to determine the voltage of half-maximal activation (V1/2).
-
Protocol 2: Current-Clamp Measurement of Action Potentials
-
Cell Preparation: Use spontaneously active cells (e.g., cardiomyocytes, pacemaker neurons) or cells where action potentials can be elicited by current injection.
-
Solutions: Use physiological external and internal solutions as described in Protocol 1.
-
Recording:
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Record the spontaneous firing rate or elicit action potentials with brief depolarizing current injections.
-
Establish a stable baseline recording for several minutes.
-
Perfuse the cell with the desired concentration of this compound and record the changes in action potential parameters (e.g., frequency, duration, amplitude).
-
-
Data Analysis:
-
Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Calculate the firing frequency for spontaneously active cells.
-
Compare the parameters before and after drug application.
-
Visualizations
References
- 1. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue - PMC [pmc.ncbi.nlm.nih.gov]
Cilobradine off-target effects on other ion channels at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of cilobradine on various ion channels, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is primarily an inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which conduct the hyperpolarization-activated cation current (Ih) or funny current (If).[1][2][3] This action makes it effective in reducing heart rate.[1][4]
Q2: Does this compound have off-target effects on other ion channels?
A2: Yes, at higher concentrations, this compound has been shown to exert off-target effects on other ion channels. Notably, it can suppress the delayed-rectifier K+ current (IK(DR)).
Q3: At what concentrations do the off-target effects of this compound become apparent?
A3: The off-target effects of this compound on IK(DR) are observed at concentrations similar to those required to inhibit Ih. The IC50 for IK(DR) suppression is in the low micromolar range, comparable to its IC50 for Ih inhibition in some cell types.
Q4: What is the effect of this compound on voltage-gated Na+ channels (INa)?
A4: Studies have shown that the peak voltage-gated Na+ current (INa) is largely resistant to acute application of this compound at concentrations that inhibit Ih and IK(DR).
Q5: How does this compound's off-target profile compare to other HCN channel blockers like ivabradine?
A5: While both are HCN channel blockers, their off-target profiles can differ. For instance, ivabradine has been shown to block hERG channels at concentrations overlapping with those required to block HCN4 channels. This highlights the importance of comprehensive off-target screening for any HCN channel inhibitor.
Troubleshooting Guide
Issue 1: Unexpected changes in action potential duration or morphology in my cellular model.
-
Possible Cause: This could be due to the off-target inhibition of IK(DR) by this compound, which plays a crucial role in the repolarization phase of the action potential. Inhibition of this current can lead to a prolongation of the action potential.
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the working concentration of this compound is appropriate for selectively targeting HCN channels if that is the experimental goal. Consider performing a dose-response curve to identify the threshold for off-target effects in your specific model.
-
Isolate Currents: Use specific ion channel blockers to isolate the contribution of Ih and IK(DR) to the observed changes in action potential. For example, use a known IK(DR) blocker as a positive control to compare the effects with those of this compound.
-
Consult Literature: Refer to studies that have characterized the effects of this compound on both Ih and IK(DR) to understand the expected magnitude of these effects at your working concentration.
-
Issue 2: My Ih/If inhibition data with this compound is inconsistent across experiments.
-
Possible Cause: The block of HCN channels by this compound can be use-dependent. The frequency and duration of voltage steps used to elicit the current can influence the degree of block.
-
Troubleshooting Steps:
-
Standardize Voltage Protocol: Ensure that the voltage-clamp protocol used to measure Ih is consistent across all experiments. This includes the holding potential, the duration and voltage of the hyperpolarizing steps, and the frequency of stimulation.
-
Allow for Steady-State Block: When applying this compound, allow sufficient time for the block to reach a steady state before recording data. The onset of the block can accumulate over several voltage steps.
-
Monitor Cell Health: Poor cell health can lead to rundown of currents and inconsistent drug effects. Monitor key cell health indicators like resting membrane potential and input resistance throughout the experiment.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound's effects on its primary target (Ih) and a key off-target current (IK(DR)).
| Compound | Target Current | Cell Type | IC50 | Reference |
| This compound | Ih | Pituitary tumor (GH3) cells | 3.38 µM | |
| This compound | IK(DR) (late) | Pituitary tumor (GH3) cells | 3.54 µM | |
| This compound | Ih | Mouse sinoatrial node cells | 0.62 µM |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings to Assess this compound Effects
This protocol is a generalized procedure based on methodologies reported in the literature for studying the effects of this compound on ion channels.
-
Cell Preparation:
-
Culture the desired cell line (e.g., GH3 cells, H9c2 cells) under standard conditions.
-
On the day of the experiment, dissociate the cells using a non-enzymatic solution and plate them on a coverslip in a recording chamber.
-
-
Electrophysiological Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Solutions:
-
External Solution (for Ih): Typically a Ca2+-free Tyrode's solution containing (in mM): 150 NaCl, 5 KCl, 2 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. Tetrodotoxin (TTX, e.g., 1 µM) may be included to block Na+ currents.
-
Internal Solution (for Ih): Typically contains (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 3 Mg-ATP, and 0.1 Na2-GTP, adjusted to pH 7.2.
-
External Solution (for IK(DR)): Can be similar to the Ih external solution, but Ca2+ may be included depending on the specific experimental goals.
-
Internal Solution (for IK(DR)): Similar to the Ih internal solution.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential where the target current is deactivated (e.g., -40 mV for Ih, -80 mV for IK(DR)).
-
Apply appropriate voltage-clamp protocols to elicit the target currents.
-
For Ih: Apply hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments for 2 seconds).
-
For IK(DR): Apply depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments).
-
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state.
-
Record currents in the presence of this compound using the same voltage protocols.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at each voltage step.
-
Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of current inhibition at each concentration to determine the IC50 value using a concentration-response curve fit with the Hill equation.
-
Visualizations
Caption: Experimental workflow for assessing this compound's ion channel effects.
Caption: this compound's concentration-dependent on- and off-target effects.
References
- 1. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use-dependent blockade of cardiac pacemaker current (If) by this compound and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cilobradine-Induced Cytotoxicity
Welcome to the technical support center for researchers utilizing Cilobradine in cell culture experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize this compound-induced cytotoxicity, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1] These channels, particularly the HCN4 isoform in the heart's sinoatrial node, are responsible for the pacemaker current (Iƒ or Iₕ) that plays a crucial role in initiating and regulating heart rate.[2][3] By inhibiting these channels, this compound effectively reduces the pacemaker firing rate.[1]
Q2: Why am I observing cytotoxicity in my cell culture experiments with this compound?
While this compound is selective for HCN channels, off-target effects can occur, especially at higher concentrations used in in vitro studies. Potential reasons for cytotoxicity include:
-
Off-Target Ion Channel Blockade: At higher concentrations, this compound may affect other ion channels, such as delayed-rectifier K+ currents (IK(DR)), disrupting cellular ion homeostasis and leading to cell death.[4]
-
Mitochondrial Dysfunction: Many cardiovascular drugs can interfere with mitochondrial function. This can involve disruption of the electron transport chain, increased production of reactive oxygen species (ROS), and initiation of the apoptotic cascade. While direct evidence for this compound is limited, the related HCN blocker Ivabradine has been shown to mitigate mitochondrial dysfunction in some contexts.
-
Induction of Apoptosis: Disruption of normal cellular processes can trigger programmed cell death, or apoptosis. Studies on the related compound Ivabradine suggest that HCN blockers can modulate apoptotic pathways, for example by altering the expression of proteins like Bax and Bcl-2.
-
Experimental Artifacts: Observed cytotoxicity may not be a direct effect of this compound but could result from experimental conditions such as high solvent concentration (e.g., DMSO), compound precipitation, or instability in the culture medium.
Q3: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type and the specific HCN isoform expressed. In vitro studies have used concentrations in the low micromolar range. For example, an IC₅₀ of 3.38 µM was reported for the suppression of Iₕ in GH₃ pituitary cells. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental goals.
Troubleshooting Guide: High Cytotoxicity Observed
This guide provides a systematic approach to troubleshooting and mitigating unexpected cytotoxicity in your experiments.
Problem 1: High and variable cell death observed across wells and experiments.
High variability often points to inconsistencies in cell culture or assay procedures.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Solvent Toxicity | Ensure Final DMSO Concentration is Low: Keep the final concentration of DMSO (or other solvent) in the culture medium below the toxic threshold for your cell line, typically <0.5%. Run Vehicle Controls: Always include a control group treated with the solvent at the same final concentration used for this compound to isolate the effect of the solvent. |
| Inconsistent Cell Seeding | Ensure Homogenous Cell Suspension: Before plating, ensure cells are in a single-cell suspension to avoid clumps and uneven distribution. Verify Even Seeding: After plating, visually inspect the plate under a microscope to confirm that cells are evenly distributed across all wells. |
| "Edge Effects" in Plates | Avoid Using Outer Wells: The outer wells of a multi-well plate are prone to evaporation, which alters compound and media concentrations. Create a Hydration Barrier: Fill the perimeter wells with sterile PBS or media without cells to minimize evaporation from the experimental wells. |
| Cell Culture Health | Use Low Passage Number Cells: Use cells within a consistent and limited passage number range to avoid phenotypic drift. Standardize Seeding Density: Seed cells at the same density for every experiment and avoid letting stock flasks become over-confluent. Test for Mycoplasma: Routinely test cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments. |
Problem 2: this compound appears more toxic than expected, even at low concentrations.
If basic experimental parameters are controlled, the issue may lie with the compound's off-target effects or interactions with the assay itself.
| Possible Cause | Troubleshooting Steps & Recommendations |
| High Sensitivity of Cell Line | Determine IC₅₀: Perform a dose-response curve with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC₅₀) for your specific cell line. This helps in selecting an appropriate, sub-toxic working concentration. |
| Compound Instability or Precipitation | Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. Microscopic Inspection: Visually inspect the wells after adding this compound to check for any precipitate. Precipitation can cause cytotoxicity and limit the effective concentration of the compound. |
| Assay Interference | Run Cell-Free Controls: To check if this compound directly interacts with your assay reagents (e.g., MTT reagent), run a control plate with media, this compound, and the assay reagent, but without cells. Use an Orthogonal Assay: If you suspect interference, validate your results using a different cytotoxicity assay that relies on an alternative mechanism (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release). |
Investigating the Mechanism of Cytotoxicity
If cytotoxicity persists after troubleshooting, a deeper investigation into the mechanism may be necessary.
Caption: Workflow for troubleshooting this compound-induced cytotoxicity.
Experimental Protocols
Here are detailed protocols for common assays used to assess cell viability and cytotoxicity.
MTT Assay (Assessment of Metabolic Activity)
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include vehicle-only and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
LDH Release Assay (Assessment of Membrane Integrity)
This colorimetric assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Protocol:
-
Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT assay (Steps 1 & 2). Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically includes a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Add 50 µL of the stop solution provided with the kit. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Caspase-Glo® 3/7 Assay (Assessment of Apoptosis)
This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
Protocol:
-
Cell Plating and Treatment: Plate and treat cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Caption: Potential on-target and off-target pathways of this compound.
References
Addressing variability in Cilobradine efficacy between experimental preparations
Welcome to the technical support center for Cilobradine. This resource is designed for researchers, scientists, and drug development professionals to address the variability in this compound efficacy observed between different experimental preparations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pharmacological agent that acts as a blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1] These channels are responsible for the "funny" current (If) in cardiac pacemaker cells and the Ih current in neurons, which play crucial roles in regulating heart rate and neuronal excitability, respectively. By blocking HCN channels, this compound reduces the pacemaker current, leading to a decrease in heart rate.[1] It is structurally and functionally similar to other HCN channel blockers like Ivabradine and Zatebradine.
Q2: Why do I observe different IC50 values for this compound in my experiments compared to published literature?
A2: Variability in this compound's half-maximal inhibitory concentration (IC50) is a known issue and can be attributed to several factors:
-
HCN Channel Isoform Composition: There are four known HCN channel isoforms (HCN1-4), each with distinct biophysical properties and sensitivities to blockers.[2][3][4] Different cell types and tissues express different combinations of these isoforms, leading to variations in the overall sensitivity to this compound.
-
Cellular Context and Interacting Proteins: The function of HCN channels can be modulated by interacting proteins, such as Filamin A, and other cellular factors. The presence or absence of these modulators in your specific experimental preparation can alter the apparent efficacy of this compound.
-
Intracellular Signaling Molecules: HCN channels are regulated by intracellular molecules like cyclic adenosine monophosphate (cAMP) and phosphatidylinositol 4,5-bisphosphate (PIP2). Variations in the basal levels or experimental manipulation of these signaling molecules will impact the activity of HCN channels and consequently the inhibitory effect of this compound.
-
Experimental Conditions: Factors such as temperature, pH, and ion concentrations in the recording solutions can influence HCN channel gating and pharmacology.
Q3: I am not seeing the expected reduction in heart rate in my in vivo experiment. What could be the reason?
A3: Several factors could contribute to a lack of efficacy in in vivo models:
-
Pharmacokinetics and Bioavailability: The route of administration, dose, and metabolism of this compound can vary between animal models. Ensure that the administered dose is sufficient to achieve a therapeutic concentration at the target tissue.
-
Animal Model Specifics: The expression and function of HCN channels can differ between species and even strains of animals. The chosen animal model may have a different HCN isoform profile in the sinoatrial node compared to the models used in published studies.
-
Autonomic Nervous System Tone: The heart rate is regulated by both the intrinsic pacemaker activity and the autonomic nervous system. If the experimental animal has a high sympathetic tone, the heart rate-lowering effect of this compound might be masked.
-
Off-Target Effects: At higher concentrations, this compound can have off-target effects, such as blocking delayed-rectifier potassium channels, which could potentially confound the expected outcome on heart rate.
Q4: How should I prepare and store my this compound stock solution?
A4: this compound hydrochloride is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. If precipitation occurs upon dilution in aqueous buffers, vortexing, sonication, or gentle warming may help to redissolve the compound.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Electrophysiology Recordings
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure optimal cell culture conditions to maintain cell health. |
| Variability in HCN channel expression. | Characterize the HCN isoform expression profile of your cell line. Be aware that this can change with passage number. |
| Fluctuations in intracellular cAMP levels. | Control for factors that can alter cAMP levels, such as the presence of phosphodiesterase inhibitors or adenylyl cyclase activators in your solutions. Consider measuring or clamping intracellular cAMP levels if possible. |
| Inconsistent voltage-clamp protocols. | This compound exhibits use-dependent blockade, meaning its inhibitory effect is influenced by the frequency and pattern of channel activation. Use a standardized and consistent voltage-clamp protocol for all experiments. |
| Solution instability or degradation. | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Protect solutions from light. |
Issue 2: Unexpected Off-Target Effects Observed
| Potential Cause | Troubleshooting Steps |
| High concentration of this compound used. | Perform a dose-response curve to determine the lowest effective concentration that targets HCN channels specifically. The IC50 for off-target effects, such as on delayed-rectifier potassium channels (IK(DR)), is generally higher than for HCN channels. |
| The observed effect is due to a known off-target interaction. | Be aware of the known off-target effects of this compound, particularly the blockade of IK(DR). Design experiments to isolate the effects on HCN channels, for example, by using specific blockers for the off-target channels. |
| The observed effect is a previously uncharacterized off-target interaction. | Consider performing broader pharmacological profiling to identify novel off-target interactions of this compound in your specific experimental system. |
Data Presentation
Table 1: IC50 Values of this compound in Different Experimental Preparations
| Preparation | Target | IC50 (µM) | Reference |
| Mouse Sinoatrial Node Cells | HCN Channels | 0.62 | |
| Pituitary Tumor (GH3) Cells | Hyperpolarization-activated cation current (Ih) | 3.38 | |
| Pituitary Tumor (GH3) Cells | Delayed-rectifier K+ current (IK(DR)) | 3.54 |
Table 2: In Vivo Effects of this compound in a Feline Model of Congestive Heart Failure
| Parameter | This compound Group | Placebo Group | P-value |
| Heart Rate Reduction at Day 7 | 28 bpm lower | - | < 0.0001 |
| Heart Rate Reduction at Day 360 | 29 bpm lower | - | 0.026 |
| Median Time to Primary Outcome (days) | 84 (95% CI: 63-219) | 203 (95% CI: 145-377) | 0.057 |
| Serious Adverse Events | More frequent | Less frequent | Not specified |
| Data from a prospective, randomized, placebo-controlled, double-blinded, multicenter clinical trial in cats with a first episode of congestive heart failure due to primary cardiomyopathy. |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is a general guideline for recording HCN channel currents and assessing the effect of this compound. Specific parameters may need to be optimized for your cell type.
-
Cell Preparation: Culture cells expressing HCN channels to 60-80% confluency. Dissociate cells using a gentle enzymatic method (e.g., TrypLE) and plate them onto glass coverslips at a low density.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with KOH.
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Obtain a giga-ohm seal and establish a whole-cell configuration.
-
Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds) to elicit Ih currents.
-
-
This compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the external solution to the desired final concentrations.
-
Apply the this compound-containing solution to the cell using a perfusion system.
-
Allow sufficient time for the drug effect to reach a steady state before recording.
-
-
Use-Dependency Protocol:
-
To assess use-dependency, apply a train of short hyperpolarizing pulses (e.g., to -120 mV for 500 ms) at a specific frequency (e.g., 1 Hz) both before and after this compound application.
-
Measure the progressive block of the Ih current during the pulse train.
-
In Vivo Cardiovascular Assessment in a Rodent Model
This protocol provides a general framework for assessing the heart rate-lowering effects of this compound in a rodent model. All animal procedures should be approved by the relevant institutional animal care and use committee.
-
Animal Model: Use an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane). Monitor the depth of anesthesia throughout the experiment.
-
Heart Rate Monitoring:
-
Use a non-invasive method like a tail-cuff system or implantable telemetry for continuous heart rate monitoring.
-
Alternatively, record electrocardiogram (ECG) using subcutaneous electrodes.
-
-
This compound Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage, or intravenous infusion).
-
The dose of this compound should be determined based on previous studies or a pilot dose-response experiment.
-
-
Data Acquisition:
-
Record baseline heart rate for a sufficient period before drug administration.
-
Continuously monitor and record heart rate for a defined period after this compound administration to observe the onset, peak, and duration of the effect.
-
-
Data Analysis:
-
Calculate the change in heart rate from baseline at different time points after drug administration.
-
Compare the heart rate changes in the this compound-treated group with a vehicle-treated control group.
-
Mandatory Visualizations
References
- 1. Use-dependent blockade of cardiac pacemaker current (If) by this compound and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of HCN Channel Surface Expression by a Novel C-Terminal Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fast and slow ups and downs of HCN channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of HCN Channels on Membrane Excitability in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Cilobradine Washout Protocol for Reversible Binding Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting reversible binding studies with cilobradine. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered during this compound binding assays, offering potential causes and solutions in a straightforward question-and-answer format.
Question: Why is the specific binding of my radiolabeled ligand low after the washout step?
| Potential Cause | Proposed Solution |
| Insufficient Incubation Time: The binding of this compound or the radioligand may not have reached equilibrium before the washout. | Ensure that the incubation time is sufficient for both the association of this compound and the subsequent radioligand to reach a steady state. This should be determined empirically through kinetic experiments. |
| Excessive Washing: Overly aggressive or prolonged washing can lead to the dissociation of the specifically bound radioligand, especially for ligands with faster off-rates. | Optimize the washout procedure by reducing the number of washes or the volume of ice-cold wash buffer. The goal is to remove unbound ligand without significantly affecting the bound ligand. |
| Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in the assay and wash buffers can negatively impact receptor integrity and ligand binding. | Use a buffer composition known to be suitable for Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel binding assays. A common buffer is 50 mM Tris-HCl, pH 7.4, but this may need to be optimized for your specific experimental system. |
| Degraded Receptor Preparation: The HCN channels in your membrane preparation may have lost their binding activity due to improper storage or handling. | Perform quality control on your membrane preparations. Ensure they are stored at -80°C and thawed immediately before use. |
Question: I am observing high non-specific binding in my assay. What are the common causes and how can I mitigate this?
| Potential Cause | Proposed Solution |
| Radioligand Sticking to Assay Components: The radioligand may be binding to the filter plates, tubes, or other surfaces. | Pre-treat filter plates with a blocking agent like 0.3-0.5% polyethyleneimine (PEI). Including a carrier protein like 0.1% bovine serum albumin (BSA) in the assay buffer can also help reduce non-specific binding to surfaces. |
| Inadequate Washing: Insufficient removal of the unbound radioligand during the filtration step. | Increase the number of washes with ice-cold wash buffer. Typically, 3-5 rapid washes are recommended. Ensure the vacuum is applied quickly and consistently. |
| Suboptimal Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. | Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor. |
| Hydrophobicity of Ligands: Both this compound and the radioligand may be hydrophobic, leading to partitioning into the cell membrane rather than specific binding to the receptor. | Consider adding a low concentration of a mild detergent (e.g., 0.01% Tween-20) to the wash buffer to help remove non-specifically bound hydrophobic molecules. |
Frequently Asked Questions (FAQs)
Q1: What is a typical washout protocol to ensure the complete removal of reversibly bound this compound?
A1: While a universally optimized protocol is cell-type and assay-dependent, a standard starting point for a washout procedure in a filtration-based assay is as follows:
-
Initial Incubation: Incubate the membranes with this compound for a predetermined time to allow for binding to reach equilibrium.
-
Centrifugation & Resuspension: Pellet the membranes by centrifugation (e.g., 15,000 x g for 10 minutes at 4°C).
-
First Wash: Discard the supernatant and resuspend the pellet in a large volume of ice-cold assay buffer.
-
Repeat: Repeat the centrifugation and resuspension steps 2-3 times. This serial dilution effect is crucial for removing the unbound and dissociated this compound.
-
Final Resuspension: After the final wash, resuspend the pellet in the assay buffer for the subsequent radioligand binding step.
The key is to perform these steps rapidly and at a low temperature (4°C) to minimize the dissociation of the target receptor-ligand complexes you intend to measure later.
Q2: How does this compound interact with its target, the HCN channels?
A2: this compound is a blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[] These channels are crucial for regulating rhythmic activity in the heart and brain.[2] this compound is thought to bind within the pore of the HCN channel, thereby blocking the flow of ions.[3] Its binding is reversible, meaning it can associate and dissociate from the channel.
Q3: What are the expected binding affinity values for this compound?
A3: The binding affinity of this compound for HCN channels can be expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). These values can vary depending on the specific HCN channel isoform and the experimental conditions.
Quantitative Data Presentation
The following table summarizes the reported binding affinity of this compound for HCN channels.
| Parameter | Value | Cell Type / Condition | Reference |
| IC50 | 0.62 µM | Mouse sinoatrial node cells | [4] |
| IC50 | 3.38 µM | Pituitary GH3 cells | [4] |
| Kd | 3.77 µM | Pituitary GH3 cells (for delayed-rectifier K+ current) | |
| IC50 | 3.54 µM | Pituitary GH3 cells (for late delayed-rectifier K+ current) |
Experimental Protocols
General Protocol for a Reversible Binding Assay with Washout
This protocol outlines a typical workflow for a filtration-based competitive binding assay to assess the reversible binding of a compound like this compound.
1. Membrane Preparation:
- Homogenize cells or tissues expressing HCN channels in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate at a low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in a suitable buffer and determine the protein concentration.
2. This compound Incubation and Washout:
- Incubate a known amount of membrane protein with varying concentrations of this compound to allow for binding to reach equilibrium.
- To remove the unbound and dissociated this compound, pellet the membranes by centrifugation.
- Discard the supernatant and resuspend the pellet in a large volume of ice-cold wash buffer.
- Repeat this wash step 2-3 times.
3. Radioligand Binding:
- After the final wash, resuspend the membranes in the assay buffer.
- Add a fixed concentration of a suitable radioligand that also binds to HCN channels.
- Incubate to allow the radioligand to reach binding equilibrium.
4. Filtration and Measurement:
- Rapidly filter the incubation mixture through a glass fiber filter (pre-soaked in a blocking agent like PEI) using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
- Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled competing ligand) from the total binding.
- Analyze the data using non-linear regression to determine parameters such as IC50 or Kd.
Visualizations
Experimental Workflow for this compound Washout Study
Caption: Workflow for a this compound reversible binding study.
HCN Channel Signaling Pathway
References
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Cilobradine's use-dependent properties in experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling for the use-dependent properties of Cilobradine in experimental settings. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is use-dependency in the context of this compound's action?
A1: Use-dependency, or frequency-dependency, refers to the phenomenon where the blocking effect of a drug increases with the frequency of channel activation. For this compound, this means its inhibitory effect on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels is more pronounced when the channels are repeatedly opened and closed.[1][2] The drug is thought to be an "open-channel blocker," meaning it preferentially binds to the HCN channel when it is in the open state.[1][2] Consequently, experimental protocols that involve repetitive stimulation (e.g., voltage-clamp pulse trains) will reveal a stronger blockade by this compound compared to conditions where the channel is at rest.[1]
Q2: How can I experimentally demonstrate the use-dependent block of HCN channels by this compound?
A2: To demonstrate use-dependency, you can employ a voltage-clamp protocol that applies repetitive hyperpolarizing pulses to activate the HCN channels (which carry the If or Ih current). The key is to compare the level of block at the beginning of the pulse train with the block at the end. A progressive increase in the blockade with successive pulses is indicative of use-dependency. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: My observed this compound block is not reaching a steady state. What could be the issue?
A3: This is a common observation with use-dependent blockers. Several factors could be at play:
-
Insufficient number of pulses: The pulse train may not be long enough for the block to reach equilibrium.
-
Inappropriate pulse frequency: The frequency of the hyperpolarizing pulses may be too low to elicit a significant use-dependent effect. This compound's block is enhanced by more frequent channel activation.
-
Drug concentration: At very high concentrations, the tonic (non-use-dependent) block may mask the use-dependent component, while at very low concentrations, the effect may be slow to develop.
-
Recovery from block: The time between hyperpolarizing pulses might be long enough to allow for significant recovery from the block, especially if the recovery kinetics are fast.
Q4: How do I differentiate the use-dependent block from the tonic block of this compound?
A4: To distinguish between these two components, you can measure the block under two different conditions:
-
Tonic Block: Apply a single, long hyperpolarizing pulse from a holding potential where the channels are mostly closed. The reduction in current at the very beginning of this pulse, before significant channel cycling has occurred, represents the tonic block.
-
Use-Dependent Block: Apply a train of shorter hyperpolarizing pulses. The additional block that develops over the course of the pulse train represents the use-dependent component. The total block at the end of the train is the sum of the tonic and use-dependent effects.
Troubleshooting Guides
Problem 1: High variability in the measured IC50 of this compound.
-
Possible Cause: Inconsistent stimulation protocols between experiments. Because this compound is a use-dependent blocker, the apparent affinity (and thus the IC50) will be highly dependent on the frequency and duration of channel activation.
-
Solution:
-
Standardize the Voltage Protocol: Use a consistent voltage-clamp protocol across all experiments. This includes the holding potential, the amplitude and duration of the hyperpolarizing pulses, and the frequency of the pulse train.
-
Allow for Equilibration: Ensure that the use-dependent block has reached a steady state before measuring the effect at each concentration. This may require applying a longer pulse train.
-
Report Protocol Details: When reporting IC50 values for use-dependent blockers, it is crucial to provide the full details of the voltage protocol used.
-
Problem 2: this compound appears to affect other ion channels in my preparation.
-
Possible Cause: While this compound is a potent HCN channel blocker, at higher concentrations, it may exhibit off-target effects. For instance, it has been shown to suppress the delayed-rectifier K+ current (IK(DR)).
-
Solution:
-
Determine Concentration-Response Curves: Perform detailed concentration-response experiments on your primary target (HCN channels) and potential off-target channels to determine the selectivity window.
-
Use Selective Blockers: In your experimental design, include specific blockers for other channels that might be affected to isolate the effect of this compound on HCN channels.
-
Work within the Selective Concentration Range: Whenever possible, conduct your experiments using a concentration of this compound that is effective on HCN channels but has minimal effects on other channels.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Inhibitory Concentrations (IC50) of HCN Channel Blockers
| Compound | Channel/Preparation | IC50 (µM) | Reference |
| This compound | Mouse Sinoatrial Node Cells | 0.62 | |
| This compound | Pituitary GH3 Cells (Ih) | 3.38 | |
| This compound | Pituitary GH3 Cells (IK(DR)) | 3.54 | |
| Ivabradine | hHCN4 | 0.5 | |
| Ivabradine | mHCN1 | 0.94 | |
| Zatebradine | hHCN1 | 1.83 | |
| Zatebradine | hHCN2 | 2.21 | |
| Zatebradine | hHCN4 | 1.88 |
Table 2: Kinetic Parameters of this compound Block on IK(DR) in GH3 Cells
| This compound Concentration (µM) | Time Constant of Relative Block (τ) (msec) |
| 0.3 | 175 ± 13 |
| 1 | 145 ± 12 |
Experimental Protocols
Protocol 1: Assessing Use-Dependent Block of HCN Channels by this compound
This protocol is designed for whole-cell patch-clamp recordings from cells expressing HCN channels.
-
Cell Preparation and Recording:
-
Prepare cells according to your standard laboratory procedure.
-
Establish a stable whole-cell recording configuration.
-
Use an appropriate internal and external solution to isolate the HCN current (Ih). For example, the external solution can be Ca2+-free Tyrode's solution containing tetrodotoxin (TTX) to block sodium channels.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a depolarized potential where HCN channels are predominantly closed (e.g., -40 mV).
-
Apply a train of hyperpolarizing pulses to a voltage that elicits a robust inward current (e.g., -120 mV for 2 seconds).
-
The frequency of the pulse train should be chosen to reveal the use-dependent nature of the block (e.g., a pulse every 5-10 seconds).
-
Apply a sufficient number of pulses (e.g., 10-15) to allow the block to reach a steady state.
-
-
Data Acquisition and Analysis:
-
Record the current traces in the absence (control) and presence of different concentrations of this compound.
-
Measure the peak inward current amplitude for each pulse in the train.
-
Calculate the fractional block for each pulse as: (1 - I_drug / I_control).
-
Plot the fractional block as a function of the pulse number to visualize the development of the use-dependent block.
-
The steady-state use-dependent block is the block observed in the last few pulses of the train.
-
Visualizations
Caption: Mechanism of this compound's use-dependent block of HCN channels.
Caption: Workflow for assessing this compound's use-dependent properties.
Caption: Troubleshooting logic for high IC50 variability with this compound.
References
Technical Support Center: Investigating the Pro-arrhythmic Potential of Cilobradine
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential pro-arrhythmic effects of Cilobradine, particularly at supra-therapeutic doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If or Ih) in cardiac pacemaker cells. By blocking these channels, this compound reduces the spontaneous firing rate of the sinoatrial node, leading to a decrease in heart rate.
Q2: Why is there a concern about pro-arrhythmic effects with this compound at supra-therapeutic doses?
While this compound's primary effect is to slow the heart rate, studies have indicated that at higher concentrations, it can exhibit pro-arrhythmic properties. This is a critical consideration in drug development, as supra-therapeutic doses can be encountered in cases of overdose or altered drug metabolism.
Q3: What is the molecular basis for this compound's potential pro-arrhythmic effects?
Research has shown that in addition to its intended inhibition of HCN channels, this compound can also block other cardiac ion channels at higher concentrations. A key off-target effect is the inhibition of the delayed-rectifier potassium current (IK(DR)).[1] Blockade of IK(DR) can delay ventricular repolarization, leading to a prolongation of the action potential duration and the QT interval on an electrocardiogram (ECG), which are known risk factors for developing arrhythmias like Torsades de Pointes.
Q4: What are the reported concentrations at which this compound shows pro-arrhythmic potential?
In mice, it has been reported that this compound at concentrations greater than 5 mg/kg could exert unwanted pro-arrhythmic properties. In vitro studies have identified the half-maximal inhibitory concentration (IC50) for IK(DR) block, providing a quantitative measure of its off-target activity (see data table below).
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound on its primary target and a key off-target channel implicated in pro-arrhythmia.
| Target Ion Channel | Parameter | Value | Cell Type | Reference |
| Hyperpolarization-activated cation current (Ih) | IC50 | 3.38 µM | Pituitary tumor (GH3) cells | |
| Delayed-rectifier K+ current (IK(DR)) | IC50 | 3.54 µM | Pituitary tumor (GH3) cells | |
| Delayed-rectifier K+ current (IK(DR)) | KD | 3.77 µM | Pituitary tumor (GH3) cells |
Experimental Protocols
Detailed Methodology: Whole-Cell Voltage-Clamp for IK(DR) Measurement
This protocol outlines the key steps for assessing the effect of this compound on the delayed-rectifier potassium current (IK(DR)) using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Culture a suitable cell line expressing the channels of interest (e.g., HEK-293 cells stably expressing Kv2.1, or primary cardiomyocytes).
-
On the day of the experiment, detach the cells using a gentle enzymatic solution and re-plate them at a low density on glass coverslips.
-
Allow the cells to adhere for at least 30 minutes before use.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and compensate for pipette and cell capacitance.
4. Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
To elicit IK(DR), apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms).
-
Record the resulting potassium currents.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-clamp protocol at steady-state drug effect (typically after 3-5 minutes of perfusion).
-
Perform a washout by perfusing with the drug-free external solution to check for reversibility of the effect.
5. Data Analysis:
-
Measure the peak outward current at the end of each depolarizing pulse.
-
Construct current-voltage (I-V) relationship curves before and after drug application.
-
Calculate the percentage of current inhibition at each voltage step.
-
To determine the IC50, plot the concentration-response curve of the percentage inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation.
Detailed Methodology: In Vivo Assessment of Pro-arrhythmic Potential in a Rabbit Model
This protocol provides a workflow for evaluating the pro-arrhythmic effects of supra-therapeutic doses of this compound in a conscious rabbit model using ECG monitoring and programmed electrical stimulation.
1. Animal Preparation and Telemetry Implantation:
-
Use adult New Zealand White rabbits.
-
Surgically implant a telemetry transmitter for continuous ECG and heart rate monitoring in conscious, freely moving animals. This minimizes stress-related artifacts.
-
Allow for a recovery period of at least one week post-surgery.
2. Experimental Setup:
-
House the rabbits in individual cages that allow for continuous telemetry signal reception.
-
Establish a sterile intravenous (IV) line for drug administration.
3. Baseline Recording:
-
Record baseline ECG data for a sufficient period (e.g., 24 hours) to establish normal heart rate, QT interval, and variability.
4. Drug Administration:
-
Prepare sterile solutions of this compound for IV infusion.
-
Administer a vehicle control infusion first to establish a baseline response.
-
Administer escalating supra-therapeutic doses of this compound via continuous IV infusion. The dose range should be based on preclinical toxicology data and aim to achieve plasma concentrations that are multiples of the therapeutic level.
5. ECG Monitoring and Analysis:
-
Continuously monitor the ECG throughout the infusion period and for a significant duration afterward.
-
Analyze the ECG for changes in heart rate, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate (QTc) using a species-appropriate formula (e.g., Bazett's or Fridericia's, though species-specific corrections are preferred).
-
Monitor for the occurrence of spontaneous arrhythmias, such as premature ventricular contractions (PVCs), couplets, non-sustained or sustained ventricular tachycardia (VT), and Torsades de Pointes.
6. Programmed Electrical Stimulation (Optional, for assessing arrhythmia inducibility):
-
In anesthetized animals or animals with chronically implanted pacing leads, programmed electrical stimulation (PES) can be performed to assess changes in ventricular refractory periods and the inducibility of ventricular arrhythmias.
-
A standard PES protocol involves delivering a train of stimuli (S1) followed by a premature stimulus (S2) at progressively shorter coupling intervals until ventricular refractoriness is reached or an arrhythmia is induced.
-
Compare the arrhythmia inducibility before and after this compound administration.
7. Data Analysis:
-
Quantify the dose-dependent effects of this compound on QTc interval prolongation.
-
Score the incidence and severity of spontaneous and induced arrhythmias at each dose level.
-
Correlate ECG changes with plasma concentrations of this compound if available.
Troubleshooting Guides
Troubleshooting Whole-Cell Voltage-Clamp Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unstable Giga-ohm Seal | - Dirty pipette tip or cell membrane- Poor cell health- Mechanical vibration | - Use freshly prepared and filtered solutions.- Ensure cells are healthy and not over-confluenced.- Use an anti-vibration table and minimize movement in the room. |
| High Series Resistance | - Incomplete membrane rupture- Small pipette tip opening | - Apply additional brief, gentle suction to ensure full access to the cell interior.- Use pipettes with a slightly larger tip opening (lower resistance). |
| Voltage-Clamp Errors | - Large currents saturating the amplifier- Inadequate series resistance compensation | - Use specific ion channel blockers to reduce the amplitude of contaminating currents.- Optimize series resistance compensation settings on the amplifier, but avoid overcompensation which can lead to oscillations. |
| Noisy Recordings | - Electrical interference- Poor grounding | - Ensure all equipment is properly grounded to a common point.- Turn off unnecessary electrical equipment in the vicinity.- Use a Faraday cage. |
| Current "Rundown" | - Washout of essential intracellular components | - Include ATP and GTP in the internal solution to support cellular metabolism.- Consider using the perforated patch technique to preserve the intracellular milieu. |
Troubleshooting In Vivo ECG Monitoring in Rabbits
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Noisy ECG Signal | - Poor electrode contact- Animal movement artifacts- Electrical interference | - Ensure proper surgical implantation of telemetry leads for good signal quality.- Allow the animal to acclimate to the housing to reduce stress-related movement.- Keep other electrical equipment away from the telemetry receiver. |
| Inaccurate Heart Rate Detection | - Low QRS amplitude- T-wave amplitude similar to R-wave | - Adjust the ECG analysis software's detection threshold.- Manually verify the automated R-wave detection in a subset of the data. |
| Difficulty in QT Interval Measurement | - Unclear T-wave end- Merging of T and P waves at high heart rates | - Use the tangent method or other standardized methods for determining the end of the T-wave.- Be cautious with QT correction formulas at very high heart rates and consider reporting the absolute QT interval as well. |
| Arrhythmia Misidentification | - Artifacts mimicking ectopic beats | - Visually inspect all automatically detected arrhythmias to confirm they are not due to noise or movement. |
Visualizations
Signaling Pathway of this compound's Pro-arrhythmic Effect
References
Technical Support Center: Overcoming Limited Blood-Brain Barrier Penetration of Cilobradine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Cilobradine analogs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the blood-brain barrier (BBB) permeability of this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the entry of this compound and its analogs into the central nervous system (CNS)?
A1: The primary obstacles are inherent to the highly selective nature of the blood-brain barrier. The BBB is formed by tightly packed endothelial cells that restrict the passage of most molecules. For this compound and its analogs, specific challenges may include:
-
Physicochemical Properties: The inherent molecular size, polarity, and charge of the compounds can limit passive diffusion across the lipid-rich endothelial cell membranes.
-
Efflux Transporters: These compounds may be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain and back into the bloodstream.
Q2: How can I assess the blood-brain barrier permeability of my this compound analog in the early stages of research?
A2: A tiered approach using in vitro and in vivo models is recommended for a comprehensive assessment of BBB permeability.
-
In Vitro Models: These are excellent for initial, high-throughput screening.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This cell-free assay provides a rapid and cost-effective measure of a compound's passive permeability across an artificial lipid membrane, mimicking the BBB.
-
Cell-Based Models: Monolayer cultures of brain endothelial cells (e.g., bEnd.3, hCMEC/D3) on Transwell inserts create a polarized barrier that can be used to measure the apparent permeability coefficient (Papp). Co-culture models that include astrocytes and pericytes can provide a more physiologically relevant environment by inducing tighter junctions and expressing relevant transporters.
-
-
In Vivo Models: These are essential for validating in vitro findings and understanding the compound's behavior in a complex biological system.
-
Brain-to-Plasma Concentration Ratio (Kp): This is a fundamental in vivo metric determined by measuring the concentration of the compound in the brain and plasma at a specific time point after administration. A low Kp value suggests poor BBB penetration.
-
In Situ Brain Perfusion: This technique allows for the precise measurement of the rate of drug uptake into the brain, independent of peripheral pharmacokinetics.
-
Microdialysis: This technique allows for the sampling of the unbound drug concentration in the brain's extracellular fluid over time, providing a dynamic profile of brain penetration and elimination.[1]
-
Q3: My in vitro results show low permeability of my this compound analog. What are the next steps?
A3: Low in vitro permeability warrants a systematic investigation to identify the limiting factors and devise strategies for improvement.
-
Assess Physicochemical Properties:
-
Lipophilicity (LogP/LogD): If the compound is too hydrophilic, consider medicinal chemistry approaches to increase its lipophilicity. However, excessive lipophilicity can lead to other issues like poor solubility and high plasma protein binding.
-
Molecular Weight (MW): For passive diffusion, a lower molecular weight is generally preferred.
-
Polar Surface Area (PSA): A lower PSA is typically associated with better BBB penetration.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder BBB penetration.
-
-
Investigate Efflux Transporter Involvement:
-
P-gp Substrate Assay: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine if your compound is a substrate. A high efflux ratio (Papp B-A / Papp A-B) that is reduced in the presence of a known P-gp inhibitor (e.g., verapamil, elacridar) indicates that the compound is a P-gp substrate.
-
-
Medicinal Chemistry Strategies:
-
Structural Modifications: Systematically modify the chemical structure to optimize the physicochemical properties mentioned above. For example, masking polar functional groups or introducing lipophilic moieties.
-
Prodrug Approach: Design a more lipophilic and BBB-permeable prodrug that is converted to the active parent drug within the CNS.
-
Q4: My in vivo brain-to-plasma ratio is low. How can I troubleshoot this?
A4: A low in vivo brain-to-plasma ratio can be due to poor BBB penetration, rapid efflux from the brain, or high peripheral clearance.
-
Confirm In Vitro Permeability: If not already done, perform in vitro BBB permeability assays to confirm that the compound has the potential to cross the BBB.
-
Investigate P-gp Efflux In Vivo: Co-administer your this compound analog with a P-gp inhibitor in an animal model. A significant increase in the brain-to-plasma ratio in the presence of the inhibitor strongly suggests that P-gp-mediated efflux is a major limiting factor.
-
Evaluate Plasma Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to cross the BBB. Determine the unbound fraction in plasma (fu,plasma).
-
Assess Metabolic Stability: Rapid metabolism in the periphery can lead to low plasma concentrations and consequently low brain concentrations. Evaluate the compound's metabolic stability in liver microsomes or hepatocytes.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in In Vitro BBB Model
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | - Optimize Physicochemical Properties: Modify the structure to increase lipophilicity (LogD7.4) and reduce polar surface area (PSA). - Prodrug Strategy: Design a more lipophilic prodrug. |
| Efflux Transporter Substrate | - Confirm with P-gp Substrate Assay: Use MDCK-MDR1 cells to determine the efflux ratio. - Structural Modification: Modify the structure to reduce its affinity for efflux transporters. - Co-administration with Inhibitor: In subsequent in vivo studies, consider co-administration with an efflux transporter inhibitor. |
| Low Cell Monolayer Integrity | - Verify TEER values: Ensure Transendothelial Electrical Resistance (TEER) values are within the acceptable range for the cell line used. - Check Cell Culture Conditions: Optimize cell seeding density, passage number, and culture medium. - Use Co-culture Models: Co-culturing with astrocytes and pericytes can enhance barrier tightness. |
Issue 2: Low Brain-to-Plasma (Kp) Ratio in In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Limited BBB Permeability | - Re-evaluate In Vitro Data: Correlate in vivo results with in vitro permeability data. - Medicinal Chemistry Optimization: Focus on improving the intrinsic permeability of the compound. |
| High P-gp Efflux | - In Vivo P-gp Inhibition Study: Co-administer with a P-gp inhibitor (e.g., elacridar) and measure the change in Kp. - Design Analogs that are not P-gp Substrates: Synthesize and screen new analogs for reduced P-gp liability. |
| High Plasma Protein Binding | - Measure Unbound Fraction: Determine the fraction of unbound drug in plasma (fu,plasma). - Optimize for Lower Plasma Protein Binding: Modify the structure to reduce affinity for plasma proteins. |
| Rapid Peripheral Metabolism | - In Vitro Metabolic Stability Assays: Assess stability in liver microsomes. - Pharmacokinetic Studies: Determine the plasma half-life and clearance of the compound. - Modify Metabolically Liable Sites: Identify and modify the parts of the molecule susceptible to rapid metabolism. |
Data Presentation
Table 1: Brain Penetration of this compound and its Analogs
| Compound | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) |
| This compound | 15.2 | 200 | 0.076 |
| MS7710 | 126.8 | 150 | 0.845 |
| MS7712 | 89.6 | 130 | 0.689 |
Data adapted from a study on novel brain-penetrant HCN channel inhibitors. The brain-to-plasma ratio (Kp) is a key indicator of a compound's ability to cross the blood-brain barrier. A higher Kp value suggests better brain penetration. The analogs MS7710 and MS7712 show significantly improved brain-to-plasma ratios compared to this compound, indicating enhanced BBB penetration.[1][2]
Experimental Protocols
1. In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
-
Objective: To determine the apparent permeability coefficient (Papp) of a this compound analog across a brain endothelial cell monolayer.
-
Methodology:
-
Cell Culture: Culture brain endothelial cells (e.g., bEnd.3) to confluence on the apical side of a Transwell insert. For co-culture models, astrocytes can be cultured on the basolateral side of the insert or in the bottom of the well.
-
Barrier Integrity Measurement: Measure the Transendothelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay:
-
Replace the culture medium in both the apical (donor) and basolateral (receiver) chambers with transport buffer.
-
Add the this compound analog at a known concentration to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
To determine if the compound is an efflux substrate, perform the assay in the reverse direction (basolateral to apical).
-
-
Sample Analysis: Analyze the concentration of the this compound analog in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
2. In Vivo Brain-to-Plasma Ratio (Kp) Determination
-
Objective: To measure the distribution of a this compound analog between the brain and plasma in an animal model.
-
Methodology:
-
Animal Model: Use a suitable animal model (e.g., mice or rats).
-
Compound Administration: Administer the this compound analog via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point (e.g., at the time of maximum plasma concentration), collect blood and brain samples.
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate the plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Sample Analysis: Determine the concentration of the this compound analog in the plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the Kp value: Kp = C_brain / C_plasma Where:
-
C_brain is the concentration of the compound in the brain homogenate.
-
C_plasma is the concentration of the compound in the plasma.
-
-
Mandatory Visualizations
Caption: Experimental workflow for assessing BBB penetration of this compound analogs.
References
Validation & Comparative
Cilobradine vs. Ivabradine: A Comparative Analysis of HCN Channel Blocking Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the HCN channel blocking potency of two key research compounds, cilobradine and ivabradine. The information presented is collated from preclinical and clinical studies to support researchers in drug development and discovery.
Introduction to HCN Channel Blockers
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are the molecular determinants of the pacemaker "funny" current (If) in the sinoatrial node, which plays a crucial role in regulating heart rate.[1] Blockade of these channels offers a targeted mechanism for reducing heart rate without the negative inotropic effects associated with other chronotropic agents like beta-blockers. This compound and ivabradine are two such blockers that have been extensively studied for their bradycardic effects.[1]
Quantitative Comparison of HCN Channel Blocking Potency
Experimental data from studies utilizing whole-cell patch-clamp techniques on heterologously expressed human HCN channel isoforms provide a basis for a direct comparison of the inhibitory potency of this compound and ivabradine.
Table 1: Comparative IC50 Values for Human HCN Isoforms
| Compound | hHCN1 (µM) | hHCN2 (µM) | hHCN3 (µM) | hHCN4 (µM) | Mean IC50 (µM) |
| This compound | ~1.0 | ~1.0 | ~1.0 | ~1.0 | 0.99 |
| Ivabradine | ~2.0 | ~2.5 | ~2.5 | ~2.0 | 2.25 |
Data sourced from Stieber et al. (2006)[1].
The data indicates that both this compound and ivabradine are non-selective blockers of all four HCN channel isoforms, with this compound demonstrating a slightly higher potency with a lower mean IC50 value.[1]
Table 2: In Vivo Heart Rate Reduction in Mice
| Compound | ED50 for Heart Rate Reduction (mg/kg) |
| This compound | 1.2 |
| Ivabradine | 4.7 |
Data sourced from Stieber et al. (2006)[1].
In vivo studies in mice using telemetric ECG recordings show that this compound is more potent in reducing heart rate, with a significantly lower ED50 value compared to ivabradine.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for both this compound and ivabradine is the blockade of the HCN channel pore from the intracellular side. This inhibition is "use-dependent," meaning the degree of block increases with the frequency of channel opening.
Experimental Protocols
The determination of HCN channel blocking potency for this compound and ivabradine typically involves the following experimental protocol:
1. Cell Culture and Transfection:
-
Cell Line: Human embryonic kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Culture Conditions: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.
-
Transfection: HEK293 cells are transiently transfected with plasmids containing the cDNA for one of the four human HCN isoforms (hHCN1, hHCN2, hHCN3, or hHCN4) using a suitable transfection reagent (e.g., calcium phosphate). A co-transfection with a marker protein (e.g., green fluorescent protein) is often performed to identify successfully transfected cells.
2. Electrophysiological Recordings (Whole-Cell Patch-Clamp):
-
Apparatus: A standard patch-clamp setup including a microscope, micromanipulator, amplifier, and data acquisition system is used.
-
Pipette Solution (Intracellular): The patch pipette is filled with a solution mimicking the intracellular environment, typically containing (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.
-
External Solution (Extracellular): The cells are bathed in an extracellular solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 glucose, and 5 HEPES, with the pH adjusted to 7.4.
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is brought into contact with a transfected cell.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.
-
-
Voltage Protocol: To elicit HCN currents, the membrane potential is held at a depolarized potential (e.g., -40 mV) where the channels are closed, and then hyperpolarizing voltage steps (e.g., to -120 mV) are applied to activate the channels.
3. Data Analysis:
-
Drug Application: this compound or ivabradine is applied to the bath solution at various concentrations.
-
Current Measurement: The peak inward current during the hyperpolarizing step is measured before and after drug application.
-
IC50 Calculation: The concentration-response curve is plotted, and the IC50 value (the concentration of the drug that causes 50% inhibition of the maximal current) is calculated by fitting the data with the Hill equation.
Signaling Pathway and Logical Relationships
The following diagram illustrates the signaling pathway from HCN channel activity to heart rate and the logical relationship of its inhibition by this compound or ivabradine.
Conclusion
Both this compound and ivabradine are potent, non-selective blockers of all four HCN channel isoforms. The available data suggests that this compound exhibits a higher potency in vitro and in vivo compared to ivabradine. This guide provides researchers with the necessary quantitative data and experimental context to inform the selection and use of these compounds in preclinical studies and drug development programs targeting HCN channels.
References
Zatebradine and Cilobradine: A Comparative Analysis of I(f) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Zatebradine and Cilobradine, two key pharmacological agents known for their inhibitory effects on the hyperpolarization-activated "funny" current (If). This current, mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a critical component in the generation of cardiac pacemaker activity. Understanding the nuances of how these two compounds modulate If is essential for research into cardiac electrophysiology and the development of novel bradycardic therapies.
Mechanism of Action: Blocking the Pacemaker Current
Both Zatebradine and this compound exert their primary pharmacological effect by directly blocking HCN channels, the molecular basis of the If current.[1][2] This blockade reduces the influx of positive ions during diastolic depolarization in sinoatrial node cells, thereby slowing the heart rate.[1][2] The inhibitory action of both drugs is use-dependent, meaning the degree of block increases with the frequency of channel opening.[1] They are considered open-channel blockers, accessing their binding site from the intracellular side of the channel pore when the channel is in its open conformation.
Caption: Mechanism of I(f) current inhibition by Zatebradine and this compound.
Comparative Pharmacological Data
The following table summarizes the key quantitative parameters of If inhibition by Zatebradine and this compound based on available experimental data.
| Parameter | Zatebradine | This compound | Key Observations |
| Mean IC50 (HCN Channels) | 1.96 µM | 0.99 µM | This compound is approximately twice as potent as Zatebradine in blocking cloned HCN channels. |
| IC50 (Native If in mouse SAN cells) | Not specified | 0.62 µM | This compound shows high potency on native cardiac pacemaker cells. |
| IC50 (Ih in GH3 cells) | Not specified | 3.38 µM | The inhibitory effect can vary depending on the cell type and HCN isoform composition. |
| Use-Dependency | Present | Stronger and faster than Zatebradine | This compound exhibits a more pronounced use-dependent block, suggesting a faster binding to the open state. |
| Recovery from Block | Significantly faster than this compound | Slower than Zatebradine | Zatebradine unbinds from the channel more rapidly during hyperpolarization. |
| HCN Subtype Selectivity | No significant subtype-specificity | No significant subtype-specificity | Both drugs block HCN1, HCN2, HCN3, and HCN4 channels with similar potency. |
| In Vivo Efficacy (ED50 for heart rate reduction in mice) | 1.8 mg/kg | 1.2 mg/kg | This compound is more potent in reducing heart rate in vivo. |
| Proarrhythmic Potential | Observed at >10 mg/kg in mice | Observed at >5 mg/kg in mice | Both drugs can induce arrhythmias at higher doses, with this compound showing this effect at a lower dose. |
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The following protocol outlines a typical experimental procedure for assessing the inhibitory effects of Zatebradine and this compound on the If current in isolated cardiac myocytes or heterologous expression systems.
1. Cell Preparation:
- Cardiac Myocytes: Sinoatrial node cells are enzymatically isolated from animal hearts (e.g., rabbit or mouse).
- Heterologous System: A stable cell line (e.g., HEK293 or CHO cells) is transfected to express a specific human HCN channel isoform (HCN1, HCN2, HCN3, or HCN4).
2. Electrophysiological Recording:
- The whole-cell patch-clamp technique is employed to record ionic currents from a single cell.
- Pipette Solution (Intracellular): Contains a potassium-based solution (e.g., K-aspartate) to mimic the intracellular environment.
- Bath Solution (Extracellular): A Tyrode's solution containing physiological concentrations of ions. Specific channel blockers (e.g., for Na+, K+, and Ca2+ channels) may be added to isolate the If current.
3. Voltage-Clamp Protocol:
- The cell membrane potential is held at a depolarized level (e.g., -35 mV or -40 mV) where If channels are closed.
- Hyperpolarizing voltage steps are applied in increments (e.g., from -50 mV to -140 mV) to activate the If current.
- The current is measured during these hyperpolarizing steps.
4. Drug Application:
- A stable baseline If recording is established.
- Zatebradine or this compound is applied to the bath solution at varying concentrations.
- The effect of the drug on the If current amplitude is recorded at each concentration to determine the dose-response relationship and calculate the IC50 value.
5. Use-Dependency Protocol:
- A train of repetitive hyperpolarizing pulses is applied to elicit If currents.
- The progressive reduction in current amplitude during the pulse train in the presence of the drug is measured to quantify use-dependent block.
start [label="Start", shape=ellipse, fillcolor="#34A853"];
cell_prep [label="Cell Preparation\n(e.g., SAN Myocytes or\nTransfected HEK293)", fillcolor="#4285F4"];
patch_clamp [label="Establish Whole-Cell\nPatch-Clamp Configuration", fillcolor="#4285F4"];
baseline [label="Record Baseline I(f) Current\n(Voltage-Clamp Protocol)", fillcolor="#FBBC05", fontcolor="#202124"];
drug_app [label="Apply Zatebradine or this compound\n(Varying Concentrations)", fillcolor="#EA4335"];
record_effect [label="Record I(f) Current\nwith Drug", fillcolor="#FBBC05", fontcolor="#202124"];
analysis [label="Data Analysis\n(Dose-Response Curve, IC50)", fillcolor="#34A853"];
end [label="End", shape=ellipse, fillcolor="#34A853"];
start -> cell_prep;
cell_prep -> patch_clamp;
patch_clamp -> baseline;
baseline -> drug_app;
drug_app -> record_effect;
record_effect -> analysis;
analysis -> end;
}
Caption: Experimental workflow for assessing I(f) inhibition.
Summary of Comparative Analysis
Both Zatebradine and this compound are effective inhibitors of the If current, acting as open-channel blockers with no significant HCN isoform selectivity. However, key differences in their pharmacological profiles are evident:
-
Potency: this compound is a more potent inhibitor of If than Zatebradine, both in vitro and in vivo, as indicated by its lower IC50 and ED50 values.
-
Kinetics: this compound exhibits a stronger and faster onset of use-dependent block, while Zatebradine shows a significantly faster recovery from blockade. This suggests differences in their binding and unbinding kinetics within the HCN channel pore.
These findings have important implications for their potential therapeutic applications and for the design of future If inhibitors. The faster recovery of Zatebradine might be a desirable property in certain clinical contexts, while the higher potency of this compound could be advantageous in others. The proarrhythmic potential of both compounds at higher concentrations underscores the importance of careful dose selection and monitoring. Further research into the structural basis of their interaction with the HCN channel may provide insights for developing next-generation bradycardic agents with improved efficacy and safety profiles.
References
A Comparative Analysis of HCN Channel Blocker Selectivity: Cilobradine vs. ZD7288
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of two widely used hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers, Cilobradine and ZD7288, for the four HCN isoforms (HCN1, HCN2, HCN3, and HCN4). The information presented is supported by experimental data to aid in the selection of the appropriate pharmacological tool for specific research applications.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and ZD7288 on the four human HCN channel isoforms are summarized below. The data, presented as half-maximal inhibitory concentration (IC50) values, have been compiled from electrophysiological studies.
| Compound | HCN1 IC50 (µM) | HCN2 IC50 (µM) | HCN3 IC50 (µM) | HCN4 IC50 (µM) | Selectivity Profile |
| This compound | Similar potency across all isoforms | Similar potency across all isoforms | Similar potency across all isoforms | Similar potency across all isoforms | Non-selective |
| ZD7288 | 20 ± 6 | 41 ± 15 | 34 ± 11 | 21 ± 14 | Generally non-selective, with slight variations |
Experimental Methodologies
The determination of the IC50 values for HCN channel blockers is predominantly conducted using the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of the ionic currents flowing through HCN channels in response to specific voltage commands, both in the absence and presence of the blocking compound.
Key Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation:
-
HEK293 or CHO cells are transiently or stably transfected with plasmids encoding one of the four human HCN channel isoforms (hHCN1, hHCN2, hHCN3, or hHCN4).
-
Alternatively, native cells endogenously expressing specific HCN isoforms (e.g., sinoatrial node cells for HCN4, dorsal root ganglion neurons for HCN1/HCN2) are isolated and cultured.
-
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular environment and is brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, establishing a "whole-cell" configuration. This allows for the control of the cell's membrane potential and the measurement of the total current across the entire cell membrane.
-
The standard whole-cell voltage-clamp technique is employed to record ionic currents.
-
-
Solutions:
-
External (Bath) Solution (in mM): Typically contains 125 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2 to maintain a physiological pH. To isolate HCN currents, other voltage-gated ion channels may be blocked by adding specific inhibitors like tetrodotoxin (for sodium channels), TEA, and 4-AP (for potassium channels).
-
Internal (Pipette) Solution (in mM): Generally consists of 120 K-gluconate or KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2-ATP, and 0.3 Tris-GTP, with the pH adjusted to ~7.3.
-
-
Voltage Protocol and Data Acquisition:
-
Cells are held at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) are applied to activate the HCN channels and elicit the characteristic inward current (I_h).
-
The peak or steady-state current amplitude at a specific hyperpolarizing voltage is measured before and after the application of different concentrations of the test compound (this compound or ZD7288).
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of the compound.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value, which is the concentration of the compound that produces 50% inhibition of the HCN current, is determined by fitting the dose-response curve with the Hill equation.
-
Visualization of Selectivity
The following diagrams illustrate the interaction and selectivity profiles of this compound and ZD7288 with the HCN channel isoforms.
References
A Head-to-Head Comparison of Cilobradine and Beta-Blockers on Heart Rate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the heart rate-lowering effects of cilobradine, a selective I f current inhibitor, and beta-blockers, a well-established class of drugs targeting beta-adrenergic receptors. This comparison is supported by experimental data from preclinical and clinical studies to inform research and drug development in cardiovascular therapies.
Mechanism of Action: A Tale of Two Pathways
The heart rate is primarily controlled by the sinoatrial (SA) node, the heart's natural pacemaker. Both this compound and beta-blockers reduce heart rate, but through distinct molecular mechanisms.
This compound: Directly Targeting the Pacemaker Current
This compound exerts its effect by selectively inhibiting the "funny" current (I f) in the SA node. The I f current, carried by HCN (Hyperpolarization-activated Cyclic Nucleotide-gated) channels, is crucial for initiating the diastolic depolarization phase of the action potential in pacemaker cells. By blocking these channels, this compound slows the rate of diastolic depolarization, leading to a reduction in the firing frequency of the SA node and consequently, a lower heart rate.[1][2] This targeted action allows for a "pure" heart rate reduction without significantly affecting other cardiovascular parameters like myocardial contractility or blood pressure.
Beta-Blockers: Modulating the Sympathetic Nervous System
Beta-blockers, in contrast, work by antagonizing the effects of catecholamines (adrenaline and noradrenaline) at beta-adrenergic receptors. In the heart, beta-1 adrenergic receptors are predominant. When stimulated by catecholamines, these receptors activate a signaling cascade involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP), which ultimately increases heart rate and contractility. Beta-blockers competitively block these receptors, thereby reducing the sympathetic nervous system's influence on the heart. This leads to a decrease in the SA node firing rate, as well as reduced contractility and conduction velocity.[3][4]
Quantitative Data on Heart Rate Reduction
Direct head-to-head clinical trials comparing this compound with beta-blockers are limited. However, data from preclinical studies with this compound and clinical trials with its close analog, ivabradine, provide valuable insights when compared to studies on various beta-blockers.
This compound (Preclinical Data)
| Agent | Model | Dose/Concentration | Heart Rate Reduction | Reference |
| This compound | Isolated rabbit sino-atrial cells | Dose-dependent | Dose-dependent | [1] |
| This compound | Telemetric ECG in mice | 1.2 mg/kg (ED50) | Dose-dependent |
Ivabradine vs. Beta-Blockers (Clinical Data)
| Comparison | Study Population | Ivabradine Dose | Beta-Blocker Dose | Mean Heart Rate Reduction (Ivabradine) | Mean Heart Rate Reduction (Beta-Blocker) | Reference |
| Ivabradine vs. Metoprolol | Inappropriate Sinus Tachycardia | 5-7.5 mg twice daily | 47.5-190 mg once daily | 24.1 bpm (resting) | 22.2 bpm (resting) | |
| Ivabradine vs. Carvedilol | Post-COVID-19 Sinus Tachycardia | Not specified | Not specified | 37.16 bpm | 32.92 bpm | |
| Ivabradine vs. Bisoprolol | Septic Shock | 5 mg twice daily | 5 mg once daily | Ivabradine more effective | - | |
| Ivabradine + Carvedilol | Cirrhosis with Left Ventricular Diastolic Dysfunction | In combination with carvedilol | - | Target HR of 55-65 bpm achieved in 86.9% of patients with add-on ivabradine | Target HR achieved in 61.5% with carvedilol alone |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key comparative studies.
1. Ivabradine vs. Metoprolol in Inappropriate Sinus Tachycardia
-
Study Design: A prospective, open-label, crossover study involving 20 patients with inappropriate sinus tachycardia.
-
Treatment Protocol: Patients received metoprolol succinate (47.5 mg, titrated up to 190 mg once daily) for 4 weeks, followed by a washout period, and then ivabradine (5 mg, titrated up to 7.5 mg twice daily) for 4 weeks.
-
Heart Rate Assessment: Resting heart rate was measured, and 24-hour Holter monitoring was performed at baseline and after each treatment period to assess mean, maximum, and minimum heart rates.
-
Primary Endpoint: Reduction in resting and mean 24-hour heart rate.
2. Ivabradine and Carvedilol in Cirrhosis with Left Ventricular Diastolic Dysfunction
-
Study Design: A randomized controlled trial of 189 patients with cirrhosis and left ventricular diastolic dysfunction.
-
Treatment Protocol: Patients were randomized to either targeted heart rate reduction (THR) with carvedilol (with the addition of ivabradine if THR was not achieved) or standard medical care. The target heart rate was 55 to 65 beats per minute.
-
Heart Rate Assessment: Heart rate was monitored at baseline and at regular follow-up visits.
-
Primary Endpoint: Improvement in left ventricular diastolic dysfunction and clinical outcomes.
3. Ivabradine vs. Bisoprolol in Septic Shock
-
Study Design: A randomized controlled trial involving 90 patients with septic shock.
-
Treatment Protocol: Patients were randomized into three groups: a control group receiving standard therapy, a bisoprolol group (5 mg once daily), and an ivabradine group (5 mg twice daily).
-
Heart Rate Assessment: Heart rate was continuously monitored.
-
Primary Endpoint: Efficacy of heart rate reduction and its impact on hemodynamic parameters and clinical outcomes.
Conclusion
Both this compound and beta-blockers are effective in reducing heart rate, but their distinct mechanisms of action lead to different pharmacological profiles. This compound offers a selective reduction in heart rate by directly targeting the SA node's pacemaker current, with minimal effects on other cardiovascular parameters. Beta-blockers provide a broader sympatholytic effect, reducing heart rate, blood pressure, and contractility.
The choice between these agents in a clinical or research setting will depend on the specific therapeutic goal. For "pure" heart rate reduction without altering blood pressure or myocardial contractility, this compound or its analogs may be advantageous. For conditions where a reduction in sympathetic tone is desired, such as in post-myocardial infarction or heart failure, beta-blockers remain a cornerstone of therapy. The available data suggests that in some patient populations, a combination of an I f inhibitor and a beta-blocker may provide synergistic effects on heart rate control and clinical outcomes. Further direct comparative studies of this compound and various beta-blockers are warranted to fully elucidate their relative efficacy and safety profiles in different cardiovascular diseases.
References
- 1. Use-dependent blockade of cardiac pacemaker current (If) by this compound and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Carvedilol Combined With Ivabradine Improves Left Ventricular Diastolic Dysfunction, Clinical Progression, and Survival in Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Cilobradine's Potency Across Cell Types: A Comparative Analysis of IC50 Values
Cilobradine, a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, exhibits varying inhibitory concentrations (IC50) across different cell types, reflecting its complex interactions with various ion channels. This guide provides a comparative overview of this compound's IC50 values, details the experimental methodologies used for their determination, and illustrates the underlying signaling pathways.
Comparative IC50 Values of this compound
The inhibitory efficacy of this compound is most pronounced in cardiac cells, with a significantly lower IC50 value observed in mouse sinoatrial node cells compared to pituitary tumor cells. This highlights its primary therapeutic potential as a bradycardic agent. In addition to its well-documented effect on HCN channels, which mediate the "funny" current (If) or hyperpolarization-activated current (Ih), this compound also demonstrates inhibitory activity against delayed-rectifier potassium currents (IK(DR)) at higher concentrations.
| Cell Type | Target Current | IC50 Value (µM) |
| Mouse Sinoatrial Node Cells | HCN Channels (If) | 0.62[1][2] |
| Pituitary Tumor (GH3) Cells | Hyperpolarization-activated Cation Current (Ih) | 3.38[1][3] |
| Pituitary Tumor (GH3) Cells | Delayed-rectifier K+ Current (IK(DR)) | 3.54[1] |
Experimental Protocols
The determination of this compound's IC50 values relies on precise electrophysiological techniques, primarily the whole-cell voltage-clamp method.
Cell Culture and Preparation:
-
Pituitary Tumor (GH3) and Heart-derived (H9c2) Cells: These cells are cultured in a standard medium supplemented with fetal bovine serum. For electrophysiological recordings, cells are dissociated and plated onto sterile cover slips.
Electrophysiological Recordings:
-
Whole-Cell Voltage-Clamp Technique: This technique is employed to measure the ionic currents flowing across the cell membrane.
-
Cells are bathed in a Ca2+-free Tyrode's solution containing tetrodotoxin (TTX) to block sodium currents.
-
Patch pipettes are filled with a potassium-containing solution.
-
A series of voltage pulses are applied to the cell to elicit specific ion channel activity. For instance, hyperpolarizing pulses are used to activate Ih, while depolarizing pulses are used to activate IK(DR).
-
The current responses are recorded before and after the application of varying concentrations of this compound.
-
Data Analysis:
-
The concentration-response curve for this compound's inhibition of the target current is plotted.
-
The IC50 value, which is the concentration of this compound required to inhibit 50% of the maximal current, is then calculated by fitting the data to a Hill equation.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the blockade of HCN channels, which are crucial for the generation of rhythmic electrical activity in cardiac pacemaker cells and neurons.
By blocking HCN channels, this compound reduces the influx of sodium and potassium ions that constitute the If/Ih current. This action slows the rate of diastolic depolarization in sinoatrial node cells, leading to a decrease in heart rate. The use-dependent nature of this blockade means its effectiveness increases with the frequency of channel opening.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor like this compound.
References
- 1. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (147541-45-5) for sale [vulcanchem.com]
- 3. Inhibitory Effective Perturbations of this compound (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilobradine's Efficacy in Animal Models: A Comparative Analysis with Other Bradycardic Agents
An Objective Comparison of Bradycardic Agents in Preclinical Research
For researchers in cardiovascular drug development, understanding the comparative efficacy of novel bradycardic agents is paramount. This guide provides a detailed comparison of cilobradine with other key bradycardic drugs, such as ivabradine and zatebradine, focusing on their performance in animal models. The information presented is collated from various preclinical studies, offering a side-by-side look at their effects on heart rate and associated cardiovascular parameters.
Quantitative Comparison of Bradycardic Agent Efficacy
The following table summarizes the quantitative data on the heart rate-lowering effects of this compound and other bradycardic agents in different animal models. This data is crucial for evaluating the relative potency and dose-dependent effects of these compounds.
| Drug | Animal Model | Dose | Route of Administration | Heart Rate Reduction | Key Findings |
| This compound | Mouse | 1.2 mg/kg (ED50) | Not Specified | Dose-dependently from ~600 to 200 bpm[1] | More potent than ivabradine and zatebradine in mice[1]. |
| Cat (with CHF) | Not Specified | Not Specified | Mean HR was 28 bpm lower at Day 7 and 29 bpm lower at Day 360 compared to placebo[2][3] | Did not reduce cardiac mortality and morbidity in cats with CHF[2]. | |
| Ivabradine | Mouse | 4.7 mg/kg (ED50) | Not Specified | Dose-dependently from ~600 to 200 bpm | Preserves left ventricular contractile function. |
| Dog (exercising) | 0.25, 0.5, 1 mg/kg | Intravenous | -17%, -21%, and -32% reduction in exercise-induced tachycardia, respectively | Dose-dependently reduces myocardial oxygen consumption. | |
| Pig (with acute heart failure) | 0.3 mg/kg | Intravenous | Reduced from 122.7 bpm to 88.4 bpm | Increased stroke volume but could lead to a decrease in cardiac output with excessive heart rate reduction. | |
| Zatebradine | Mouse | 1.8 mg/kg (ED50) | Not Specified | Dose-dependently from ~600 to 200 bpm | Possesses proarrhythmic potential at higher doses. |
| Dog | 0.5 mg/kg | Intravenous | Lengthened the effective refractory period in the AV node | Did not show significant antiarrhythmic efficacy in a ventricular tachycardia model. | |
| Pig (during CPR) | 0.5 mg/kg | Not Specified | Significantly reduced heart rate post-resuscitation | Reduced premature ventricular contractions without compromising myocardial contractility. | |
| Alinidine | Dog | 2.5 mg/kg | Intravenous | 59 +/- 7 beats/min decrease | Increased total peripheral resistance. |
| AQ-A 39 | Dog | 2.5 mg/kg | Intravenous | 52 +/- 6 beats/min decrease | Decreased total peripheral resistance and did not depress cardiac contractility. |
| Mixidine | Dog | 2.5 mg/kg | Intravenous | 39 +/- 6 beats/min decrease | Did not affect total peripheral resistance. |
Signaling Pathway of Bradycardic Agents
The primary mechanism of action for this compound, ivabradine, and zatebradine is the inhibition of the pacemaker current (If) in the sinoatrial (SA) node of the heart. This current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. By blocking these channels, these agents slow the rate of diastolic depolarization, which in turn reduces the heart rate.
Caption: Mechanism of action of If inhibitor bradycardic agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols employed in the assessment of bradycardic agents in animal models.
In Vivo Electrophysiological Studies in Mice
-
Animal Model: Adult male C57BL/6 mice.
-
Drug Administration: this compound, ivabradine, and zatebradine were administered, though the specific route was not detailed in the abstract. Doses were varied to establish a dose-response relationship.
-
Data Acquisition: Telemetric electrocardiogram (ECG) recordings were used to continuously monitor heart rate and rhythm in conscious, freely moving mice. This method avoids the confounding effects of anesthesia on cardiovascular parameters.
-
Experimental Procedure: Following a baseline recording period to establish normal heart rate, the respective bradycardic agents were administered. ECGs were then recorded for a specified duration to assess the onset, magnitude, and duration of the bradycardic effect. In some studies, beta-adrenergic stimulation (e.g., with isoproterenol) or forced physical activity was used to evaluate the efficacy of the agents under conditions of increased sympathetic tone.
-
Data Analysis: Heart rate was calculated from the R-R intervals of the ECG. The dose-response curve was plotted, and the ED50 (the dose required to produce 50% of the maximal effect) was calculated for each compound. Arrhythmic events were also quantified.
References
Differential Effects of Cilobradine on Cardiac Versus Neuronal HCN Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Cilobradine on cardiac versus neuronal Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of key concepts.
Introduction to this compound and HCN Channels
This compound is a pharmacological agent known to block HCN channels, which are crucial for regulating rhythmic electrical activity in both the heart and the nervous system.[1][2] In the heart, the "funny" current (I_f_), predominantly carried by HCN4 channels in the sinoatrial node, is a key determinant of pacemaker activity and heart rate.[3][4] In the nervous system, the analogous "h-current" (I_h_), mediated by HCN1 and HCN2 isoforms, plays a significant role in setting resting membrane potentials, neuronal excitability, and synaptic integration.[5] Given the widespread distribution of HCN isoforms, understanding the selectivity of channel blockers like this compound is critical for predicting their therapeutic effects and potential side effects.
Quantitative Comparison of this compound's Effects
The following table summarizes the inhibitory effects of this compound on HCN currents in different native tissues, which are enriched with specific HCN isoforms. For comparison, data for other relevant HCN channel blockers are also included.
| Compound | Preparation | Predominant HCN Isoform(s) | IC50 / % Blockade | Reference |
| This compound | Mouse Sinoatrial Node Cells | HCN4 | IC50: 0.62 µM | |
| This compound | Pituitary GH3 Cells | HCN2, HCN3 | IC50: 3.38 µM | |
| Ivabradine | hHCN4 (expressed in HEK293) | HCN4 | IC50: 2.0 µM | |
| Ivabradine | mHCN1 (expressed in HEK293) | HCN1 | IC50: 0.94 µM | |
| Zatebradine | hHCN1 (expressed in HEK293) | HCN1 | IC50: 1.83 µM | |
| Zatebradine | hHCN2 (expressed in HEK293) | HCN2 | IC50: 2.21 µM | |
| Zatebradine | hHCN4 (expressed in HEK293) | HCN4 | IC50: 1.88 µM | |
| EC18 (HCN4 selective) | hHCN4 (expressed in HEK293) | HCN4 | EC50: 5.2 µM | |
| MEL57A (HCN1 selective) | mHCN1 (expressed in HEK293) | HCN1 | High Potency |
Key Observations:
-
This compound demonstrates potent blockade of the cardiac pacemaker current (I_f_) in sinoatrial node cells, where HCN4 is the primary isoform.
-
The IC50 value for this compound in pituitary GH3 cells, which express neuronal-like HCN channels, is higher than in cardiac pacemaker cells, suggesting some degree of differential effect, although this could be influenced by the specific cellular environment and expression of other HCN isoforms.
-
Comparative data for Ivabradine and Zatebradine, which are structurally and functionally similar to this compound, show a general lack of significant selectivity across HCN1, HCN2, and HCN4 isoforms.
Mechanism of Action
This compound and other "bradine" class drugs are known to be open-channel blockers, meaning they bind to the channel pore when it is in the open state. This results in a use-dependent blockade, where the degree of inhibition increases with the frequency of channel opening. The binding site is thought to be located within the intracellular side of the channel pore.
Experimental Protocols
The following are representative protocols for studying the effects of compounds on HCN channels using whole-cell patch-clamp electrophysiology.
Heterologous Expression System (e.g., HEK293 cells)
This system allows for the study of a specific HCN isoform in isolation.
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently or stably transfected with the cDNA encoding the desired human or mouse HCN isoform (e.g., hHCN1, mHCN2, hHCN4).
-
Electrophysiological Recording:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 D-glucose, 10 HEPES; pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 135 K-gluconate, 10 MgCl₂, 0.1 CaCl₂, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
-
Voltage-Clamp Protocol:
-
Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-5 seconds) to activate the HCN current.
-
A subsequent depolarizing step (e.g., to -60 mV) can be used to measure tail currents.
-
-
-
Data Analysis:
-
Measure the steady-state current amplitude at the end of the hyperpolarizing pulse.
-
Construct a dose-response curve by applying increasing concentrations of this compound and measuring the percentage of current inhibition.
-
Fit the data with the Hill equation to determine the IC50 value.
-
Native Tissue Preparation (e.g., Sinoatrial Node Myocytes or Dorsal Root Ganglion Neurons)
This approach allows for the study of HCN channels in their native environment.
-
Tissue Dissociation: Isolate the target tissue (e.g., sinoatrial node from a rabbit heart or dorsal root ganglia from a mouse) and enzymatically dissociate the cells to obtain single myocytes or neurons.
-
Electrophysiological Recording:
-
Use similar external and internal solutions as described for the heterologous system, with potential minor modifications based on the specific cell type.
-
Apply a similar voltage-clamp protocol to elicit and measure the native I_f_ or I_h_ current.
-
-
Data Analysis: Perform a similar analysis as described for the heterologous expression system to determine the effect of this compound on the native HCN currents.
Signaling Pathways and Visualization
The activity of HCN channels is modulated by the autonomic nervous system through G-protein coupled receptor (GPCR) signaling pathways that alter intracellular cyclic AMP (cAMP) levels.
-
Cardiac Myocytes (HCN4): Sympathetic stimulation via β-adrenergic receptors increases cAMP, which directly binds to HCN4 channels, shifting their activation to more depolarized potentials and increasing the heart rate. Parasympathetic stimulation via muscarinic M2 receptors has the opposite effect, decreasing cAMP and slowing the heart rate.
-
Neurons (HCN1/HCN2): Similar cAMP-dependent modulation occurs in neurons, influencing their excitability in response to various neurotransmitters.
Below are diagrams illustrating the experimental workflow for assessing HCN channel blockade and the signaling pathways involved in HCN channel modulation.
Conclusion
This compound is a potent blocker of HCN channels. Based on the available evidence for this compound and its close analogues, it does not exhibit significant selectivity between the cardiac pacemaker isoform (HCN4) and the major neuronal isoforms (HCN1 and HCN2). This lack of selectivity implies that the administration of this compound is likely to have effects on both the cardiovascular and central nervous systems. The development of isoform-selective HCN channel modulators remains a key objective in the field to achieve more targeted therapeutic interventions with fewer off-target effects.
References
- 1. Use-dependent blockade of cardiac pacemaker current (If) by this compound and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the human HCN1 channel and its inhibition by capsazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cilobradine and Ivabradine on Cardiac Remodeling: A Guide for Researchers
An Objective Look at Two HCN Channel Inhibitors and Their Documented Effects on the Heart's Structural Changes
This guide offers a comparative overview of two notable hyperpolarization-activated cyclic nucleotide-gated (HCN) channel inhibitors, Cilobradine and Ivabradine, with a specific focus on their impact on cardiac remodeling. While both compounds target the "funny" (If) current in the sinoatrial node to reduce heart rate, the extent of their investigation and documented effects on the broader aspects of cardiac structural changes vary significantly. This analysis is intended for researchers, scientists, and professionals in drug development seeking a concise summary of the current experimental landscape.
Executive Summary
Ivabradine has been extensively studied for its beneficial effects on cardiac remodeling, supported by a substantial body of preclinical and clinical data. It has been shown to improve cardiac function, reduce cardiac hypertrophy and fibrosis, and modulate key signaling pathways involved in the remodeling process. In contrast, publicly available experimental data specifically investigating the effects of this compound on cardiac remodeling are scarce. While its potent If channel inhibitory activity is documented, its influence on structural heart changes remains largely unexplored in published literature. Therefore, a direct, data-driven comparison of their anti-remodeling efficacy is not feasible at this time. This guide will present the available data for Ivabradine and summarize the known electrophysiological properties of this compound.
Ivabradine: A Profile of a Clinically Established Anti-Remodeling Agent
Ivabradine is a selective If channel inhibitor that has demonstrated significant positive effects on cardiac remodeling in various experimental models and clinical trials.[1] Its primary mechanism of action is the reduction of heart rate, which decreases myocardial oxygen demand and improves diastolic filling time.[1] Beyond its heart rate-lowering effect, Ivabradine exhibits pleiotropic effects that contribute to its anti-remodeling properties, including anti-fibrotic, anti-apoptotic, and anti-inflammatory actions.[1]
Quantitative Data on Ivabradine's Effects on Cardiac Remodeling
The following table summarizes key quantitative data from various experimental studies investigating the impact of Ivabradine on cardiac remodeling parameters.
| Parameter | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Rat myocardial ischemia-reperfusion | 10 mg/kg/day | 28 days | Significant increase in LVEF (45.72±2.62% vs. 36.02±6.16% in control) | [2][3] |
| Mouse myocardial infarction | 10 mg/kg/day | 4 weeks | Greatly improved cardiac systolic function | ||
| Cardiac Hypertrophy | Mouse myocardial infarction | 10 mg/kg/day | 4 weeks | Significantly suppressed cardiac hypertrophy (reduced heart weight/body weight ratio) | |
| Mouse transverse aortic constriction | 10-80 mg/kg/day | Effectively improved left ventricular dysfunction and hypertrophy | |||
| Cardiac Fibrosis | Rat myocardial ischemia-reperfusion | 10 mg/kg/day | 28 days | Smaller infarct size (30.19±5.89% vs. 40.70±8.94% in control) | |
| Mouse myocardial infarction | 10 mg/kg/day | 4 weeks | Notably declined fibrotic area | ||
| Mouse transverse aortic constriction | 20 mg/kg/day | 4 weeks | Reduced cardiac fibrosis from 23.08% to 8.03% | ||
| Biomarkers | Rat isoproterenol-induced heart failure | 10 mg/kg/day | 14 days | Significant reduction in NT-ProBNP and MMP-9 levels |
Experimental Protocols for Key Ivabradine Studies
Myocardial Infarction Model in Mice:
-
Animal Model: Eight-week-old male C57BL/6 mice.
-
Induction of Myocardial Infarction (MI): Ligation of the left anterior descending coronary artery.
-
Treatment: Ivabradine (10 mg/kg/day) administered via intragastric gavage for four weeks.
-
Assessments:
-
Cardiac Function: Assessed by echocardiography (LVEF, LVFS, LVIDD).
-
Cardiac Hypertrophy: Measured by the ratio of heart weight to body weight and cardiomyocyte size (WGA staining).
-
Cardiac Fibrosis: Evaluated using Masson's trichrome staining.
-
Angiogenesis: Assessed by capillary density using CD31 staining.
-
Signaling Pathways: Analyzed by Western blot for proteins involved in Akt-eNOS and p38 MAPK pathways.
-
Ischemia-Reperfusion Model in Rats:
-
Animal Model: Male rats.
-
Induction of Ischemia-Reperfusion Injury: Occlusion of the left anterior descending coronary artery followed by reperfusion.
-
Treatment: Oral administration of Ivabradine (10 mg/kg) for 28 days.
-
Assessments:
-
Cardiac Function: Evaluated by echocardiography (LVEF, fractional shortening) at 7 and 28 days.
-
Infarct Size and Fibrosis: Quantified using Masson's trichrome staining and ImageJ software.
-
Heart Rate: Measured to confirm the pharmacodynamic effect of Ivabradine.
-
Signaling Pathways Modulated by Ivabradine
Ivabradine's anti-remodeling effects are mediated through the modulation of several key intracellular signaling pathways.
Caption: Ivabradine's modulation of key signaling pathways.
This diagram illustrates that Ivabradine inhibits the PI3K/Akt/mTOR and p38 MAPK pathways, which are implicated in pathological hypertrophy, fibrosis, and apoptosis. Conversely, it activates the Akt-eNOS pathway, promoting angiogenesis.
Experimental Workflow for Studying Cardiac Remodeling
The following diagram outlines a typical experimental workflow for investigating the effects of a pharmacological agent like Ivabradine on cardiac remodeling in an animal model.
Caption: A typical experimental workflow for cardiac remodeling studies.
This compound: An If Inhibitor with a Need for Further Investigation
This compound is another potent If channel blocker, and its electrophysiological effects have been characterized. Studies have shown that it induces a use-dependent blockade of the If current, which is stronger and faster than that of zatebradine, a related compound. However, there is a notable lack of published research specifically examining the effects of this compound on cardiac remodeling, including its impact on cardiac hypertrophy, fibrosis, and associated signaling pathways. Some reports have indicated potential pro-arrhythmic properties at higher concentrations, which may warrant careful consideration in any future investigations into its effects on the remodeled heart.
Conclusion
Ivabradine stands as a well-characterized pharmacological agent with demonstrated efficacy in mitigating adverse cardiac remodeling through both its primary heart rate-lowering action and its pleiotropic effects on key signaling pathways. The wealth of available data provides a strong foundation for its clinical use and further research.
In contrast, while this compound is a potent If inhibitor, its effects on cardiac remodeling remain an open area for investigation. The absence of published data on its anti-remodeling properties precludes a direct comparison with Ivabradine. Future studies are warranted to explore whether this compound shares the beneficial anti-remodeling effects observed with Ivabradine or if its pharmacological profile leads to different outcomes in the context of structural heart disease. Such research would be invaluable in expanding the therapeutic armamentarium for managing cardiac remodeling and heart failure.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Cilobradine
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and logistical guidance for the proper disposal of cilobradine, a research chemical requiring specialized handling due to its environmental toxicity. Adherence to these procedures is essential for laboratory safety and environmental protection.
Core Safety Information and Hazard Assessment
This compound is classified as hazardous, with specific warnings regarding its environmental impact.
-
Acute Aquatic Toxicity: this compound is very toxic to aquatic life.[1][2]
-
Chronic Aquatic Toxicity: The substance has long-lasting harmful effects on aquatic environments.[1][2]
-
Oral Toxicity: It is harmful if swallowed.[1]
Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain. Improper disposal can lead to significant environmental contamination and harm to wildlife.
Quantitative Data and Regulatory Classifications
| Parameter | Classification/Requirement | Regulatory Context |
| Hazard Classification | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1), Acute oral toxicity (Category 4) | Globally Harmonized System (GHS) as per Safety Data Sheet (SDS) |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | Precautionary statement P501 |
| Waste Characterization | Potentially a "P-listed" acutely toxic hazardous waste | Resource Conservation and Recovery Act (RCRA) - requires verification with your institution's EHS |
| Contaminated Materials | All contaminated items (e.g., gloves, pipette tips, empty containers) must be disposed of as hazardous waste. | Best practices for managing acutely toxic chemical waste |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.
3.1. Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
3.2. Waste Segregation and Collection
-
Designate a Hazardous Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container must be compatible with the chemical.
-
Collect All Contaminated Materials: This includes:
-
Unused or expired this compound.
-
Residue from weighing boats or other labware.
-
Contaminated PPE (gloves, etc.).
-
Empty this compound containers. Empty containers that held acutely toxic chemicals are often required to be managed as hazardous waste.
-
Rinsate from cleaning contaminated, non-disposable labware. This should be a "triple-rinse" procedure, with all rinsate collected as hazardous waste.
-
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound."
3.3. Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from drains and sources of ignition.
3.4. Disposal Request
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
Experimental Protocols: Deactivation Considerations
While no specific, validated inactivation protocol for this compound is published, research into the disposal of other pharmaceuticals has shown the effectiveness of activated carbon. Activated carbon can adsorb and deactivate a wide range of active pharmaceutical ingredients, preventing them from leaching into the environment.
Note: Any experimental attempt at deactivation must be approved by your institution's EHS and must include a validated method to confirm the absence of active this compound in the final waste product before it can be considered for non-hazardous disposal. Without such validation, the treated waste must still be disposed of as hazardous.
Workflow and Decision-Making Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Cilobradine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Cilobradine. Given that this compound is a potent investigational compound, all personnel must adhere to these guidelines to minimize exposure risk and ensure a safe laboratory environment. The following procedures are based on established best practices for handling potent pharmaceutical compounds.
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. A thorough risk assessment should be conducted before any handling of the compound to identify potential hazards and implement appropriate control measures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Gloving | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately if contaminated. |
| Body Protection | Disposable Gown/Coveralls | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required. For procedures with a higher risk of contamination, disposable coveralls are recommended. |
| Respiratory Protection | N95 Respirator or higher | For handling solids outside of a containment system, a NIOSH-approved N95 respirator is the minimum requirement. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended. |
| Eye/Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Handling Procedures
-
All weighing and compounding of solid this compound should be performed in a chemical fume hood or a glove box to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
Wet the external surfaces of contaminated equipment with a suitable solvent before removing them from the containment area.
-
When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.
-
All solutions should be prepared within a chemical fume hood.
Spill Management
In the event of a spill, the following steps must be taken immediately:
-
Evacuate and Secure the Area: Alert all personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the material with a damp absorbent pad to avoid generating dust.
-
Clean the Area:
-
Carefully collect the absorbed material or covered solid using non-sparking tools.
-
Place all contaminated materials into a labeled, sealed hazardous waste container.
-
Decontaminate the spill area using a validated cleaning agent (see Section 5).
-
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Decontamination and Disposal
| Item to be Decontaminated | Decontamination Procedure |
| Glassware and Equipment | 1. Rinse with an organic solvent (e.g., ethanol or methanol) to remove the bulk of the compound. Collect the rinse as hazardous waste.2. Wash with a laboratory detergent and water.3. Rinse thoroughly with deionized water. |
| Work Surfaces (Fume Hood, Benchtop) | 1. Wipe the surface with a disposable towel soaked in a validated cleaning agent.2. Wipe the surface with a towel soaked in 70% ethanol.3. Wipe the surface with a towel soaked in deionized water. |
| PPE | All disposable PPE (gloves, gowns, shoe covers) should be removed before leaving the work area and disposed of as hazardous chemical waste. |
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (contaminated PPE, weigh boats, etc.) | Labeled, sealed, and puncture-resistant hazardous waste container. | Dispose of through the institution's hazardous waste management program. |
| Liquid Waste (solvents, rinse solutions) | Labeled, sealed, and chemically compatible hazardous waste container. | Dispose of through the institution's hazardous waste management program. |
| Sharps (needles, scalpels) | Labeled, puncture-proof sharps container. | Dispose of through the institution's hazardous waste management program. |
Do not dispose of this compound or its waste down the drain, as it is very toxic to aquatic life[1]. All waste must be collected and disposed of by a licensed hazardous waste contractor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
